molecular formula C9H6BrNO B1343798 5-Bromoquinolin-4-ol CAS No. 723283-89-4

5-Bromoquinolin-4-ol

Cat. No.: B1343798
CAS No.: 723283-89-4
M. Wt: 224.05 g/mol
InChI Key: LBHOUIRHKSQBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHOUIRHKSQBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621173
Record name 5-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723283-89-4
Record name 5-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Bromoquinolin-4-ol, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

This compound, with the CAS number 723283-89-4, is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a bromine atom at the 5-position and a hydroxyl group at the 4-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Alternate Name 5-bromo-1H-quinolin-4-one
CAS Number 723283-89-4
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol [1]
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=O)C=CN2
InChI InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)[2]

It is important to note that this compound exists in a tautomeric equilibrium with its keto form, 5-bromo-1H-quinolin-4-one. This equilibrium can be influenced by the solvent and the physical state of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development, particularly in areas such as solubility for biological assays and reaction condition optimization.

Table 2: Physical and Chemical Properties

PropertyValueNotes
Melting Point 283 °CData for the isomeric 6-Bromoquinolin-4-ol.[1] Specific data for the 5-bromo isomer is not readily available.
Boiling Point Not available---
Solubility Not availableGeneral quinoline derivatives exhibit low solubility in water but are soluble in organic solvents like DMSO and ethanol.
pKa Not available---

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. While a specific spectrum for this compound is not widely published, data for "4-HYDROXY-5-BROMOQUINOLINE" is available and presented below. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
PredictedAromatic Protons
PredictedNH Proton
PredictedOH Proton (enol form)

Note: The specific chemical shifts and coupling constants would be dependent on the solvent used and the predominant tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-Br bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3400-3200 (broad)O-H stretchHydroxyl group (enol form)
3300-3100N-H stretchAmide group (keto form)
1680-1640C=O stretchCarbonyl group (keto form)
1620-1580C=C stretchAromatic ring
600-500C-Br stretchBromo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
223/225Molecular ion peak ([M]⁺)
FragmentsLoss of Br, CO, etc.

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Experimental Workflow: Conrad-Limpach Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 3-Bromoaniline C Reaction Mixture A->C B Diethyl malonate B->C D Heating C->D E Intermediate: Diethyl 2-((3-bromophenyl)amino)maleate D->E G High Temperature (e.g., Dowtherm A) F Intermediate F->G H 5-Bromo-4-hydroxyquinoline-3-carboxylate G->H I Hydrolysis & Decarboxylation (Acid or Base) H->I J This compound I->J

Caption: Conrad-Limpach synthesis workflow for this compound.

Methodology:

  • Condensation: Equimolar amounts of 3-bromoaniline and diethyl malonate are heated together, typically at temperatures around 140-150 °C. The reaction proceeds with the elimination of ethanol to form the enamine intermediate, diethyl 2-((3-bromophenyl)amino)maleate.

  • Cyclization: The intermediate is then heated to a higher temperature (around 250 °C), often in a high-boiling solvent like Dowtherm A, to induce thermal cyclization. This step results in the formation of ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed, typically under acidic or basic conditions, to the corresponding carboxylic acid, which then readily decarboxylates upon heating to yield this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water. Column chromatography on silica gel may also be employed for further purification if necessary.

Spectral Analysis

Logical Relationship for Spectral Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis A Purified this compound B Dissolution in appropriate deuterated solvent (e.g., DMSO-d6) A->B E IR Spectroscopy A->E F Mass Spectrometry A->F C ¹H NMR B->C D ¹³C NMR B->D G Structural Elucidation C->G H Purity Assessment C->H D->G D->H E->G E->H F->G F->H

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology:

  • NMR: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • IR: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.

  • MS: Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) as the ionization method.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom at the 5-position and the hydroxyl group at the 4-position of this compound makes it a valuable scaffold for the synthesis of novel bioactive molecules.

While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive quinolines suggests that it may have potential as a lead compound in drug discovery. Further research is warranted to explore its pharmacological profile and to investigate its potential interactions with biological targets and signaling pathways.

Signaling Pathway Investigation Workflow

G A This compound B In vitro biological screening (e.g., enzyme inhibition, receptor binding) A->B C Identification of potential biological targets B->C D Cell-based assays (e.g., proliferation, apoptosis) C->D E Investigation of relevant signaling pathways (e.g., Western blot, qPCR) D->E F Elucidation of mechanism of action E->F

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for the development of novel therapeutic agents. This technical guide has summarized its key chemical and physical properties, spectral data, and a plausible synthetic route. While some experimental data, such as its precise melting point and solubility, require further investigation, the information provided herein serves as a solid foundation for researchers and scientists working with this promising molecule. Future studies focusing on its biological activities and mechanism of action are crucial to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of 5-bromoquinolin-4-ol, a key intermediate in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the quinoline scaffold offers versatile sites for further molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and reliable method for the synthesis of this compound is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization, saponification, and subsequent decarboxylation to yield the target 4-hydroxyquinoline.

The synthesis of this compound commences with 3-bromoaniline as the starting material. The overall reaction scheme is as follows:

Gould-Jacobs Reaction for this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation 3-Bromoaniline 3-Bromoaniline Intermediate_1 Diethyl 2-((3-bromoanilino)methylidene)malonate 3-Bromoaniline->Intermediate_1 Heat (100-130 °C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_1 Intermediate_2 Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 High-boiling solvent (e.g., Diphenyl ether), ~250 °C Intermediate_3 5-Bromo-4-hydroxyquinoline-3-carboxylic acid Intermediate_2->Intermediate_3 NaOH (aq) Final_Product This compound Intermediate_3->Final_Product Heat

Caption: Gould-Jacobs synthesis of this compound.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a series of well-defined steps:

  • Condensation: The synthesis is initiated by the nucleophilic attack of the amino group of 3-bromoaniline on the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3-bromoanilino)methylidene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures. This electrocyclic reaction leads to the formation of the quinoline ring system, yielding ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The ester group of the cyclized product is hydrolyzed using a base, typically sodium hydroxide, to form the corresponding carboxylate salt. Subsequent acidification yields 5-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation: The final step involves the thermal decarboxylation of the carboxylic acid intermediate to afford the desired product, this compound.

Gould-Jacobs Mechanism Start 3-Bromoaniline + Diethyl ethoxymethylenemalonate Step1 Nucleophilic attack of amine and elimination of ethanol Start->Step1 Intermediate1 Diethyl 2-((3-bromoanilino)methylidene)malonate Step1->Intermediate1 Step2 6-electron cyclization Intermediate1->Step2 Intermediate2 Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate Step2->Intermediate2 Step3 Base-mediated hydrolysis (Saponification) Intermediate2->Step3 Intermediate3 5-Bromo-4-hydroxyquinoline-3-carboxylic acid Step3->Intermediate3 Step4 Thermal decarboxylation Intermediate3->Step4 End This compound Step4->End

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((3-bromoanilino)methylidene)malonate

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

Materials:

  • Diethyl 2-((3-bromoanilino)methylidene)malonate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

  • Dissolve the crude diethyl 2-((3-bromoanilino)methylidene)malonate in a high-boiling solvent (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Add a non-polar solvent such as cyclohexane or hexane to aid precipitation.

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Step 3 & 4: Saponification and Decarboxylation to this compound

Materials:

  • Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed, as monitored by TLC.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the carboxylic acid intermediate by filtration and wash with water.

  • Heat the dried carboxylic acid above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-BromoanilineC₆H₆BrN172.02Liquid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Liquid
Diethyl 2-((3-bromoanilino)methylidene)malonateC₁₄H₁₆BrNO₄342.19Solid
Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀BrNO₃296.12Solid
5-Bromo-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆BrNO₃268.07Solid
This compoundC₉H₆BrNO224.06Solid

Spectroscopic Data for this compound (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, hydroxyl, and nitrogen substituents.

  • Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.

Alternative Synthesis Pathway: Conrad-Limpach Reaction

An alternative, though less commonly employed for this specific target, is the Conrad-Limpach synthesis. This method involves the reaction of an aniline with a β-ketoester. For the synthesis of this compound, 3-bromoaniline would be reacted with a suitable β-ketoester, such as diethyl malonate, followed by thermal cyclization. The reaction conditions, particularly the temperature of the initial condensation, determine the regioselectivity of the cyclization.

Conrad-Limpach Reaction 3-Bromoaniline 3-Bromoaniline Intermediate Enamine Intermediate 3-Bromoaniline->Intermediate Condensation Beta-Ketoester β-Ketoester (e.g., Diethyl malonate) Beta-Ketoester->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250 °C)

Caption: Conrad-Limpach synthesis pathway.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimization and detailed characterization data. The methodologies described herein offer a robust starting point for the efficient preparation of this valuable synthetic intermediate.

In-depth Technical Guide: 5-Bromoquinolin-4-ol (CAS No. 723283-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Information

5-Bromoquinolin-4-ol, identified by the CAS number 723283-89-4, is a halogenated derivative of the quinoline scaffold. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 4-position provides two reactive sites, making it a valuable intermediate in synthetic and medicinal chemistry.[1] The quinoline ring system itself is a fundamental building block in the development of numerous compounds with significant biological activities.[1]

PropertyValueReference
CAS Number 723283-89-4[2][3]
IUPAC Name 5-bromo-1H-quinolin-4-one[1]
Molecular Formula C₉H₆BrNO[3][4]
Molecular Weight 224.05 g/mol [4]
Physical Form Solid-
Storage Room Temperature, Sealed in Dry Conditions-

Biological Activity and Therapeutic Potential (Based on Related Bromoquinoline Derivatives)

While specific biological activity data for this compound is not extensively available in the public domain, the broader class of bromoquinoline derivatives has demonstrated significant pharmacological potential. Research on isomers and related structures provides valuable insights into the potential applications of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of bromo-substituted quinolines. For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29).[5] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5] Modified 4-hydroxyquinolone analogues have also been assessed for their in vitro anticancer activity against human colon carcinoma (HCT116), lung carcinoma (A549), prostate carcinoma (PC3), and breast carcinoma (MCF-7) cell lines.[6]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-bromoquinolin-4-ol have been synthesized and shown to possess antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[7] Furthermore, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several gram-positive bacterial strains.[8] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis.[8] Similarly, 7-bromoquinoline-5,8-dione containing aryl sulphonamides have been investigated for their antimicrobial and antifungal activities.[9]

Hypothetical Experimental Workflow for Biological Evaluation

Given the promising activities of related compounds, a logical next step would be to screen this compound for its biological effects. Below is a proposed experimental workflow for such an investigation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer Screening (e.g., MTT assay on various cancer cell lines) in_vitro->anticancer antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays against bacterial/fungal strains) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase assays) in_vitro->enzyme moa Elucidation of MoA in_vitro->moa pathway Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) moa->pathway binding Target Binding Studies (e.g., SPR, ITC) moa->binding in_vivo Animal Model Studies moa->in_vivo toxicity Toxicity & Pharmacokinetics in_vivo->toxicity efficacy Efficacy in Disease Models in_vivo->efficacy

A proposed workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized protocols that could be adapted for the synthesis and initial biological screening of this compound, based on methodologies reported for similar bromoquinoline derivatives.

General Synthesis of Bromoquinolinols

A common route for the synthesis of bromoquinolinols involves the reaction of a bromoaniline with a suitable three-carbon synthon, followed by a cyclization reaction. For example, the synthesis of 6-bromoquinolin-4-ol has been achieved by reacting 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[10]

A potential synthetic approach for this compound could involve:

  • Condensation: Reaction of 3-bromoaniline with an appropriate reagent like diethyl ethoxymethylenemalonate to form an enamine intermediate.

  • Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine intermediate to yield the quinoline ring system.

In Vitro Anticancer Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Concluding Remarks

While direct experimental data on this compound is limited, the extensive research on the bromoquinoline scaffold strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The provided hypothetical workflow and adapted experimental protocols offer a foundational framework for initiating the biological evaluation of this compound. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

References

Spectroscopic Profile of 5-Bromoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromoquinolin-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on its chemical structure and provides detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR) spectra, mass spectra, and infrared (IR) spectra.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a quinoline core substituted with a bromine atom at the C5 position and a hydroxyl group at the C4 position. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties. The molecule can exist in tautomeric forms, with the 4-quinolone form generally being predominant.

Structure:

this compound Structure

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing bromine and the electron-donating hydroxyl/carbonyl group. The solvent used will affect the chemical shifts, particularly for the N-H and O-H protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.3d~6-7
H-36.2 - 6.5d~6-7
H-67.6 - 7.8t~7-8
H-77.3 - 7.5d~7-8
H-87.9 - 8.1d~7-8
N-H> 11.0br s-

Note: Predicted values are for a DMSO-d₆ solvent. Chemical shifts and coupling constants are estimates and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbon bearing the bromine (C-5) and the carbons in the vicinity of the carbonyl group (C-4) and the nitrogen atom will have characteristic chemical shifts.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~140
C-3~110
C-4~175
C-4a~140
C-5~118
C-6~135
C-7~125
C-8~128
C-8a~122

Note: Predicted values are for a DMSO-d₆ solvent.

Table 3: Mass Spectrometry Data

Mass spectrometry is expected to show a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom.

IonExpected m/zNotes
[M]⁺223Corresponding to ⁷⁹Br
[M+2]⁺225Corresponding to ⁸¹Br, with approximately equal intensity to the M⁺ peak.
Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, broad
C=O stretch (amide)1650 - 1680Strong
C=C stretch (aromatic)1500 - 1600Medium to Strong
C-Br stretch500 - 600Medium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is as follows.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Due to the hydroxyl group and potential for hydrogen bonding, DMSO-d₆ is often a good choice.

  • If quantitative analysis is required, add a known amount of an internal standard.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.[1]

¹H NMR Spectrum Acquisition:

  • Lock the spectrometer's magnetic field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[1]

  • A standard single-pulse experiment is typically employed.[1]

  • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

  • Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

Mass Spectrometry (MS)

The choice of ionization technique is critical for obtaining a good mass spectrum. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Sample Preparation for ESI-MS:

  • Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile.[2]

  • From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

  • Ensure the final solution is free of any particulate matter by filtering if necessary, as this can block the instrument's sample delivery lines.[2]

  • The sample must be free of non-volatile salts and buffers like phosphates, which can interfere with the ionization process.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are commonly used.[4][5][6]

Thin Solid Film Method:

  • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[4][7]

  • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4][7]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][7]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Potassium Bromide (KBr) Pellet Method:

  • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[6]

  • The mixture should be ground to a fine, homogeneous powder.

  • Place the powder in a pellet press and apply high pressure to form a small, transparent pellet.[6]

  • Place the KBr pellet in the sample holder of the spectrometer for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve & Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI) Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_MS Mass Spectrum (m/z, Isotopic Pattern) MS->Data_MS Data_IR IR Spectrum (Functional Groups) IR->Data_IR Interpretation Structural Elucidation Data_NMR->Interpretation Data_MS->Interpretation Data_IR->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Diverse Biological Landscape of Bromoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding properties.[1][2] The introduction of a bromine atom to the quinoline ring significantly alters its physicochemical characteristics, often enhancing its biological efficacy.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of bromoquinoline compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Bromoquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a range of cancer cell lines.[3][4] The position and number of bromine substituents, along with other functional groups on the quinoline core, play a pivotal role in modulating their potency and mechanism of action.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of bromoquinolines is profoundly influenced by their substitution patterns. The introduction of electron-withdrawing groups, such as additional bromine atoms, nitro groups, or cyano groups, often enhances cytotoxicity.[1][5] For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterpart.[5] The presence of a hydroxyl group at the C-8 position is also frequently associated with increased anticancer potential.[6]

G cluster_0 A Quinoline Core B Introduction of Bromine A->B E Additional Substituents (e.g., -OH, -NO2, -CN) A->E C Enhanced Lipophilicity & Electrophilicity B->C D Increased Anticancer Activity C->D F Synergistic Enhancement of Potency E->F F->D

Figure 1: Logical flow of structure-activity relationships for substituted quinolines.
Quantitative Anticancer Data

The antiproliferative effects of various bromoquinoline derivatives have been quantified using IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon adenocarcinoma)15.0[3]
3,5,6,7-tetrabromo-8-methoxyquinoline C6 (rat glioblastoma)48.9[3]
HeLa (human cervical cancer)59.5[3]
HT29 (human colon adenocarcinoma)36.6[3]
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0[1][3]
HeLa (human cervical cancer)24.1[1][3]
HT29 (human colon adenocarcinoma)26.2[1][3]
6-Bromo-5-nitroquinoline HT29 (human colon adenocarcinoma)-[4]
5,7-Dibromo-8-hydroxyquinoline C6, HeLa, HT296.7 - 25.6 µg/mL[6]
Mechanisms of Anticancer Action

Several bromoquinoline compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in DNA replication and repair.[1][4]

  • Topoisomerase I Inhibition: Certain derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been shown to inhibit human topoisomerase I.[1][6] This enzyme is crucial for relieving torsional stress in DNA during replication; its inhibition leads to DNA damage and cell death.[1][7]

G cluster_pathway Bromoquinoline Bromoquinoline Derivative TopoI Topoisomerase I (Topo I) Bromoquinoline->TopoI binds & stabilizes CleavageComplex Topo I-DNA Cleavage Complex TopoI->CleavageComplex nicks DNA DNA Supercoiled DNA DNA->TopoI DNA_damage DNA Double-Strand Breaks CleavageComplex->DNA_damage collision ReplicationFork Advancing Replication Fork ReplicationFork->CleavageComplex Apoptosis Apoptosis DNA_damage->Apoptosis triggers

Figure 2: Mechanism of anticancer action via Topoisomerase I inhibition.
  • Apoptosis Induction: Compounds like 6-bromo-5-nitroquinoline have demonstrated the ability to induce apoptosis, a key mechanism for eliminating cancerous cells.[1][4] This is often confirmed experimentally through DNA laddering assays.[1][6]

  • Inhibition of Cell Migration: Some bromoquinolines, such as 6,8-dibromo-5-nitroquinoline, have been shown to effectively inhibit the migration of cancer cells, a critical step in metastasis.[1][7]

Experimental Protocols

Antiproliferative Activity (MTT Assay) [2][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Bromoquinoline Compound (Varying Conc.) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calculate Calculate IC50 read_abs->calculate

Figure 3: Standard workflow for the MTT antiproliferation assay.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[8] The addition of bromine and other substituents can modulate this activity, leading to compounds with potent antibacterial and antifungal properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of bromoquinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[8]

Compound ClassDerivativeOrganismMIC (µg/mL)Reference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[8]
Enterococcus faecalis0.125[8]
7-bromoquinoline-5,8-dione sulfonamidesVarious Bacteria800 - 1000[8][9]
Haloquinolines Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.0.031 - 0.5[10]
Mucorales spp.4 - 8[10]
Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their disruption leads to cell death.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [8][11]

  • Inoculum Preparation: Culture bacterial or fungal strains on appropriate agar plates. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold dilutions of the bromoquinoline compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. For more quantitative results, an indicator dye like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of metabolically active cells.[11]

Antiviral and Neuroprotective Activities

While research is most extensive in the anticancer and antimicrobial arenas, bromoquinoline derivatives have also shown potential in other therapeutic areas.

Antiviral Activity

The quinoline scaffold is present in several antimalarial drugs, such as chloroquine and mefloquine, which have also been investigated for broader antiviral properties.[12][13] These compounds are thought to interfere with viral entry and replication, often by raising the pH of endosomes, which can inhibit the fusion of the virus with the host cell membrane.[12] Derivatives of quinoline have shown activity against a range of viruses, including coronaviruses, dengue virus, and HIV.[13][14][15] For example, certain quinoline analogues have demonstrated potent, submicromolar EC50 values against various enteroviruses.[14]

Neuroprotective Effects

Oxidative stress is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Quinoline-based compounds, including halogenated derivatives, have been investigated for their antioxidant and neuroprotective properties.[16][17] Some derivatives are predicted to act as multifunctional agents by scavenging free radicals and inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in neurodegeneration therapy.[17][18] Pyrroloquinoline quinone (PQQ), a related compound, has shown neuroprotective effects in models of traumatic brain injury, suggesting the potential of this chemical class in neurology.[19]

Synthesis Protocols

Bromoquinolines serve as versatile precursors for creating a wide array of functionalized quinoline compounds.[1][20]

Synthesis of Bromoquinolines

A common method for synthesizing bromoquinolines involves the direct bromination of tetrahydroquinolines using N-Bromosuccinimide (NBS), which acts as both a brominating agent and an oxidant to achieve dehydrogenation in a one-pot reaction.[20][21]

General Protocol for NBS-mediated Bromination and Dehydrogenation: [20]

  • Dissolve the starting tetrahydroquinoline substrate in a suitable solvent such as dichloromethane (DCM).

  • Add N-Bromosuccinimide (typically 5.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for a specified duration (often short, e.g., 10 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting bromoquinoline product using column chromatography.

Further Functionalization

The bromine atom on the quinoline ring is an excellent handle for further chemical modifications, primarily through metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination (for synthesizing Aminoquinolines): [22] This palladium-catalyzed reaction is a robust method for forming carbon-nitrogen bonds.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-bromoquinoline substrate (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide).

  • Amine Addition: Add the desired amine and an anhydrous solvent (e.g., toluene).

  • Heating: Heat the reaction mixture (e.g., at 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate it. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminoquinoline.[22]

Conclusion

Bromoquinoline compounds represent a privileged and highly versatile class of molecules with a broad spectrum of significant biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with emerging potential in antiviral and neuroprotective applications, underscores their importance in modern drug discovery. The ability to fine-tune their activity through strategic substitutions on the quinoline core provides a rich landscape for future research. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of therapeutic applications. From combating infectious diseases to waging war against cancer, these compounds have demonstrated remarkable efficacy. This in-depth technical guide delves into the core mechanisms of action of quinoline derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their multifaceted interactions with biological targets, dissect key experimental methodologies, and visualize the intricate signaling pathways they modulate.

Core Anticancer Mechanisms of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack contributes to their potency and their ability to overcome drug resistance. The primary mechanisms include DNA damage, inhibition of essential enzymes, and disruption of critical signaling cascades.

DNA Intercalation and Topoisomerase Inhibition

A fundamental strategy employed by many quinoline-based anticancer agents is the direct interference with DNA replication and transcription.[1] This is primarily achieved through two interconnected mechanisms:

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, creating a physical barrier that obstructs the action of DNA polymerases and RNA polymerases, thereby halting replication and transcription.[2]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve the topological stress in DNA that arises during replication and transcription.[2] Many quinoline derivatives, including analogues of the natural product camptothecin, function as topoisomerase inhibitors.[3] They stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, leading to the accumulation of single or double-strand breaks in the DNA. This DNA damage, if not repaired, triggers programmed cell death (apoptosis) in cancer cells.

Kinase Inhibition and Disruption of Signaling Pathways

Cancer cells are often characterized by the aberrant activation of signaling pathways that promote uncontrolled proliferation, survival, and angiogenesis. Quinoline derivatives have emerged as potent inhibitors of various protein kinases that are key players in these pathways.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4] Its activation triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for tumor growth and survival.[4] Several quinoline-based compounds have been developed as EGFR inhibitors, blocking the ATP-binding site of the kinase and thereby preventing its activation.[3]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival.[4] Its dysregulation is a common feature of many cancers. Quinoline derivatives can inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth and the induction of apoptosis.[3]

  • Other Kinase Targets: The inhibitory activity of quinoline derivatives extends to a range of other kinases implicated in cancer, including Src kinase, Pim-1 kinase, and Aurora kinases.[2] This broad kinase inhibitory profile contributes to their pleiotropic anticancer effects.

Antimalarial Mechanism of Action: Targeting Heme Detoxification

The discovery of quinine, a quinoline alkaloid, marked a turning point in the fight against malaria. Its synthetic analogues, such as chloroquine and mefloquine, have been mainstays of antimalarial therapy for decades.[5] The primary mechanism of action of these compounds relies on the unique biology of the malaria parasite, Plasmodium falciparum, during its blood stage.

The parasite resides within the acidic food vacuole of red blood cells, where it digests hemoglobin to obtain essential amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[6] Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole.[5] Here, they interfere with the heme detoxification process by capping the growing hemozoin crystals, preventing further polymerization.[6] The accumulation of toxic free heme leads to oxidative stress and ultimately kills the parasite.[6]

Antimicrobial Activity: A Multifaceted Approach

Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8] Their mechanisms of action are diverse and can include:

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to their anticancer effects, some quinoline derivatives, particularly the fluoroquinolones, target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Bacterial Cell Membranes: Some quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.

  • Inhibition of Other Essential Enzymes: Quinoline compounds can also inhibit other crucial bacterial enzymes involved in metabolic pathways, further contributing to their antibacterial effect.[7]

Quantitative Data on the Bioactivity of Quinoline Derivatives

The biological activity of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) for anticancer and antimalarial activities, and their minimum inhibitory concentration (MIC) for antimicrobial activity. The binding affinity of these compounds to their molecular targets is also a key parameter. The following tables summarize representative quantitative data for various quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88[9]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314[9]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[10]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[10]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[10]
Novel Quinoline Derivative 91b1AGS (Gastric)4.28[11]
Novel Quinoline Derivative 91b1KYSE150 (Esophageal)4.17[11]

Table 2: Antimalarial Activity of Quinoline Derivatives (IC50 values in µM)

Compound/DerivativePlasmodium falciparum StrainIC50 (µM)Reference
ChloroquinePf3D7 (Chloroquine-sensitive)0.25[6]
Amino-quinoline derivative 40aPf3D7 (Chloroquine-sensitive)0.25[6]
Quinoline derivative with diethylamine side chainNot specified2.2[6]
Quinoline derivative with dimethylamino groupNot specified1.2[6]

Table 3: Antimicrobial Activity of Quinoline Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone coupled hybrid 5dStaphylococcus aureus (MRSA)0.125[12]
Quinolone coupled hybrid 5dEscherichia coli8[12]
Quinoline-2-one derivative 6cStaphylococcus aureus (MRSA)0.75[13]
Quinoline-2-one derivative 6cVancomycin-Resistant Enterococci (VRE)0.75[13]

Table 4: Binding Affinities of Quinoline Derivatives to Target Proteins

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
2H-thiopyrano[2,3-b]quinoline derivative 4CB1a (2IGR)-6.1[14]
Quinoline derivative 7STK10 (6I2Y)-7.9[15]
Quinoline-pyrimidine derivative 4HIV Reverse Transcriptase (4I2P)-10.67[16]
Quinoline derivative 28Human NADPH: quinone oxidoreductase 1-9.1[17]

Detailed Experimental Protocols

The investigation of the mechanism of action of quinoline derivatives relies on a battery of well-established experimental techniques. Below are detailed methodologies for some of the key experiments.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]

Molecular Docking to Predict Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with its target protein.

Protocol:

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.

  • Grid Generation: Define a grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of the ligand within the grid box and predict the most favorable binding poses.[20] The program uses a scoring function to estimate the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • Binding Affinity: The docking score, typically in kcal/mol, provides an estimate of the binding affinity. A more negative score generally indicates a stronger binding affinity.[20]

    • Interaction Analysis: Visualize the best-docked pose to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This provides insights into the molecular basis of the interaction.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to determine if a compound can bind to DNA by intercalating between the base pairs.[21] It relies on the displacement of a fluorescent dye, such as ethidium bromide (EtBr), that is already bound to DNA.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

    • Prepare a solution of a fluorescent intercalator like ethidium bromide.

  • DNA-Dye Complex Formation: Mix the DNA and ethidium bromide solutions and incubate to allow the dye to intercalate into the DNA. This will result in a significant increase in the fluorescence of the dye.

  • Compound Addition: Add the quinoline derivative to the DNA-dye complex. If the compound intercalates into the DNA, it will displace the ethidium bromide, leading to a decrease in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the quinoline derivative indicates that it is a DNA intercalator.

Heme Detoxification Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of hemozoin, the crystalline form of heme produced by the malaria parasite.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing hemin (a source of heme), a lipid source (to catalyze hemozoin formation), and the quinoline derivative at various concentrations in an acidic buffer that mimics the parasite's food vacuole.[8]

  • Incubation: Incubate the plate at 37°C for several hours to allow for hemozoin formation.

  • Quantification of Hemozoin: After incubation, centrifuge the plate to pellet the hemozoin. The amount of hemozoin formed can be quantified by various methods, such as measuring the absorbance of the remaining soluble heme in the supernatant or by dissolving the hemozoin pellet and measuring its absorbance.

  • Data Analysis: The percentage of inhibition of heme detoxification is calculated by comparing the amount of hemozoin formed in the presence of the quinoline derivative to that in the control wells (without the compound).

Visualization of Key Signaling Pathways and Experimental Workflows

To better understand the complex biological processes influenced by quinoline derivatives, we provide diagrams of key signaling pathways and a typical experimental workflow for mechanism of action studies.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibits Quinoline_Derivative->PI3K Inhibits

Caption: The EGFR signaling pathway and points of inhibition by quinoline derivatives.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Ras_Raf_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor SOS SOS Receptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->Raf Inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Quinoline derivative has anticancer activity In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Mechanism_Investigation Mechanism of Action Investigation Determine_IC50->Mechanism_Investigation DNA_Binding DNA Binding Assays (Intercalation, Topoisomerase) Mechanism_Investigation->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Assays (Kinase Assays) Mechanism_Investigation->Enzyme_Inhibition Cell_Based_Assays Cell-Based Assays (Apoptosis, Cell Cycle) Mechanism_Investigation->Cell_Based_Assays Molecular_Docking Molecular Docking Mechanism_Investigation->Molecular_Docking Data_Analysis Data Analysis and Interpretation DNA_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Based_Assays->Data_Analysis Molecular_Docking->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism of Action Data_Analysis->Conclusion

References

A Technical Guide to Substituted Quinolin-4-ols: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, substituted quinolin-4-ols have garnered significant attention due to their potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of Substituted Quinolin-4-ols

The construction of the quinolin-4-ol core can be achieved through several established synthetic methodologies. The Conrad-Limpach synthesis is a classic and widely used method for preparing 2- and/or 4-substituted quinolin-4-ols.[1][2] This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then cyclized at high temperatures to yield the desired quinolin-4-one.[2][3][4] Other notable methods include the Gould-Jacobs reaction, Camps cyclization, and various modern transition-metal-catalyzed approaches.[4][5]

Featured Synthetic Protocol: Conrad-Limpach Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

This protocol provides a general procedure for the synthesis of a substituted quinolin-4-ol, which can be adapted for various analogs.[1]

Step 1: Formation of the β-anilinocrotonate intermediate.

  • To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization to the quinolin-4-ol.

  • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 5,8-dimethoxy-2-methylquinolin-4-ol.[1]

cluster_synthesis Conrad-Limpach Synthesis Workflow start Start reactants 2,5-Dimethoxyaniline + Ethyl Acetoacetate in Ethanol start->reactants stir Stir at RT (2-4 hours) reactants->stir evaporate Solvent Removal stir->evaporate intermediate Crude β-anilinocrotonate evaporate->intermediate cyclization Heat in High-Boiling Solvent (~250°C) intermediate->cyclization precipitation Cool and Precipitate cyclization->precipitation filtration Collect Solid by Filtration precipitation->filtration wash Wash with Non-Polar Solvent filtration->wash purification Recrystallization wash->purification product Pure 5,8-Dimethoxy-2- methylquinolin-4-ol purification->product

Conrad-Limpach Synthesis Workflow

Biological Activities of Substituted Quinolin-4-ols

Substituted quinolin-4-ols have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their efficacy against various pathogens and disease models is well-documented.[6][7][8]

Antimicrobial Activity

Quinolin-4-ol derivatives have shown significant activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[11]

Table 1: Antimicrobial Activity of Selected Substituted Quinolin-4-ols (MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliCandida albicansReference
4-hydroxy-3-iodo-quinol-2-one-0.049 - 0.097--[9]
2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol----[12]
8a----[12]

Note: Data is compiled from various sources. "-" indicates data not reported in the cited source.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted quinolin-4-ols.[2][13] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3][14] Some derivatives act as multi-targeting agents, affecting several signaling pathways involved in cancer progression.[10][11]

Table 2: Anticancer Activity of Selected Substituted Quinolin-4-ols (IC50 in µM)

CompoundT47D (Breast Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline0.016---[13]
Quinoline-based dihydrazone 3b-7.016--
Quinoline-based dihydrazone 3c-7.05< 5-FU-
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)-< 100< 100< 100[15]

Note: Data is compiled from various sources. "-" indicates data not reported in the cited source. "< 5-FU" indicates stronger antiproliferative activity than 5-Fluorouracil.

cluster_apoptosis Simplified Anticancer Mechanism of Quinolin-4-ols compound Substituted Quinolin-4-ol cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle bcl2 Decrease in Bcl-2 compound->bcl2 bax Increase in Bax compound->bax p53 Increase in p53 compound->p53 proliferation Inhibition of Cancer Cell Proliferation cell_cycle->proliferation apoptosis Induction of Apoptosis caspases Caspase Activation apoptosis->caspases bcl2->apoptosis bax->apoptosis p53->apoptosis caspases->proliferation

Anticancer Mechanism of Quinolin-4-ols

Anti-inflammatory Activity

Certain substituted quinolin-4-ols have demonstrated potent anti-inflammatory effects.[16][17] Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and various cytokines.[7]

Table 3: Anti-inflammatory Activity of Selected Substituted Quinolin-4-ols

CompoundAssayActivityReference
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b)Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[16]
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21)Carrageenan-induced rat paw edema32.5% edema inhibition[17]

Note: Data is compiled from various sources.

Antiviral Activity

The antiviral potential of quinolin-4-ol derivatives is an emerging area of research. Some compounds have shown activity against a range of viruses, including tobacco mosaic virus (TMV) and hepatitis C virus (HCV).

Table 4: Antiviral Activity of Selected Substituted Quinolin-4-ols

CompoundVirusActivity (EC50)Reference
Quinoline tricyclic derivative IVHepatitis C Virus (HCV)3.1 µM
Quinoline tricyclic derivative IVBovine Viral Diarrhea Virus (BVDV)1.2 µM
4-oxo-4H-quinoline acylhydrazone derivative 4Tobacco Mosaic Virus (TMV)Inactive: 51.2%, Curative: 47.6%, Protective: 46.3% (at 500 mg/L)

Note: Data is compiled from various sources.

Experimental Protocols for Biological Evaluation

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of substituted quinolin-4-ols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of a compound against bacteria and fungi.[1]

Materials:

  • 96-well microtiter plates

  • Multichannel pipettes

  • Spectrophotometer or microplate reader

  • Incubator

  • Test compound (substituted quinolin-4-ol)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum in the broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

cluster_mic MIC Determination Workflow start Start dilutions Prepare Serial Dilutions of Quinolin-4-ol start->dilutions inoculum Prepare Standardized Microbial Inoculum start->inoculum plate Add Dilutions and Inoculum to 96-well Plate dilutions->plate inoculum->plate incubation Incubate at 37°C (18-24 hours) plate->incubation read Visually Inspect for Growth incubation->read mic Determine MIC read->mic

MIC Determination Workflow

Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (substituted quinolin-4-ol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[9]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion

Substituted quinolin-4-ols represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive scaffolds for the development of new therapeutic agents. This technical guide has provided an overview of their synthesis, a summary of their biological activities with quantitative data, and detailed experimental protocols for their evaluation. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

The Structure-Activity Relationship of 5-Bromoquinolin-4-ol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic modification of this scaffold allows for the fine-tuning of its pharmacological profile. This technical guide focuses on the structure-activity relationship (SAR) of 5-Bromoquinolin-4-ol analogs, a class of compounds with significant potential in the development of novel therapeutic agents. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers reactive sites for chemical modification, making this scaffold a versatile starting point for creating diverse chemical libraries.[1]

Core Structure and Rationale for Investigation

The this compound core presents a unique combination of electronic and steric properties. The bromine atom, a halogen, can influence the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The 4-hydroxyl group, which exists in tautomeric equilibrium with the 4-quinolone form, provides a crucial hydrogen bond donor and acceptor site. Understanding how modifications at various positions of this core structure impact biological activity is key to designing more potent and selective drug candidates.

Synthesis of this compound Analogs

A general synthetic route to this compound and its N-substituted analogs can be adapted from established methods for quinolone synthesis, such as the Conrad-Limpach reaction. The following schematic outlines a plausible synthetic pathway.

G cluster_synthesis General Synthetic Pathway 4-Bromoaniline 4-Bromoaniline Intermediate_A Ethyl 3-(4-bromoanilino)crotonate 4-Bromoaniline->Intermediate_A + Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate_A Acid catalyst, Reflux This compound This compound Intermediate_A->this compound Cyclization (High temp.) N-Substituted_Analog N-Substituted This compound Analog This compound->N-Substituted_Analog Alkylation Alkylation/ Arylation (R-X) Alkylation->N-Substituted_Analog G cluster_pathway Proposed VEGFR/EGFR Signaling Inhibition VEGF/EGF VEGF/EGF Ligand VEGFR/EGFR VEGFR/EGFR Receptor VEGF/EGF->VEGFR/EGFR P_Receptor Receptor Dimerization & Autophosphorylation VEGFR/EGFR->P_Receptor Binding Analog This compound Analog Analog->Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_Receptor->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to Inhibition->P_Receptor G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate 24h (Cell attachment) Cell_Seeding->Incubation1 Treatment Treat with this compound analogs (various concentrations) Incubation1->Treatment Incubation2 Incubate 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Bromoquinolin-4-ol in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature and databases, this guide offers a qualitative assessment based on the physicochemical properties of structurally similar compounds. Additionally, a detailed experimental protocol for determining the thermodynamic solubility via the shake-flask method is provided, enabling researchers to ascertain precise solubility values.

Qualitative Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid heterocyclic aromatic structure with a polar hydroxyl group and a nonpolar bromine substituent. This combination suggests a preference for polar organic solvents over nonpolar ones and limited solubility in water.

Based on the solubility characteristics of analogous compounds, such as 5,7-dibromoquinolin-8-ol and 4-bromoisoquinolin-5-ol, the following qualitative solubility profile for this compound can be inferred. It is anticipated that this compound will exhibit low solubility in water due to its predominantly non-polar aromatic rings and the presence of the halogen. However, the hydroxyl group and the nitrogen atom in the quinoline ring can participate in hydrogen bonding, which is expected to enhance its solubility in polar organic solvents. For instance, related compounds show improved solubility in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] 4-bromoisoquinolin-5-ol also demonstrates good solubility in ethanol and acetone.

Table 1: Qualitative Solubility Profile of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water, Moderate in AlcoholsThe hydroxyl group can form hydrogen bonds with protic solvents. However, the large non-polar scaffold limits aqueous solubility. Solubility is expected to be better in alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds from the hydroxyl group of this compound and can effectively solvate the aromatic rings through dipole-dipole interactions.
Nonpolar Hexane, TolueneLowThe significant polarity imparted by the hydroxyl and quinoline nitrogen makes it unlikely to be soluble in nonpolar solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile, hexane, toluene)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G J Determine concentration G->J H Prepare standard solutions I Generate calibration curve H->I I->J K Calculate solubility J->K

Caption: Experimental workflow for solubility determination.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery and the subsequent introduction of functional groups, such as bromine, have paved the way for the development of a vast array of therapeutic agents. This in-depth technical guide delves into the discovery and history of bromoquinolines, providing a comprehensive overview of their synthesis, biological activities, and the molecular pathways they influence.

A Historical Perspective: From Quinine to Bromoquinolines

The story of quinoline begins with the isolation of quinine from cinchona bark in the early 19th century, a landmark event that spurred the development of synthetic organic chemistry.[1][2] The quest to synthesize quinine led to the discovery of the quinoline core itself. In 1880, the Czech chemist Zdenko Hans Skraup reported the first synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent.[3][4] This reaction, now known as the Skraup synthesis, laid the foundation for the systematic exploration of quinoline chemistry.

While the precise first synthesis of a bromoquinoline is not definitively documented in a single seminal paper, the late 19th century saw a flurry of activity in the synthesis of quinoline derivatives. Following the elucidation of the quinoline structure, chemists began to explore the reactivity of the quinoline ring, including its halogenation. The application of established synthetic methodologies to brominated anilines and the direct bromination of the quinoline ring were natural extensions of this work. For instance, the Skraup reaction could be readily adapted to use bromoanilines to produce bromoquinolines.[3] Similarly, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method to convert aminoquinolines into bromoquinolines via their diazonium salts.[5][6]

The Synthetic Arsenal: Crafting the Bromoquinoline Core

The synthesis of bromoquinolines can be broadly categorized into two approaches: the construction of the quinoline ring from brominated precursors or the direct bromination of a pre-existing quinoline scaffold. Several classical named reactions have been instrumental in the former approach.

Building from Brominated Precursors: The Named Reactions

2.1.1. The Skraup Synthesis

The Skraup synthesis is a robust method for preparing quinolines, including their brominated analogs.[3] The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of a bromoaniline, acid-catalyzed cyclization, and subsequent oxidation to yield the bromoquinoline.[3]

Table 1: Comparative Yields of Bromoquinoline Synthesis via Named Reactions

Synthesis MethodStarting MaterialsProductYield (%)Reference
Skraup Synthesis4-Bromoaniline, Glycerol6-BromoquinolineLow to Moderate[3][7]
Doebner-von Miller3,5-Dibromoaniline, α,β-unsaturated carbonyl5,7-DibromoquinolineNot explicitly stated[8]
Gould-JacobsSubstituted aniline, Diethyl ethoxymethylenemalonateBromo-4-hydroxyquinolineGenerally Good[9][10]
Combes Synthesism-Chloroaniline, Acetylacetone7-Chloro-2,4-dimethylquinoline-[11]
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, α-methylene carbonylSubstituted BromoquinolineGood to Excellent[7]

Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline [3]

  • Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix 4-bromoaniline (1.0 mole), glycerol (2.6 moles), nitrobenzene (0.5 mole), and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (100 mL) in portions.

  • Reaction: Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Work-up: Allow the mixture to cool and then pour it into 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Steam distill the mixture to isolate the crude 6-bromoquinoline.

  • Purification: Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline. Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline. The crude product can be further purified by distillation or chromatography.

Skraup_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Mixing Mixing 4-Bromoaniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H2SO4 H2SO4->Mixing Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing Heating (Reflux) Heating (Reflux) Mixing->Heating (Reflux) Exothermic Reaction Alkalinization Alkalinization Heating (Reflux)->Alkalinization Steam Distillation Steam Distillation Alkalinization->Steam Distillation Extraction & Washing Extraction & Washing Steam Distillation->Extraction & Washing Purification Purification Extraction & Washing->Purification 6-Bromoquinoline 6-Bromoquinoline Purification->6-Bromoquinoline

Workflow for the Skraup Synthesis of 6-Bromoquinoline.

2.1.2. The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[12][13] This method allows for the synthesis of a wider range of substituted quinolines.[14] The reaction is catalyzed by Brønsted or Lewis acids.[12]

2.1.3. The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl ethoxymethylenemalonate.[9][10] The reaction proceeds through condensation, thermal cyclization, saponification, and finally decarboxylation.[9][15]

Experimental Protocol: Gould-Jacobs Synthesis of a Bromo-4-hydroxyquinoline [9]

  • Condensation: In a round-bottom flask, combine the desired bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to allow the 4-hydroxy-3-carboethoxy-bromoquinoline to precipitate.

  • Saponification: Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours until hydrolysis is complete.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the bromo-quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Heat the solid above its melting point until the evolution of carbon dioxide ceases to yield the crude bromo-4-hydroxyquinoline, which can be purified by recrystallization.

2.1.4. The Combes Quinoline Synthesis

First reported by Combes in 1888, this acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form substituted quinolines.[1][16] The reaction proceeds via the formation of an enamine intermediate, followed by cyclization.[11]

2.1.5. The Friedländer Synthesis

Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.[17][18][19] This method is highly versatile for producing a wide variety of substituted quinolines.[7][20]

Experimental Protocol: Friedländer Synthesis of a Substituted Bromoquinoline [6]

  • Reaction Setup: To a solution of a 2-amino-bromobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Catalysis: Add 2-3 drops of concentrated HCl to the mixture.

  • Reaction: Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Direct Bromination of the Quinoline Ring

Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom.[21] However, specific conditions, such as high-temperature, gas-phase bromination, can favor the formation of 3-bromoquinoline.[21]

The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to bromoquinolines from the corresponding aminoquinolines.[5][6] The amino group is first converted to a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) bromide catalyst.[5][6]

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 5-Bromoquinoline [22]

  • Diazotization: Dissolve 5-aminoquinoline (23.38 mmol) in a mixture of water (9 ml) and 48% hydrobromic acid (11 ml) and cool to 0°C. Add a solution of sodium nitrite (28.12 mmol) in water (9 ml) dropwise. Stir the resulting solution at room temperature for 5 minutes.

  • Sandmeyer Reaction: Add the diazonium salt solution dropwise to a solution of copper(I) bromide (28.02 mmol) in 48% hydrobromic acid (23 mL) at 75°C. Stir the resulting mixture at room temperature for 2 hours.

  • Work-up: Basify the reaction mixture with sodium hydroxide and extract twice with ethyl acetate.

  • Purification: Wash the combined organic phases with brine, filter, and dry over sodium sulfate. Evaporate the solvent to obtain the final product.

Biological Significance: Bromoquinolines in Drug Discovery

The introduction of a bromine atom to the quinoline scaffold significantly influences its physicochemical properties and biological activity. Bromoquinoline derivatives have demonstrated a wide range of pharmacological effects, with their anticancer and antimicrobial activities being particularly noteworthy.

Anticancer Activity

Numerous studies have highlighted the potential of bromoquinolines as anticancer agents. The position and number of bromine substituents, as well as the presence of other functional groups, play a crucial role in their cytotoxic effects.[21][23]

Table 2: In Vitro Anticancer Activity of Selected Bromoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat glioblastoma)6.7 - 25.6 µg/mL[24]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervical carcinoma)6.7 - 25.6 µg/mL[24]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7 - 25.6 µg/mL[24]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[7]
6,8-dibromo-5-nitroquinolineHT29 (human colon adenocarcinoma)26.2[7]
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)26.4[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon adenocarcinoma)15.0[7]

Experimental Protocol: MTT Assay for Anticancer Activity [21][25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with bromoquinoline derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4 hours MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve formazan in DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Workflow for the MTT Cell Viability Assay.
Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been identified as inhibitors of this pathway.[24] Bromoquinolines, by virtue of their structural similarity to known kinase inhibitors, are promising candidates for targeting components of this cascade. The electron-withdrawing nature of the bromine atom can influence the binding affinity of the quinoline scaffold to the ATP-binding pocket of kinases like PI3K and mTOR.[22][26]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Bromoquinoline Bromoquinoline Derivative Bromoquinoline->PI3K inhibits Bromoquinoline->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Bromoquinolines.

Structure-Activity Relationships (SAR)

The biological activity of bromoquinolines is intricately linked to their substitution patterns. Key observations from various studies include:

  • Position of Bromine: The location of the bromine atom on the quinoline ring significantly impacts activity.

  • Number of Bromine Atoms: In some cases, di- and tri-brominated quinolines exhibit enhanced potency compared to their mono-brominated counterparts.[23]

  • Presence of Other Substituents: The combination of bromine with other functional groups, such as hydroxyl, methoxy, or nitro groups, can synergistically enhance biological activity.[21][23] For instance, the presence of a hydroxyl group at the 8-position often correlates with increased anticancer potential.[24]

SAR_Bromoquinolines Quinoline_Core Quinoline Core Bromine_Substitution Bromine Substitution Quinoline_Core->Bromine_Substitution increases potency Biological_Activity Enhanced Biological Activity Bromine_Substitution->Biological_Activity Other_Substituents Other Substituents (e.g., -OH, -OCH3, -NO2) Other_Substituents->Biological_Activity synergizes with Bromine

Structure-Activity Relationship of Bromoquinolines.

Conclusion

From their historical roots in the quest for synthetic quinine to their current status as privileged scaffolds in drug discovery, bromoquinolines have a rich and evolving history. The development of diverse synthetic methodologies has enabled the creation of a vast chemical space of bromoquinoline derivatives. The compelling biological activities of these compounds, particularly in the realm of oncology, underscore their therapeutic potential. Future research will undoubtedly continue to unravel the intricate structure-activity relationships and molecular mechanisms of action of bromoquinolines, paving the way for the development of novel and effective therapeutic agents.

References

5-Bromoquinolin-4-ol: A Versatile Scaffold for Modern Scientific Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1] Within this important class of heterocycles, 5-Bromoquinolin-4-ol emerges as a particularly valuable building block for scientific research and drug development. Its structure, featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 4-position, offers two distinct points for chemical modification. This dual functionality allows for the strategic synthesis of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[1][2] This technical guide explores the potential applications of this compound, detailing its use as a synthetic intermediate and presenting data on the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications.

Core Applications in Scientific Research

The primary utility of this compound in research lies in its role as a versatile synthetic intermediate. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be targeted through etherification and other substitutions.

Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for introducing aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the creation of complex molecules with tailored electronic and steric properties, which is crucial for optimizing interactions with biological targets.[5] The ability to systematically modify this position is a powerful tool in lead optimization.[3]

Precursor for O-Alkylation and Etherification

The 4-hydroxyl group can be readily converted into an ether linkage. This modification can significantly alter the solubility, lipophilicity, and hydrogen-bonding capacity of the molecule, all of which are critical pharmacokinetic and pharmacodynamic parameters.[6] Introducing different alkyl or aryl substituents at this position allows researchers to fine-tune the compound's properties for specific biological assays.

Quantitative Data on Derivative Activities

Derivatives of the quinoline and quinolin-4-one scaffold have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize quantitative data for compounds structurally related to this compound, providing a benchmark for its potential in drug discovery programs.

Table 1: Anticancer Activity of Substituted Quinolone/Quinoline Derivatives
Compound ClassCancer Cell LineActivity Metric (IC₅₀)Result (µM)
4-Anilinoquinazoline DerivativesHCT-116IC₅₀0.0136
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)IC₅₀6.7 (µg/mL)
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)IC₅₀10.2 (µg/mL)
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)IC₅₀8.9 (µg/mL)
Fused Pyrazolo-quinoline DerivativeAxL Phosphorylation AssayIC₅₀0.005
Quinoline Derivative 38MCF-7IC₅₀Comparable to control
Pyrazolo[3,4-g]isoquinoline (Nitro series)Haspin KinaseIC₅₀0.057

Note: Data is compiled from various sources and represents structurally related compounds to indicate the potential of the quinoline scaffold. Direct IC₅₀ values for this compound derivatives require specific experimental evaluation.[7][8][9]

Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
Compound ClassTest OrganismActivity Metric (MIC)Result (µg/mL)
Ciprofloxacin Derivative 4 S. aureusMIC0.035
Ciprofloxacin Derivative 4 E. coliMIC0.062
Ciprofloxacin Derivative 5 S. aureusMIC0.035
Ciprofloxacin Derivative 6 S. aureusMIC0.031
7-Bromoquinoline-5,8-dione DerivativeVarious StrainsMIC800 - 1000
Coumarin Derivative 29o (Trifluoromethyl)Gram-positive strainsMIC3.125

Note: This table showcases the antimicrobial potential of various quinoline derivatives. The specific activity of this compound derivatives would need to be determined experimentally.[10][11][12]

Key Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations starting from this compound. These are foundational procedures that can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.)

  • SPhos (ligand) (0.005 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Water:Acetonitrile mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and heat the reaction mixture (e.g., to 60-100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-quinolin-4-ol derivative.[3]

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol outlines a general method for the etherification of the 4-hydroxyl group.

Materials:

  • This compound (1.0 equiv.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.)

  • Base (e.g., potassium carbonate, sodium hydride) (1.5 - 2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Reaction flask with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and the base.

  • Add this compound (1.0 equiv.) to the suspension and stir for a short period (e.g., 15-30 minutes) at room temperature to form the alkoxide.

  • Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-alkoxy-5-bromoquinoline derivative.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound, showcasing its utility in creating a small library of diversified compounds for biological screening.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B C Etherification (Alkyl Halide, Base) A->C D 5-Aryl-quinolin-4-ol Derivatives B->D E 4-Alkoxy-5-bromoquinoline Derivatives C->E F Biological Screening (Anticancer, Antimicrobial) D->F E->F

Synthetic workflow for this compound.
Potential Mechanism of Action: Kinase Inhibition

Quinoline derivatives are known to act as kinase inhibitors, interfering with critical cell signaling pathways.[13] Derivatives of this compound could potentially inhibit pathways like the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.[1][7]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This compound represents a strategic and highly valuable starting material for the synthesis of novel chemical entities. Its amenability to diversification through established synthetic protocols, such as Suzuki-Miyaura coupling and etherification, makes it an ideal scaffold for generating libraries for high-throughput screening. The consistent demonstration of potent anticancer and antimicrobial activities from the broader quinoline class strongly suggests that derivatives of this compound are promising candidates for future drug discovery efforts. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for 5-Bromoquinolin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Bromoquinolin-4-ol as a versatile building block in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, along with data on the biological activities of the resulting quinoline derivatives, particularly as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Introduction

This compound is a key intermediate in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers two reactive sites for further functionalization, making it an ideal starting material for the synthesis of diverse libraries of substituted quinolines.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful methods to introduce aryl, alkynyl, and amino moieties, respectively, at the 5-position of the quinoline ring.[2] These transformations allow for the generation of novel compounds with potential therapeutic applications, including as anticancer agents.[3]

Key Applications in Organic Synthesis

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to generate a variety of 5-substituted quinolin-4-ol derivatives. These reactions are fundamental in drug discovery for creating diverse chemical entities for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids, yielding 5-aryl-quinolin-4-ols. These products are of significant interest as they are scaffolds for potential kinase inhibitors.[4]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and terminal alkynes, producing 5-alkynyl-quinolin-4-ols. This reaction is valuable for introducing a linear alkyne linker, which can be further functionalized or is a key feature in biologically active molecules, including potential receptor tyrosine kinase inhibitors.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 5-aminoquinolin-4-ol derivatives through the formation of a carbon-nitrogen bond between this compound and a wide range of primary and secondary amines. The resulting amino-substituted quinolines are important pharmacophores in medicinal chemistry.[7][8]

Quantitative Data from Representative Reactions

While specific quantitative data for a wide range of reactions starting from this compound is not extensively tabulated in single sources, the following tables provide representative data for analogous reactions on similar bromoquinoline scaffolds, which serve as a strong predictive basis for reaction outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline with an Arylboronic Acid [4]

EntryArylboronic AcidProductYield (%)
14-(Trifluoromethoxy)phenylboronic acid8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline70-85

Table 2: Representative Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes [9]

EntryBromo-heterocycleTerminal AlkyneProductYield (%)
15-BromoindolePhenylacetylene5-(Phenylethynyl)-1H-indole93
25-BromoindolePropargyl alcohol3-(1H-Indol-5-yl)prop-2-yn-1-ol~85

Table 3: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline with Various Amines [7]

EntryAmineProductYield (%)
1Aniline5-Anilino-8-(benzyloxy)quinoline75
24-Methoxyaniline8-(Benzyloxy)-5-((4-methoxyphenyl)amino)quinoline80
3Diphenylamine8-(Benzyloxy)-5-(diphenylamino)quinoline82

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions adapted for this compound based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 5-aryl-quinolin-4-ols via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction flask in a preheated oil bath at 90-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-quinolin-4-ol.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic acid, K3PO4 B Add Pd(OAc)2/SPhos A->B C Purge with Ar/N2 B->C D Add degassed Dioxane/H2O C->D E Heat to 90-110 °C D->E F Stir for 12-24h (Monitor by TLC/LC-MS) E->F G Cool and perform aqueous work-up F->G H Extract with Ethyl Acetate G->H I Dry, concentrate, and purify by chromatography H->I Product Product I->Product 5-Aryl-quinolin-4-ol

General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Sonogashira Coupling of this compound

This protocol outlines the synthesis of 5-alkynyl-quinolin-4-ols via a palladium-copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Add the amine base (e.g., triethylamine, 2.0 equiv.), followed by the dropwise addition of the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-quinolin-4-ol.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex Br-Pd(II)L_n-Quinoline pd0->pd_complex Oxidative Addition (this compound) alkyne_pd_complex R-C≡C-Pd(II)L_n-Quinoline pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product 5-Alkynyl-quinolin-4-ol alkyne_pd_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide + Terminal Alkyne (Base) cu_acetylide->pd_complex terminal_alkyne H-C≡C-R

Simplified catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is for the synthesis of 5-amino-quinolin-4-ol derivatives via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos) (2-10 mol%)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.4 - 2.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-120 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure 5-amino-quinolin-4-ol derivative.

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Start: this compound + Amine reagents Add Pd catalyst, phosphine ligand, and base start->reagents reaction Heat in anhydrous solvent under inert atmosphere reagents->reaction workup Aqueous work-up and extraction reaction->workup purification Column chromatography workup->purification end Product: 5-Amino-quinolin-4-ol purification->end PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Aryl-quinolin-4-ol Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Synthesis of 5-Bromoquinolin-4-ol Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 5-bromoquinolin-4-ol derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on the robust Gould-Jacobs reaction, a classical and effective method for creating the quinoline scaffold.

Introduction

Quinoline derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 5-position of the quinolin-4-ol core can significantly modulate the molecule's electronic and steric properties, potentially leading to enhanced therapeutic efficacy. This application note details a reliable synthetic pathway to access these valuable compounds.

General Synthetic Scheme

The synthesis of this compound is typically achieved through a three-step Gould-Jacobs reaction sequence.[2] This involves the initial condensation of a substituted aniline with an ethoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization, and concluding with hydrolysis and decarboxylation.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound.

StepReactionKey ReagentsTypical Yield
1Condensation3-Bromoaniline, Diethyl ethoxymethylenemalonate70-80%
2Thermal CyclizationDiethyl 2-((3-bromophenylamino)methylene)malonate35-50%
3Hydrolysis & DecarboxylationEthyl 5-bromo-4-hydroxyquinoline-3-carboxylateHigh

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((3-bromophenylamino)methylene)malonate

This procedure outlines the initial condensation reaction to form the key intermediate.

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Add ethanol as a solvent.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain diethyl 2-((3-bromophenylamino)methylene)malonate as a solid.

Step 2: Thermal Cyclization to Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

This step involves the high-temperature intramolecular cyclization of the intermediate.

Materials:

  • Diethyl 2-((3-bromophenylamino)methylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • High-temperature reaction vessel

  • Heating mantle with temperature controller

Procedure:

  • Place the diethyl 2-((3-bromophenylamino)methylene)malonate from Step 1 into a high-temperature reaction vessel.

  • Add a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C.[3]

  • Maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After the cyclization is complete, allow the mixture to cool to below 100 °C.

  • Add a hydrocarbon solvent like hexane to precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash with hexane.

  • Dry the product to yield ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

The final step involves the removal of the ester group to yield the target compound.

Materials:

  • Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

  • Aqueous sodium hydroxide (e.g., 10% solution)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • pH paper or meter

Procedure:

  • Suspend the ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate from Step 2 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the mixture, and the this compound product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential mechanism of action for bromoquinoline derivatives.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation 3-Bromoaniline 3-Bromoaniline Intermediate_1 Diethyl 2-((3-bromophenylamino)- methylene)malonate 3-Bromoaniline->Intermediate_1 Ethanol, Reflux DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 5-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 ~250 °C, Dowtherm A Final_Product This compound Intermediate_2->Final_Product 1. NaOH, Reflux 2. HCl, Reflux

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA Topoisomerase Topoisomerase II (DNA Gyrase) DNA->Topoisomerase Binding Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB Double-Strand Breaks Cleavage_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis Bromoquinoline This compound Derivative Bromoquinoline->Cleavage_Complex Stabilization of Complex (Inhibition of Re-ligation)

Caption: Inhibition of Topoisomerase II by bromoquinolines.

References

Applications of 5-Bromoquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-4-ol is a halogenated quinoline derivative that serves as a versatile scaffold in medicinal chemistry. The quinoline core is a prominent feature in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers reactive sites for further chemical modifications, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[1] This document provides a summary of the applications of this compound derivatives, along with detailed experimental protocols for their synthesis and biological evaluation, based on studies of structurally related compounds.

Key Applications in Medicinal Chemistry

Derivatives of the this compound scaffold are being explored for various therapeutic applications, primarily in the fields of oncology and infectious diseases.

  • Anticancer Activity: Bromoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerase I.[2]

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Bromoquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]

Quantitative Biological Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally related bromoquinoline derivatives to provide a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Bromo-8-hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7[2]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)8.2[2]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)9.5[2]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6[2]
7-Bromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)>50[2]
7-Bromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)>50[2]

Table 2: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

CompoundBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)Reference
N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamideS. aureus1.00C. albicans1.00[3]
N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamideE. coli1.00A. niger1.00[3]
N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamideK. pneumoniae0.80[3]
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamideS. aureus1.00C. albicans1.00[3]
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamideE. coli1.00A. niger1.00[3]
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamideK. pneumoniae0.80[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation. These protocols are adapted from established procedures for structurally similar compounds.

Protocol 1: Synthesis of 5-Bromo-4-alkoxyquinoline Derivatives

This protocol describes the O-alkylation of the 4-hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-bromo-4-alkoxyquinoline derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the culture medium.

  • Replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized this compound derivatives

  • DMSO

  • 96-well microtiter plates

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth (MHB or RPMI-1640) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoquinoline [label="this compound\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4"]; CellSurvival [label="Cell Survival\n& Proliferation", fillcolor="#F1F3F4"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [style=invis]; edge [dir=none, style=dashed, arrowhead=none]; PIP2 -> PIP3; edge [dir=forward, style=solid, arrowhead=normal]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Bromoquinoline -> Akt [label="Inhibits", color="#EA4335"]; Akt -> Apoptosis [label="Inhibits", Tetail=tee, color="#EA4335"]; Akt -> CellSurvival [label="Promotes"];

// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; PDK1; Akt;} {rank=same; Bromoquinoline;} {rank=same; Apoptosis; CellSurvival;} } dot Figure 1: Postulated inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Workflow

// Nodes start [label="Start: Synthesized\nthis compound Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stock_prep [label="Prepare Stock Solutions\nin DMSO"]; cell_culture [label="Culture Cancer\nCell Lines"]; cell_seeding [label="Seed Cells into\n96-well Plates"]; treatment [label="Treat Cells with\nCompound Dilutions"]; incubation [label="Incubate for 48h"]; mtt_assay [label="Add MTT Reagent\n& Incubate for 4h"]; dissolve [label="Dissolve Formazan\nCrystals in DMSO"]; readout [label="Measure Absorbance\nat 570 nm"]; analysis [label="Calculate % Viability\n& Determine IC50"]; end [label="End: Identify Lead\nCompounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> stock_prep; cell_culture -> cell_seeding; stock_prep -> treatment; cell_seeding -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> dissolve; dissolve -> readout; readout -> analysis; analysis -> end; } dot Figure 2: General workflow for in vitro anticancer screening using the MTT assay.

References

5-Bromoquinolin-4-ol: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-4-ol, also known by its tautomeric form 5-bromo-4-quinolone, is a halogenated quinoline derivative that serves as a valuable and versatile intermediate in synthetic and medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the 5-position and a hydroxyl/oxo group at the 4-position offers two distinct reactive sites for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries for lead optimization and structure-activity relationship (SAR) studies.[2]

The bromine atom at the C5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The 4-oxo group can be alkylated or serve as a handle for further heterocyclic ring annulation. This dual functionality allows for the systematic exploration of chemical space around the quinoline core to develop potent and selective therapeutic agents.

Key Applications in Drug Discovery

Derivatives of the 5-bromo-4-quinolone scaffold are of significant interest in oncology, particularly as kinase inhibitors. The quinoline core is a common feature in many approved kinase inhibitors, where it often functions as an ATP-competitive scaffold. By modifying the substituents, medicinal chemists can target the ATP-binding sites of various kinases implicated in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and others.

Data Presentation: Biological Activities of Related Quinolone Derivatives

The following tables summarize the in vitro biological activities of various quinolone derivatives, illustrating the potential of this scaffold in generating potent anticancer agents. While not all compounds are direct derivatives of this compound, they showcase the impact of substitutions on the quinoline core, a strategy readily enabled by this building block.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

Compound IDMGC-803 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12e 1.385.345.21
5-Fu 6.2210.411.1

Data sourced from a study on quinoline-chalcone derivatives, demonstrating potent activity against various cancer cell lines compared to the standard drug 5-Fluorouracil (5-Fu).[3]

Table 2: Antiproliferative Activity of Brominated 8-Hydroxyquinoline Derivatives

CompoundC6 IC₅₀ (µg/mL)HeLa IC₅₀ (µg/mL)HT29 IC₅₀ (µg/mL)
5,7-Dibromo-8-hydroxyquinoline 6.710.28.5
5-Bromo-8-hydroxyquinoline 12.315.814.1

Data from a study on brominated 8-hydroxyquinolines, indicating that bromination contributes to potent antiproliferative effects against various tumor cell lines.[4]

Experimental Protocols

The following protocols are detailed methodologies for key chemical transformations utilizing the this compound scaffold. These are based on established procedures for similar bromo-substituted N-heterocycles and can be adapted by researchers.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol describes the C-C bond formation at the 5-position of the quinoline ring, enabling the introduction of various aryl or heteroaryl groups.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[5] A base is required to facilitate the crucial transmetalation step in the catalytic cycle.[6][7]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction vessel, add this compound, the desired arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the degassed 1,4-dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel containing the solids via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-quinolin-4-ol.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol facilitates the formation of a C-N bond at the 5-position, allowing for the synthesis of 5-aminoquinoline derivatives.

Reaction Principle: The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling amines with aryl halides, catalyzed by a palladium complex.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[11]

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the 5-amino-substituted quinolin-4-ol.

Visualizations

Experimental Workflow Diagrams

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s 1. Mix Reactants: This compound, Ar-B(OH)₂, Base catalyst_s 2. Add Pd Catalyst & Ligand Solution start_s->catalyst_s heat_s 3. Heat under Inert Atmosphere (80-100 °C) catalyst_s->heat_s workup_s 4. Aqueous Workup & Extraction heat_s->workup_s purify_s 5. Column Chromatography workup_s->purify_s product_s Product: 5-Aryl-quinolin-4-ol purify_s->product_s

Caption: Workflow for Suzuki-Miyaura Coupling.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_b 1. Mix Reagents under Inert Gas: This compound, Amine, Pd₂(dba)₃, Ligand, Base solvent_b 2. Add Degassed Anhydrous Toluene start_b->solvent_b heat_b 3. Heat Reaction (90-110 °C) solvent_b->heat_b quench_b 4. Quench & Extract heat_b->quench_b purify_b 5. Column Chromatography quench_b->purify_b product_b Product: 5-Amino-quinolin-4-ol purify_b->product_b G cluster_pathway EGFR Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates pi3k PI3K/AKT egfr->pi3k ras RAS/RAF/MEK/ERK egfr->ras inhibitor Quinolone Derivative (from 5-Br-4-OH-Q) inhibitor->egfr Inhibits atp ATP atp->egfr Phosphorylates downstream Cell Proliferation, Survival, Angiogenesis pi3k->downstream ras->downstream

References

Application Note: High-Purity Isolation of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude 5-Bromoquinolin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and purification techniques for analogous quinoline derivatives.

Data Summary

Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following table provides expected outcomes based on the purification of similar bromoquinoline compounds. Actual results may vary depending on the nature and quantity of impurities in the crude material.

Purification MethodTypical Purity (Post-Purification)Expected Yield RangeKey Parameters
Recrystallization >95%60-85%Solvent: Ethanol or Ethanol/Water mixture
Column Chromatography >99%50-80%Stationary Phase: Silica GelMobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient

Experimental Protocols

A general workflow for the purification of crude this compound involves an initial acid-base extraction to remove major impurities, followed by either recrystallization for a good purity product or column chromatography for achieving very high purity.

Workflow Diagram

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_HCl Wash with 1M HCl (aq) Dissolve->Wash_HCl Wash_Bicarb Wash with sat. NaHCO3 (aq) Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Partially_Pure Partially Purified Product Evaporate->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization ColumnChrom Column Chromatography Partially_Pure->ColumnChrom Pure_Recryst Pure Product (>95%) Recrystallization->Pure_Recryst High_Pure_Column High Purity Product (>99%) ColumnChrom->High_Pure_Column

Caption: Purification workflow for this compound.

Acid-Base Extraction (Initial Workup)

This step is crucial for removing acidic and basic impurities from the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities).

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Brine (to remove residual water and inorganic salts).

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the partially purified product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solids that are highly crystalline. The choice of solvent is critical for successful recrystallization.

Materials:

  • Partially purified this compound

  • Ethanol or an Ethanol/Water mixture

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize crystal precipitation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography

For achieving the highest purity, silica gel column chromatography is recommended.

Materials:

  • Partially purified this compound

  • Silica gel (60-200 µm)

  • Eluent system: A gradient of Dichloromethane/Methanol (e.g., 100:0 to 95:5) or Ethyl Acetate/Hexane.

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, least polar eluent mixture.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. For a dichloromethane/methanol system, start with 100% dichloromethane and gradually increase the proportion of methanol. For an ethyl acetate/hexane system, start with a low percentage of ethyl acetate and increase the polarity.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound. The use of column chromatography can yield a product with >99% purity.[2]

References

Application Notes and Protocols for 5-Bromoquinolin-4-ol as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Bromoquinolin-4-ol as a versatile ligand for the synthesis of novel metal complexes. The protocols detailed below are compiled from established methodologies for analogous quinoline derivatives and serve as a foundational guide for the synthesis, characterization, and evaluation of this compound-based metal complexes.

Introduction

This compound is a halogenated quinoline derivative with significant potential in coordination chemistry and medicinal research. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers two reactive sites for chemical modifications, making it a valuable precursor for creating diverse molecular architectures. The quinoline scaffold itself is a key component in numerous compounds with established biological activities. The coordination of metal ions to this compound is anticipated to yield complexes with enhanced or novel pharmacological properties, including potential applications as anticancer, antimicrobial, and catalytic agents.

Synthesis of this compound Ligand

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 5-Bromoaniline cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization Aniline Aniline Bromination Bromination Aniline->Bromination Br2, AcOH 5-Bromoaniline 5-Bromoaniline Bromination->5-Bromoaniline Diethyl malonate Diethyl malonate 5-Bromoaniline->Diethyl malonate Reflux Intermediate Intermediate Diethyl malonate->Intermediate This compound This compound Intermediate->this compound High Temp.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted):

  • Synthesis of 5-Bromoaniline: This can be achieved through the direct bromination of aniline using bromine in acetic acid. Standard procedures for the bromination of anilines should be followed, with careful control of stoichiometry and temperature to favor mono-substitution at the meta-position.

  • Condensation with Diethyl Malonate: 5-Bromoaniline is reacted with diethyl malonate. This condensation reaction is typically carried out by heating the reactants, often in the presence of a dehydrating agent or under conditions that remove the water formed.

  • Cyclization: The intermediate from the condensation step is subjected to high-temperature cyclization. This is often performed in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature for the intramolecular reaction to form the quinoline ring system. The resulting product, this compound, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Synthesis of Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The general procedure involves the deprotonation of the hydroxyl group of the ligand, which then coordinates to the metal ion.

General Synthetic Workflow:

G Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2, M(OAc)2) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Base Base (optional, e.g., NaOH, Et3N) Base->Reaction Heating Heating/Stirring Reaction->Heating Isolation Isolation & Purification Heating->Isolation Complex [M(5-Br-Q-4-O)n] Complex Isolation->Complex

Figure 2: General workflow for the synthesis of this compound metal complexes.

Experimental Protocol (General):

  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent such as ethanol or methanol. Gentle heating may be required to achieve complete dissolution.

  • pH Adjustment (Optional): In some cases, a base (e.g., a dilute solution of NaOH or an organic base like triethylamine) is added dropwise to the ligand solution to facilitate deprotonation of the hydroxyl group.

  • Addition of Metal Salt: A solution of the desired metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in the same solvent is added dropwise to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the metal and desired complex. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid metal complex is collected by filtration.

  • Purification: The crude complex is washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization of Metal Complexes

The synthesized metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for a Hypothetical [Cu(5-Bromoquinolin-4-O)₂] Complex

TechniqueExpected ObservationsInterpretation
FT-IR (cm⁻¹) Disappearance of broad O-H stretch (around 3400 cm⁻¹). Shift of C=N and C-O stretching frequencies. Appearance of new bands in the 400-600 cm⁻¹ region.Confirms deprotonation of the hydroxyl group and coordination to the metal ion. Indicates the formation of M-N and M-O bonds.
¹H NMR Disappearance of the O-H proton signal. Shifts in the signals of the quinoline ring protons upon coordination.Confirms coordination of the ligand to the metal ion.
UV-Vis (nm) Ligand-centered π-π* and n-π* transitions. Appearance of new charge-transfer (LMCT or MLCT) bands. Possible d-d transitions for transition metals.Provides information about the electronic structure and coordination geometry of the complex.
Mass Spec. Molecular ion peak corresponding to the expected formula of the complex.Confirms the molecular weight of the synthesized complex.
Magnetic Susceptibility Paramagnetic for complexes with unpaired electrons (e.g., Cu(II), Co(II)).Determines the magnetic properties and provides insight into the electronic configuration and geometry of the metal center.

Potential Applications in Drug Development

Metal complexes of quinoline derivatives have shown significant promise in various areas of drug development. The introduction of a metal center can enhance the biological activity of the organic ligand through various mechanisms, including altered lipophilicity, redox activity, and specific interactions with biological targets.

Logical Relationship of Complex to Biological Activity:

G Ligand This compound Complex Metal Complex Ligand->Complex Metal Metal Ion (e.g., Cu, Co, Ni, Zn) Metal->Complex Properties Enhanced Properties (Lipophilicity, Redox Activity) Complex->Properties Target Biological Target (e.g., DNA, Enzymes) Properties->Target Improved Interaction Activity Biological Activity (Anticancer, Antimicrobial) Target->Activity Modulation

Figure 3: Relationship between complex formation and biological activity.

Anticancer Activity

Many quinoline-based metal complexes exhibit significant anticancer activity. Their proposed mechanisms of action often involve:

  • DNA Intercalation or Cleavage: The planar quinoline ring can intercalate between DNA base pairs, while the metal center can promote DNA cleavage through redox processes.

  • Enzyme Inhibition: These complexes can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.

Table 2: Hypothetical IC₅₀ Values (µM) for [M(5-Bromoquinolin-4-O)₂] Complexes Against Cancer Cell Lines

ComplexMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
[Cu(5-Br-Q-4-O)₂] 5.27.810.5
[Co(5-Br-Q-4-O)₂] 8.911.215.1
[Ni(5-Br-Q-4-O)₂] 12.416.520.3
Cisplatin (Control) 1.52.13.5
Note: These are hypothetical values based on trends observed for similar quinoline-metal complexes and require experimental verification.
Antimicrobial Activity

The coordination of metal ions to quinoline ligands often leads to enhanced antimicrobial properties. This is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of the synthesized metal complexes in the broth within a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC, µg/mL) of [M(5-Bromoquinolin-4-O)₂] Complexes

ComplexS. aureus (Gram-positive)E. coli (Gram-negative)
[Cu(5-Br-Q-4-O)₂] 12.525
[Co(5-Br-Q-4-O)₂] 2550
[Ni(5-Br-Q-4-O)₂] 50100
Ciprofloxacin (Control) 0.50.25
Note: These are hypothetical values and require experimental validation.

Conclusion

This compound presents a promising scaffold for the development of novel metal complexes with significant potential in medicinal chemistry and catalysis. The synthetic protocols and characterization data provided in these notes, although based on analogous systems, offer a solid starting point for researchers. Further investigation into the synthesis and biological evaluation of this compound metal complexes is warranted to fully explore their therapeutic and catalytic capabilities. It is crucial to experimentally validate and optimize the adapted protocols and to thoroughly characterize the resulting complexes to establish their precise structure-activity relationships.

Application Notes and Protocols for the Characterization of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5-Bromoquinolin-4-ol (CAS No. 723283-89-4). The detailed protocols are intended to assist researchers in the characterization of this and structurally related quinolinone derivatives.

Compound Information

PropertyValue
IUPAC Name 5-bromo-1H-quinolin-4-one
Synonyms 5-Bromo-4-hydroxyquinoline
CAS Number 723283-89-4
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Structure

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. This includes spectroscopic methods for structural confirmation and chromatographic and thermal analysis for purity and stability assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Quantitative Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HN-H
~8.2d1HH2
~7.8d1HH8
~7.6dd1HH6
~7.4t1HH7
~6.5d1HH3

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 16 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Quantitative Data (Representative)

Chemical Shift (δ) ppmAssignment
~175C4
~140C8a
~138C2
~132C6
~128C7
~125C4a
~122C8
~118C5
~110C3

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more, as needed for signal-to-noise).

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Quantitative Data

The mass spectrum of a related compound, 5-bromoquinoline, shows molecular ion peaks at m/z 208 (M) and 210 (M+2)[1]. Due to the presence of the bromine atom, this compound is expected to exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.

m/z (relative intensity)Assignment
223/225 (~1:1)[M+H]⁺
222/224 (~1:1)[M]⁺

Experimental Protocol

  • Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from any impurities. The following is a general reversed-phase HPLC method that can be optimized.

Quantitative Data (Representative)

ParameterValue
Retention Time ~5-10 min (dependent on exact conditions)
Purity >98% (as determined by peak area)

Experimental Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A representative gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the relative peak area.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Quantitative Data

A related compound, 6-Bromoquinolin-4-ol, has a reported melting point of 283 °C[2]. The thermal properties of this compound are expected to be in a similar range.

TechniqueParameterRepresentative Value
DSC Melting Point (Onset)~280-290 °C
TGA Decomposition Temperature (Onset)>300 °C

Experimental Protocol

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • DSC Method:

    • Temperature Program: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Method:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the melting point from the onset of the endothermic peak in the DSC thermogram. Determine the decomposition temperature from the onset of weight loss in the TGA thermogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC (Purity Assessment) purification->hplc Purity Check thermal Thermal Analysis (DSC/TGA) purification->thermal Thermal Properties

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

analytical_techniques_relationship cluster_structure Structural Information cluster_properties Physicochemical Properties compound This compound nmr NMR (Connectivity) compound->nmr ms MS (Molecular Formula) compound->ms hplc HPLC (Purity) compound->hplc thermal DSC/TGA (Thermal Stability) compound->thermal

Caption: Logical relationship between the analytical techniques and the information obtained for this compound.

References

Application Notes: 5-Bromoquinolin-4-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoquinolin-4-ol is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure features two key reactive sites: a bromine atom at the C5-position, which is amenable to palladium-catalyzed cross-coupling, and a hydroxyl group at the C4-position.[1] This dual functionality allows for the strategic introduction of diverse molecular fragments, making it a valuable precursor for the synthesis of complex quinoline derivatives.[1] Quinoline scaffolds are prevalent in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1]

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2][3] For substrates like this compound, the primary reactions of interest include the Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, amino, and alkynyl groups, respectively, onto the quinoline core.[4]

A key consideration for this compound is its existence in tautomeric equilibrium with 5-bromo-1H-quinolin-4-one.[1] The reaction conditions, particularly the choice of base and solvent, can influence this equilibrium and potentially lead to competing N- or O-alkylation/arylation in addition to the desired C-C or C-N coupling at the C5 position. Optimization is therefore crucial to achieve high selectivity and yield.

General Reaction Mechanisms and Workflows

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general sequence of oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[4][5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Oxidative Addition Trans Transmetalation or Migratory Insertion Complex (Ar-Pd(II)-R)L_n OxAdd->Trans Transmetalation (e.g., Suzuki) or Migratory Insertion (Heck) Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product ArX This compound (Ar-X) ArX->OxAdd RM Coupling Partner (R-M or R-H) RM->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow involves careful setup under an inert atmosphere, followed by reaction, workup, and purification.

Experimental_Workflow start Start reagents Weigh Substrate, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents inert Purge Vessel with Inert Gas (Ar or N2) reagents->inert solvent Add Anhydrous Solvent and Coupling Partner inert->solvent reaction Heat Reaction Mixture (Stir for required time) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor quench Cool to RT and Quench Reaction monitor->quench workup Aqueous Workup (Extraction, Washing) quench->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry purify Concentrate and Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for a cross-coupling reaction.

The synthesized 5-substituted quinolin-4-ol derivatives can be screened for biological activity, for instance, as kinase inhibitors in cancer-related signaling pathways.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Pathway Downstream Signaling (e.g., MAPK/ERK) PhosSubstrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 5-Substituted Quinolin-4-ol Derivative Inhibitor->Receptor Inhibition

Caption: Conceptual inhibition of a kinase signaling pathway by a quinoline derivative.

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

The following are representative protocols based on well-established methods for aryl bromides.[4] Note: These protocols require optimization for this compound, particularly concerning the choice of base, solvent, and temperature to maximize selectivity for C5-coupling.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylquinolin-4-ols

This reaction couples this compound with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[6][7]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterTypical Range / ReagentRemarks
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)2-10 mol% loading.
Ligand SPhos, XPhos, PPh₃Often used with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base is critical to avoid side reactions.[6]
Solvent Dioxane/H₂O, Toluene, DMFAnhydrous and degassed solvents are crucial.
Temperature 80 - 120 °COptimization is required.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Mizoroki-Heck Reaction: Synthesis of 5-Vinylquinolin-4-ols

The Heck reaction forms a C-C bond between this compound and an alkene, typically in the presence of a palladium catalyst and a base.[8][9]

Experimental Protocol:

  • In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv, e.g., styrene or an acrylate), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Add an anhydrous, polar aprotic solvent such as DMF or NMP.

  • Seal the vessel and heat the mixture in an oil bath at 100-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

ParameterTypical Range / ReagentRemarks
Palladium Catalyst Pd(OAc)₂, PdCl₂2-5 mol% loading.
Ligand PPh₃, P(o-tolyl)₃Ligand choice can influence regioselectivity.
Base Et₃N, NaOAc, K₂CO₃Organic bases are common, but inorganic bases can also be used.[9]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typical.
Temperature 100 - 140 °CHigher temperatures are often required.
Reaction Time 12 - 48 hoursReactions can be slow but often yield the trans-alkene selectively.[8]
Buchwald-Hartwig Amination: Synthesis of 5-Aminoquinolin-4-ols

This reaction creates a C-N bond between this compound and a primary or secondary amine.[2][10] It requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Experimental Protocol:

  • To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv).

  • Seal the tube with a septum, and purge with argon.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

ParameterTypical Range / ReagentRemarks
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are commonly used.[11]
Ligand XPhos, SPhos, BINAP, RuPhosBulky, electron-rich phosphine ligands are essential.[2][10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are required; NaOt-Bu is very common.
Solvent Toluene, Dioxane, THFAnhydrous conditions are critical.
Temperature 80 - 110 °CReaction conditions are generally milder than for Heck couplings.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates and catalyst system.
Sonogashira Coupling: Synthesis of 5-Alkynylquinolin-4-ols

The Sonogashira coupling joins this compound with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I).[12][13]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent, such as THF or DMF, followed by an amine base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ether or ethyl acetate and filter to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

ParameterTypical Range / ReagentRemarks
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol% loading.
Copper Co-catalyst CuIEssential for the standard mechanism.[12]
Base Et₃N, i-Pr₂NHActs as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous and oxygen-free conditions are preferred.
Temperature 25 - 70 °CThe reaction is often run under mild conditions.[12]
Reaction Time 2 - 12 hoursGenerally faster than other cross-coupling reactions.

References

Application Notes and Protocols for Spectrophotometric Determination using a 5-Bromoquinolin-4-ol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectrophotometric Determination of Iron(II) using 5,7-Dibromo-8-hydroxyquinoline

This application note details a robust and sensitive method for the quantitative determination of Iron(II) (Fe(II)) using the chromogenic reagent 5,7-Dibromo-8-hydroxyquinoline, a derivative of the quinoline family. This method is based on the formation of a stable, colored complex that can be measured spectrophotometrically, making it suitable for various applications, including pharmaceutical analysis and environmental monitoring.

Principle of the Method

The spectrophotometric determination of Fe(II) is based on its reaction with 5,7-Dibromo-8-hydroxyquinoline (DBHQ) in a basic medium. Fe(II) ions react with two molecules of DBHQ to form a stable 1:2 green-colored complex.[1] This complex is extractable into an organic solvent like chloroform and exhibits a strong absorbance at a specific wavelength in the visible spectrum. The intensity of the color, measured as absorbance, is directly proportional to the concentration of Fe(II) in the sample, following the Beer-Lambert law.

The chelation reaction involves the deprotonated hydroxyl group at position 8 and the nitrogen atom of the quinoline ring, which together act as bidentate ligands to coordinate with the Fe(II) ion.

cluster_reactants Reactants cluster_product Product Fe2 Fe(II) Ion Complex [Fe(II)-(DBHQ)2] Green-Colored Complex Fe2->Complex Chelates with 2 molecules in basic medium (pH 8.95-8.99) DBHQ1 5,7-Dibromo-8-hydroxyquinoline (DBHQ) DBHQ1->Complex DBHQ2 5,7-Dibromo-8-hydroxyquinoline (DBHQ) DBHQ2->Complex

Caption: Chelation of Fe(II) with 5,7-Dibromo-8-hydroxyquinoline.

Quantitative Data Summary

The analytical parameters for the spectrophotometric determination of Fe(II) using 5,7-Dibromo-8-hydroxyquinoline are summarized in the table below.[1]

ParameterValue
Wavelength of Max. Absorbance (λmax)435 nm
pH Range for Complex Formation8.95 - 8.99
Molar Absorptivity2.849 × 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity0.001953 µg cm⁻²
Limit of Detection (LOD)0.14 µg/mL
Stoichiometry of the Complex (Fe:DBHQ)1:2
Solvent for ExtractionChloroform
Experimental Protocols
  • 5,7-Dibromo-8-hydroxyquinoline (DBHQ) Reagent Solution (0.1% w/v): Dissolve 0.1 g of DBHQ in 100 mL of ethanol.[1]

  • Standard Iron(II) Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water containing a small amount of 2 M sulfuric acid to prevent hydrolysis.[1]

  • Working Iron(II) Standard Solutions: Prepare by serial dilution of the stock solution with distilled water.

  • Buffer Solution (Sodium Bicarbonate, 2 M): Prepare by dissolving sodium bicarbonate in distilled water to achieve a pH of approximately 8.99.[1]

  • Chloroform (CHCl₃): Analytical grade.

  • Other Reagents: Ethanol, Sulfuric Acid (H₂SO₄).

  • Apparatus: UV-Visible Spectrophotometer, pH meter, volumetric flasks, pipettes, separating funnels.

The following workflow outlines the steps for the determination of Fe(II) in a sample.

G start Start: Sample Preparation prep Pipette sample containing Fe(II) into a separating funnel. start->prep add_buffer Add 1.5 mL of 2 M NaHCO3 buffer (to adjust pH to ~8.99). prep->add_buffer add_reagent Add 1.0 mL of 0.1% DBHQ reagent solution. Mix well. add_buffer->add_reagent add_solvent Add a known volume of Chloroform. Shake vigorously for 50 seconds. add_reagent->add_solvent separate Allow layers to separate. Collect the organic (chloroform) layer. add_solvent->separate measure Measure absorbance of the organic layer at λmax = 435 nm against a reagent blank. separate->measure end End: Calculate Fe(II) Concentration measure->end

Caption: Workflow for the spectrophotometric determination of Fe(II).

Step-by-Step Procedure:

  • Sample Preparation: Transfer a known volume of the sample solution containing an unknown amount of Fe(II) into a separating funnel.

  • pH Adjustment: Add 1.5 mL of a 2 M sodium bicarbonate solution to adjust the pH to the optimal range of 8.95-8.99.[1]

  • Complex Formation: Add 1.0 mL of the 0.1% (w/v) 5,7-Dibromo-8-hydroxyquinoline reagent solution to the funnel and mix thoroughly.[1]

  • Extraction: Add a precise volume of chloroform to the separating funnel. Shake the funnel vigorously for approximately 50 seconds to facilitate the extraction of the green-colored Fe(II)-DBHQ complex into the organic phase.[1]

  • Phase Separation: Allow the two layers (aqueous and organic) to separate completely.

  • Measurement: Carefully collect the lower chloroform layer containing the complex. Measure its absorbance at the wavelength of maximum absorbance (435 nm) using a UV-Visible spectrophotometer. Use a reagent blank (prepared in the same manner but without the iron sample) to zero the instrument.[1]

  • Quantification: Determine the concentration of Fe(II) in the sample by comparing its absorbance to a calibration curve prepared using standard Fe(II) solutions.

  • Into a series of separating funnels, pipette increasing volumes of the working standard Fe(II) solution to cover the desired concentration range.

  • Follow steps 2 through 6 of the determination protocol for each standard.

  • Plot a graph of absorbance versus the concentration of Fe(II) (in µg/mL).

  • The resulting plot should be linear, and the concentration of unknown samples can be determined by interpolation from this curve.

Conclusion

The use of 5,7-Dibromo-8-hydroxyquinoline as a chromogenic reagent provides a simple, selective, and sensitive method for the spectrophotometric determination of Iron(II). The procedure is cost-effective and does not require highly specialized instrumentation, making it a valuable analytical tool in various research and quality control settings. The high molar absorptivity of the complex allows for the detection of trace amounts of iron.[1]

References

Synthesis of 5-Bromoquinoline-8-thiol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-bromoquinoline-8-thiol, a crucial building block in the development of novel therapeutic agents and specialized materials. The unique bifunctional nature of this compound, featuring a nucleophilic thiol group and a reactive aryl bromide on a quinoline scaffold, makes it a valuable intermediate for creating complex heterocyclic molecules and ligands for catalysis.[1] The protocol outlined below is designed for researchers, scientists, and professionals in drug development, offering a reliable method for producing this versatile compound from commercially available 5-bromoquinoline.

Overview of Synthetic Pathway

The synthesis of 5-bromoquinoline-8-thiol from 5-bromoquinoline is a two-step process. The initial step involves the sulfonation of 5-bromoquinoline to form the intermediate, 5-bromoquinoline-8-sulfonyl chloride. This is followed by the reduction of the sulfonyl chloride group to the corresponding thiol, yielding the final product, 5-bromoquinoline-8-thiol.[2]

Experimental Protocols

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier
5-Bromoquinoline≥98%Commercially Available
Chlorosulfonic Acid≥99%Commercially Available
ChloroformAnhydrousCommercially Available
Stannous Chloride (SnCl₂)DihydrateCommercially Available
Concentrated Hydrochloric Acid37%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Sodium BicarbonateSaturated SolutionIn-house preparation
Anhydrous Sodium SulfateACS GradeCommercially Available
Ethanol95%Commercially Available
Deionized WaterIn-house

2.2 Step 1: Synthesis of 5-Bromoquinoline-8-sulfonyl chloride

This procedure outlines the conversion of 5-bromoquinoline to its 8-sulfonyl chloride derivative.[2]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 1 mole of 5-bromoquinoline in chloroform.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add 3 moles of chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Separate the organic (chloroform) layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water again.

  • Dry the chloroform layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 5-bromoquinoline-8-sulfonyl chloride.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure crystals.

2.3 Step 2: Synthesis of 5-Bromoquinoline-8-thiol

This protocol details the reduction of 5-bromoquinoline-8-sulfonyl chloride to the final product, 5-bromoquinoline-8-thiol.[2]

Protocol:

  • Dissolve 1 mole of the purified 5-bromoquinoline-8-sulfonyl chloride in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, prepare a solution of 3 moles of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Add the stannous chloride solution to the solution of the sulfonyl chloride with continuous stirring.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base, such as sodium hydroxide, to precipitate the crude 5-bromoquinoline-8-thiol.

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield pure 5-bromoquinoline-8-thiol.

Quantitative Data Summary

StepReactantMolar Ratio (Reactant:Substrate)ProductTheoretical Yield
15-Bromoquinoline, Chlorosulfonic Acid1 : 35-Bromoquinoline-8-sulfonyl chloride-
25-Bromoquinoline-8-sulfonyl chloride, Stannous Chloride1 : 35-Bromoquinoline-8-thiol-

Note: Specific yield percentages are not consistently reported in the literature and should be determined empirically.

Visualization of the Experimental Workflow

Synthesis_Workflow Start 5-Bromoquinoline Step1 Sulfonation with Chlorosulfonic Acid Start->Step1 Chloroform, 0-5°C then 60-70°C Intermediate 5-Bromoquinoline-8-sulfonyl chloride Step1->Intermediate Workup & Recrystallization Step2 Reduction with Stannous Chloride Intermediate->Step2 Glacial Acetic Acid, Conc. HCl, 80-90°C Product 5-Bromoquinoline-8-thiol Step2->Product Neutralization & Filtration Purification Recrystallization Product->Purification

Caption: Synthetic workflow for 5-Bromoquinoline-8-thiol.

References

Troubleshooting & Optimization

Common side reactions and byproducts in 5-bromoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-bromoquinoline?

A1: The most common methods for synthesizing 5-bromoquinoline are the Skraup synthesis using 3-bromoaniline and the direct bromination of quinoline. The Skraup synthesis is a classic and effective method for preparing quinolines from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[1][2] Direct bromination involves treating quinoline with a brominating agent, but this can sometimes lead to a mixture of isomers.[3][4]

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic.[5] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][5]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[5]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[5]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[5][6] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[5]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be controlled.[5]

Q4: Direct bromination of quinoline is giving me a mixture of isomers. How can I improve the selectivity for 5-bromoquinoline?

A4: Achieving high regioselectivity in the direct bromination of quinoline can be challenging.[3] The position of bromination is influenced by reaction conditions.[4] To favor the formation of 5-bromoquinoline, consider the following:

  • Reaction in sulfuric acid: Performing the bromination in concentrated sulfuric acid can favor substitution on the carbocyclic ring.[3][7]

  • Temperature control: Careful control of the reaction temperature is crucial to suppress the formation of other isomers, such as 8-bromoquinoline.[3]

Q5: What are the common byproducts in the synthesis of 5-bromoquinoline?

A5: Common byproducts depend on the synthetic route:

  • Skraup Synthesis: The primary byproducts are polymeric tars.[5][6] Incomplete oxidation can also lead to the corresponding dihydro-bromoquinoline.

  • Direct Bromination: The main byproducts are other isomeric bromoquinolines (e.g., 8-bromoquinoline) and poly-brominated quinolines (e.g., 5,8-dibromoquinoline).[3][4] The formation of these byproducts is often due to the use of excess brominating agent or lack of precise temperature control.[3]

Troubleshooting Guides

Issue 1: Low Yield in Skraup Synthesis
Possible Cause Recommended Solution
Incomplete reaction Ensure the reaction is heated for a sufficient duration after the initial exothermic phase subsides. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup The workup of the tarry crude product can be challenging, potentially leading to a loss of material.[6] Steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[5]
Sub-optimal ratio of reactants Carefully control the stoichiometry of the aniline, glycerol, and oxidizing agent.
Issue 2: Difficulty in Purifying Crude 5-Bromoquinoline
Possible Cause Recommended Solution
Presence of tarry polymers Purify the crude product by steam distillation before attempting recrystallization or column chromatography.[5]
Co-elution of isomers during column chromatography Optimize the solvent system for column chromatography to achieve better separation. A mixture of hexanes and ethyl acetate is a common eluent.[8][9] A shallow gradient elution might be necessary.
Oily product after recrystallization This may be due to the presence of impurities. Ensure the starting material is pure. Try a different recrystallization solvent or a combination of solvents. For bromoquinoline derivatives, solvents like ethanol, benzene, and mixtures of heptane and toluene have been used.

Data Presentation

Table 1: Comparison of Synthetic Routes for Bromoquinolines

Synthetic Route Starting Materials Key Reagents Typical Yield Key Advantages Common Side Products/Issues
Skraup Synthesis 3-Bromoaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)40-60%One-pot synthesis, readily available starting materials.Vigorous exothermic reaction, significant tar formation.[1][5][6]
Direct Bromination QuinolineBromine, N-Bromosuccinimide (NBS)VariableDirect functionalization of the quinoline core.Formation of isomeric and poly-brominated byproducts.[3][4]
Sandmeyer Reaction 5-AminoquinolineNaNO₂, HBr, CuBr~61%[10]Good regioselectivity.Multi-step process if 5-aminoquinoline is not readily available.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoquinoline via Skraup Reaction

This protocol is adapted from general procedures for the Skraup synthesis.

Materials:

  • 3-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Toluene or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 3-bromoaniline and ferrous sulfate heptahydrate (if used).

  • Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath.

  • Add glycerol to the mixture.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.[5]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromoquinoline by vacuum distillation, recrystallization, or column chromatography.

Mandatory Visualization

Skraup_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 3-Bromoaniline 3-Bromoaniline MichaelAdduct Michael Adduct 3-Bromoaniline->MichaelAdduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H2SO4 OxidizingAgent Oxidizing Agent 5-Bromoquinoline 5-Bromoquinoline Acrolein->MichaelAdduct Tar Tar Acrolein->Tar Polymerization Dihydroquinoline Dihydro-bromoquinoline MichaelAdduct->Dihydroquinoline Cyclization MichaelAdduct->Tar Polymerization Dihydroquinoline->5-Bromoquinoline Oxidation

Caption: Skraup synthesis of 5-bromoquinoline showing the main reaction pathway and the formation of tar as a major byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product in 5-Bromoquinoline Synthesis reaction_type Identify Synthesis Route start->reaction_type skraup Skraup Synthesis reaction_type->skraup Skraup bromination Direct Bromination reaction_type->bromination Bromination check_vigor Was reaction too vigorous? skraup->check_vigor check_isomers Mixture of isomers? bromination->check_isomers add_moderator Add moderator (FeSO4) and control acid addition check_vigor->add_moderator Yes check_tar Excessive tar formation? check_vigor->check_tar No add_moderator->check_tar optimize_temp Optimize temperature and use moderator check_tar->optimize_temp Yes purification Optimize Purification (Steam Distillation, Chromatography, Recrystallization) check_tar->purification No optimize_temp->purification control_temp Strict temperature control check_isomers->control_temp Yes check_polybromo Poly-brominated byproducts? check_isomers->check_polybromo No control_temp->check_polybromo control_stoichiometry Control stoichiometry of brominating agent check_polybromo->control_stoichiometry Yes check_polybromo->purification No control_stoichiometry->purification

Caption: Troubleshooting workflow for common issues encountered during the synthesis of 5-bromoquinoline.

References

Technical Support Center: Gould-Jacobs Reaction for Quinolinoil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gould-Jacobs reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the synthesis of quinolinols.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is it used?

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester to create an anilidomethylenemalonic ester intermediate.[2] This intermediate then undergoes thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[2] If desired, the final 4-hydroxyquinoline can be obtained through subsequent saponification and decarboxylation.[2] This reaction is particularly valuable in medicinal chemistry for creating the quinolone scaffold found in many pharmaceuticals.[3]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[2] These temperatures can be achieved using conventional heating in a high-boiling solvent or through microwave irradiation, which can lead to shorter reaction times and improved yields.[2]

Q3: How do substituents on the aniline starting material affect the reaction?

The electronic properties of substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this reaction.[1]

Q4: What are the most common side reactions, and how can they be minimized?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur at high temperatures and pressures.[2] This results in a 4-hydroxyquinoline lacking the ester group at the 3-position.[2] To minimize this, careful control of reaction temperature and time is essential.[2] Another common issue is the formation of dark tarry materials due to decomposition at high temperatures.[2] Optimizing the temperature and reaction duration, and using an inert, high-boiling solvent for even heating can help reduce tar formation.[2]

Troubleshooting Guide: Low Yield

Low yields in the Gould-Jacobs reaction are a common challenge. The following guide provides solutions to frequently encountered problems.

Problem Potential Cause Suggested Solution
Low yield of the initial condensation product (anilidomethylenemalonic ester) Incomplete reaction or decomposition of reagents.- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.[2]
Incomplete cyclization Insufficient temperature or reaction time.- Gradually increase the reaction temperature, as this is a high-temperature process.[2]- Extend the reaction time, but be cautious of potential product degradation with prolonged heating.[2]- Consider using microwave heating for more rapid and efficient energy transfer, which can lead to higher yields in shorter times.[2]
Significant formation of dark tarry byproducts Decomposition of starting materials or product at high temperatures.- Perform small-scale experiments to find the optimal balance between temperature and reaction time for your specific substrate.[2]- Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to maintain a stable and even temperature.[2]- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Product is a viscous oil or difficult to crystallize Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under a high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2]
Formation of decarboxylated byproduct Excessively high reaction temperature and/or pressure.- Carefully control and monitor the reaction temperature and time.[2]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature if it becomes too high.[2]

Quantitative Data: Reaction Condition Optimization

The choice of heating method and the reaction parameters significantly impact the yield of the Gould-Jacobs reaction. Microwave-assisted synthesis, in particular, allows for rapid optimization of temperature and time.[3]

Entry Heating Method Temperature (°C) Time (min) Pressure (bar) Isolated Yield (%) Data Source
1Microwave25020121[4]
2Microwave30011437[4]
3Microwave2502012Low[5]
4Microwave300102428[4]
5Microwave3005-47[4]

Note: The yields in the table refer to the isolated product after the cyclization step.[2]

Analysis of the data indicates that higher temperatures are crucial for the intramolecular cyclization.[5] At 250°C, the product yield remains low even after 20 minutes.[5] Increasing the temperature to 300°C significantly improves the yield.[5] However, prolonged reaction times at these high temperatures can lead to product degradation.[5] An optimal condition was identified as 300°C for 5 minutes, which provided the highest isolated yield of 47%.[5] This highlights the necessity of careful optimization of both temperature and time to maximize yield and minimize degradation.[3]

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2]

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[2]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.[2]

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[2]

  • Collect the solid by filtration and wash it with the same non-polar solvent.[2]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[2]

Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation

Step 1: Reaction Setup

  • In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (excess can be used as a solvent).[5]

Step 2: Microwave Irradiation

  • Place the vessel in the microwave reactor.[2]

  • Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes). Monitor the internal temperature and pressure.[2]

Step 3: Work-up and Purification

  • Allow the reaction vessel to cool to room temperature.[2]

  • If the product has precipitated, it can be collected by filtration and washed with a suitable solvent (e.g., cold acetonitrile or ethanol).[2]

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2]

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Optional Derivatization reactants Aniline + Alkoxymethylenemalonic Ester intermediate Anilidomethylenemalonic Ester Intermediate reactants->intermediate Heat (100-130°C) product 4-Hydroxy-3-carboalkoxyquinoline intermediate->product High Heat (250-300°C) Conventional or Microwave saponification Saponification (e.g., NaOH) product->saponification decarboxylation Decarboxylation (Acidification then Heat) saponification->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield in Gould-Jacobs Reaction incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization tar_formation Tar Formation start->tar_formation decarboxylation Decarboxylation start->decarboxylation increase_temp Increase Temperature incomplete_cyclization->increase_temp increase_time Increase Reaction Time incomplete_cyclization->increase_time use_microwave Use Microwave Heating incomplete_cyclization->use_microwave optimize_conditions Optimize Temp/Time tar_formation->optimize_conditions inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere control_temp_pressure Control Temp/Pressure decarboxylation->control_temp_pressure

Caption: Troubleshooting decision tree for the Gould-Jacobs synthesis.

References

Technical Support Center: Improving the Solubility of 5-Bromoquinolin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromoquinolin-4-ol in biological assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and application of this compound in experimental settings.

Issue 1: My this compound is not dissolving in my aqueous assay buffer.

  • Question: Why is this compound poorly soluble in aqueous buffers?

  • Answer: The low aqueous solubility of this compound is attributed to its chemical structure. The quinoline core is a bicyclic aromatic system that is predominantly hydrophobic. The presence of a bromine atom further increases its lipophilicity, making it difficult for polar water molecules to solvate the compound effectively. Strong intermolecular forces in the solid crystal lattice of the compound also contribute to its low solubility in water.

  • Question: What initial steps can I take to dissolve it for a biological assay?

  • Answer: A common starting point for poorly soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Issue 2: I observed precipitation when diluting my DMSO stock solution into the aqueous buffer.

  • Question: What causes the compound to precipitate out of solution upon dilution?

  • Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even if it was fully dissolved in the initial DMSO stock. The introduction of the aqueous environment drastically reduces the solvating power for a hydrophobic compound like this compound.

  • Question: How can I prevent precipitation during dilution?

  • Answer:

    • Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

    • Optimize Co-solvent Percentage: While minimizing the organic solvent is ideal, a slightly higher percentage of a co-solvent like DMSO in the final assay volume might be necessary to maintain solubility. However, always run a vehicle control to check for solvent effects on your assay.

    • Use a Different Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF).

    • pH Adjustment: Since this compound has a quinoline nitrogen, its solubility can be pH-dependent. The nitrogen atom can be protonated in acidic conditions, forming a more soluble salt.[1] Try preparing your aqueous buffer at a slightly lower pH (e.g., pH 6.0) and see if that improves solubility. Ensure the chosen pH is compatible with your biological system.

Issue 3: My experimental results are inconsistent, and I suspect a solubility issue.

  • Question: How can poor solubility lead to inconsistent results?

  • Answer: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the intended nominal concentration.[2] This can lead to underestimation of biological activity, poor structure-activity relationships, and a high degree of variability between replicate experiments.

  • Question: How can I confirm if solubility is the cause of my inconsistent results?

  • Answer:

    • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, such as cloudiness or visible particles.

    • Solubility Assessment: Perform a simple kinetic solubility test. Prepare your compound at the highest intended assay concentration in the final assay buffer. After a short incubation, centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV. This will tell you the actual soluble concentration.

    • Test Solubilizing Excipients: Experiment with different solubilization strategies outlined in this guide, such as the use of cyclodextrins or surfactants, to see if they improve the consistency of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4] Start by preparing a 10 mM stock solution in 100% DMSO.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

A2: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. As a general rule, it is best to keep the final DMSO concentration at or below 0.5% (v/v). However, some assays may tolerate up to 1%. It is essential to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.

Q3: Are there alternatives to DMSO for stock solutions?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N,N-dimethylformamide (DMF). The choice of solvent can depend on the specific properties of the compound and the constraints of the biological assay.

Q4: How can pH adjustment improve the solubility of this compound?

A4: this compound is a weakly basic compound due to the nitrogen atom in the quinoline ring. In acidic conditions, this nitrogen can become protonated, forming a more polar and thus more water-soluble salt.[1] Therefore, decreasing the pH of your aqueous buffer may enhance its solubility.

Q5: What are co-solvents and how do they work?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can increase the solubility of nonpolar or hydrophobic compounds. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming a water-soluble inclusion complex.[5] This complex increases the apparent aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and safety profiles.

Q7: Can surfactants be used to improve the solubility of this compound?

A7: Yes, surfactants can increase the solubility of poorly water-soluble compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle can entrap the insoluble compound, while the hydrophilic outer shell interacts with water, leading to solubilization. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological formulations.

Data Presentation

Table 1: Qualitative Solubility and Recommended Starting Concentrations for this compound

Solvent SystemExpected SolubilityRecommended Starting Stock ConcentrationRecommended Final Assay Concentration
100% DMSOHigh10 - 20 mMN/A
100% EthanolModerate5 - 10 mMN/A
Aqueous Buffer (pH 7.4)Very LowNot Recommended< 10 µM (likely to precipitate)
Aqueous Buffer (pH 6.0)LowNot RecommendedTest in the low µM range
Aqueous Buffer + ≤ 0.5% DMSOLow10 mM in DMSOTest up to 50 µM
Aqueous Buffer + 2% HP-β-CDModerate10 mM in DMSOTest up to 100 µM

Note: These are estimated values. The actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 224.05 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 2.24 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Inspect: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Co-solvents for Solubilization in an Aqueous Buffer

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilution into Assay Buffer: Directly add a small volume (e.g., 1-2 µL) of the DMSO stock solution to your aqueous assay buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant across all experimental conditions and is below the tolerance level of your assay (typically ≤ 0.5%).

  • Mixing: Mix the final solution gently but thoroughly.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO without the compound.

  • Precipitation Check: Visually inspect the wells for any signs of precipitation before starting the assay.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a concentration that is 2x the desired final concentration (e.g., a 4% w/v solution for a final concentration of 2%).

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

  • Complex Formation:

    • Add the DMSO stock solution of the compound to the HP-β-CD solution.

    • Alternatively, add the DMSO stock to a pre-warmed (around 40°C) HP-β-CD solution.

  • Equilibration: Vortex or shake the mixture for at least 1 hour at room temperature to allow for the formation of the inclusion complex.

  • Final Dilution: This solution can then be used in your assay. Remember to account for the dilution factor and the final concentrations of both the compound and HP-β-CD.

  • Control: Prepare a control with the same final concentration of HP-β-CD and DMSO.

Visualizations

experimental_workflow Workflow for Preparing this compound for Biological Assays start Start: Weigh this compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolution_check Visually Inspect for Complete Dissolution stock_prep->dissolution_check dissolution_check->stock_prep No, continue dissolving dilution Dilute Stock into Aqueous Assay Buffer (Final DMSO <= 0.5%) dissolution_check->dilution Yes precipitation_check Precipitation Observed? dilution->precipitation_check assay_ready Solution Ready for Assay precipitation_check->assay_ready No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes end End assay_ready->end troubleshoot->end

Caption: Experimental workflow for preparing this compound.

solubility_decision_tree Decision Tree for Solubility Enhancement start Compound Precipitates in Aqueous Buffer is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Adjust pH of Buffer is_ionizable->ph_adjust Yes (weak base) co_solvent Increase Co-solvent Percentage (e.g., DMSO, Ethanol) is_ionizable->co_solvent No / pH adjustment fails success Solubility Improved ph_adjust->success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin If co-solvent alone is insufficient or toxic co_solvent->success surfactant Use Surfactants (e.g., Tween 80) cyclodextrin->surfactant If cyclodextrins are ineffective cyclodextrin->success surfactant->success

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Scale-Up Production of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up production of 5-Bromoquinolin-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves two key steps: the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, followed by a high-temperature thermal cyclization.[1][2]

Q2: What are the primary challenges when scaling up the Gould-Jacobs reaction for this compound?

A2: The primary challenges include:

  • High Cyclization Temperature: The thermal cyclization step often requires temperatures in the range of 250-300°C, which can be difficult to manage on a large scale and may lead to product degradation.[3]

  • Side Reactions: At elevated temperatures, side reactions such as charring, polymerization, and the formation of regioisomers can occur, reducing the yield and purity of the final product.

  • Product Isolation and Purification: The crude product can be a dark, tarry material that is challenging to purify.[3] Common purification methods include recrystallization and column chromatography.

  • Exothermic Reactions: While the initial condensation is typically manageable, any runaway reactions during the high-temperature cyclization can pose significant safety risks at scale.

Q3: How can I improve the yield of the thermal cyclization step?

A3: To improve the cyclization yield, consider the following:

  • Solvent Selection: Using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether can help to ensure even heat distribution and prevent localized overheating.[4]

  • Microwave Synthesis: On a laboratory or small pilot scale, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[3][5]

  • Temperature and Time Optimization: A careful study to find the optimal balance between reaction temperature and time is crucial to maximize cyclization while minimizing degradation.[5]

Q4: Are there any alternatives to the high-temperature thermal cyclization?

A4: While thermal cyclization is the classic approach, acid-catalyzed cyclization at lower temperatures can be explored, although this may lead to different side products. For quinoline syntheses in general, various catalysts and reaction conditions have been investigated to lower the required temperature and improve selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Incomplete initial condensation of 3-bromoaniline and DEEMM.- Ensure a slight excess of DEEMM (1.1-1.2 equivalents).- Monitor the reaction by TLC or LC-MS to confirm the consumption of 3-bromoaniline.- Use fresh, high-purity starting materials.
Cyclization temperature is too low or reaction time is too short.- Gradually increase the cyclization temperature in small increments.- Extend the reaction time, while monitoring for product degradation.
Formation of Dark, Tarry Material Decomposition of starting materials or product at high temperatures.- Optimize the reaction temperature and time to minimize exposure to harsh conditions.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use a high-boiling point solvent for better temperature control.
Product is Difficult to Purify Presence of polymeric byproducts and unreacted starting materials.- After cooling, triturate the crude product with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent and some impurities.[6]- Recrystallize the crude solid from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[7]- For high-purity requirements, column chromatography may be necessary.
Inconsistent Yields Upon Scale-Up Poor heat and mass transfer in larger reaction vessels.- Ensure efficient and consistent stirring throughout the reaction.- Implement controlled, gradual heating to maintain a uniform temperature profile.- Consider using specialized high-temperature reactors designed for process scale-up.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the synthesis of analogous bromoquinolin-4-ols.[4][6][8] Optimization of reaction times and temperatures will be necessary.

Step 1: Condensation of 3-Bromoaniline and Diethyl Ethoxymethylenemalonate (DEEMM)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heating: Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 3-bromoaniline.

  • Intermediate Formation: The product of this step is diethyl 2-(((3-bromophenyl)amino)methylene)malonate. This intermediate can be used directly in the next step or isolated if necessary.

Step 2: Thermal Cyclization

  • Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the reaction mixture containing the intermediate from Step 1.

  • High-Temperature Heating: Heat the mixture to 240-260°C under an inert atmosphere (e.g., nitrogen). The cyclization reaction will commence with the evolution of ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to below 100°C.

    • Add a solvent like toluene or hexanes to precipitate the crude this compound and to help remove the high-boiling solvent.[6]

    • Filter the solid and wash with a non-polar solvent (e.g., hexanes).

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

ParameterStep 1: CondensationStep 2: Cyclization
Reactants 3-Bromoaniline, DEEMMDiethyl 2-(((3-bromophenyl)amino)methylene)malonate
Solvent None (Neat)Dowtherm A or Diphenyl Ether
Temperature 100-120°C240-260°C
Reaction Time 1-2 hours30-60 minutes
Typical Yield >90% (intermediate)60-80% (after purification)
Purity (Crude) ~95%70-85%
Purity (Purified) N/A>98%

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_workup Work-up and Purification start Combine 3-Bromoaniline and DEEMM heat1 Heat at 100-120°C for 1-2 hours start->heat1 intermediate Formation of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate heat1->intermediate add_solvent Add High-Boiling Solvent intermediate->add_solvent heat2 Heat at 240-260°C add_solvent->heat2 cyclization Cyclization to this compound heat2->cyclization cool Cool Reaction Mixture cyclization->cool precipitate Precipitate with Toluene/Hexanes cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Condensation start->cause1 cause2 Suboptimal Cyclization start->cause2 cause3 Product Degradation start->cause3 cause4 Inefficient Purification start->cause4 sol1 Optimize Condensation: - Excess DEEMM - Monitor by TLC/LC-MS cause1->sol1 sol2 Optimize Cyclization: - Increase Temperature/Time - Use High-Boiling Solvent cause2->sol2 sol3 Minimize Degradation: - Inert Atmosphere - Shorter Reaction Time cause3->sol3 sol4 Improve Purification: - Trituration - Recrystallization Solvent Screen cause4->sol4

Caption: Troubleshooting logic for the synthesis of this compound.

References

Preventing polybromination during the synthesis of bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of polybromination during the synthesis of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges faced during the synthesis of bromoquinolines?

A1: Researchers frequently encounter several key challenges. These include poor regioselectivity, which leads to mixtures of isomers, and the formation of over-brominated products (di- or poly-bromination)[1]. Other common issues are low reaction yields due to incomplete conversion or product degradation, and difficulties in purifying the desired product from byproducts and starting materials[1].

Q2: Why does polybromination (over-bromination) occur so frequently?

A2: Polybromination is a common side reaction that occurs when the quinoline ring is overly activated or when the reaction conditions are too harsh. The primary causes include the use of aggressive brominating agents like molecular bromine (Br₂), which can be difficult to control, and using more than 1.0-1.1 equivalents of the brominating agent[1]. Additionally, elevated reaction temperatures can increase reaction rates indiscriminately, leading to multiple bromination events before the mono-brominated product can be isolated[1][2].

Q3: How can I improve selectivity to favor monobromination?

A3: Achieving high selectivity for a single bromination requires careful control over the reaction. Key strategies include:

  • Choice of Reagent: Employing milder and more selective brominating agents, such as N-Bromosuccinimide (NBS), is often preferred over molecular bromine[1][3].

  • Stoichiometry: Carefully controlling the stoichiometry by using no more than 1.0 to 1.1 equivalents of the brominating agent helps prevent the addition of a second bromine atom[1].

  • Temperature Control: Performing the reaction at lower temperatures can slow down the reaction rate, reducing the occurrence of competing side reactions and favoring the desired monobrominated product[1][2].

  • Solvent Selection: The choice of solvent can influence the reaction's outcome; for instance, dichloroethane (DCE) has proven effective in certain synthetic routes[1].

Q4: Can existing substituents on the quinoline ring affect the tendency for polybromination?

A4: Yes, the electronic nature of substituents already present on the quinoline ring plays a critical role. Electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic substitution and thus increasing the risk of polybromination[1]. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, which can make the initial bromination more difficult but may also help to prevent subsequent brominations.

Troubleshooting Guide: Preventing Polybromination

This section provides a systematic approach to diagnosing and resolving issues with over-bromination in your experiments.

Problem: The reaction is producing significant quantities of di-, tri-, or other polybrominated quinolines, confirmed by analytical techniques like LC-MS or NMR.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting polybromination issues.

G cluster_0 cluster_1 Step 1: Reagent & Stoichiometry Review cluster_2 Step 2: Reaction Condition Optimization cluster_3 start Polybromination Detected cause1 Is the Brominating Agent too Aggressive (e.g., Br₂)? start->cause1 solution1 Switch to a Milder Reagent (e.g., NBS) cause1->solution1 Yes cause2 Are Equivalents > 1.1? cause1->cause2 No solution1->cause2 solution2 Reduce Equivalents to 1.0 - 1.1 cause2->solution2 Yes cause3 Is Reaction Temperature Elevated? cause2->cause3 No solution2->cause3 solution3 Lower the Temperature (e.g., to 0 °C or below) cause3->solution3 Yes cause4 Is Solvent Appropriate? cause3->cause4 No solution3->cause4 solution4 Test Alternative Solvents (e.g., DCE, CCl₄) cause4->solution4 If Needed end_node Monobromination Favored cause4->end_node If Optimal solution4->end_node

Caption: A logical workflow for troubleshooting polybromination.

Data Presentation: Comparison of Brominating Agents

The selection of the appropriate brominating agent and conditions is critical for controlling the reaction's selectivity.

Brominating AgentTypical Conditions for MonobrominationAdvantagesDisadvantages
Molecular Bromine (Br₂) / HBr Used with quinoline hydrobromide/hydrochloride salt; can require careful temperature and stoichiometry control[4][5].Inexpensive and readily available.Highly reactive and aggressive, often leads to polybromination and poor regioselectivity if not carefully controlled[1].
N-Bromosuccinimide (NBS) 1.0-1.1 equivalents, often in solvents like CCl₄ or DCE, sometimes with a radical initiator for specific positions[1][6][7]. Can be used in strong acid for certain regioselectivities[2].Milder and more selective than Br₂[1][3]. Easier to handle.More expensive than Br₂. Reaction can be sensitive to impurities or require initiators[7].
N,N'-dibromoisocyanuric acid (DBI) Used in conjunction with strong acids like CF₃SO₃H at low temperatures[2][8].Highly effective for certain regioselective monobrominations where other reagents fail[8].Requires strong acid media and specific handling.
Visualizing the Reaction Pathway

Understanding the competing reactions is key to prevention. The desired pathway leads to a single bromine addition, while the undesired pathway continues to add bromine atoms to the quinoline ring.

ReactionPathway quinoline Quinoline reagent + Brominating Agent (X-Br) quinoline->reagent mono Desired Product: Mono-Bromoquinoline reagent->mono Controlled Conditions poly Undesired Byproduct: Poly-Bromoquinoline mono->poly Excess Reagent or Harsh Conditions

Caption: Competing pathways for mono- vs. polybromination.

Experimental Protocols

Protocol: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is a representative method designed to favor monobromination by using a mild brominating agent and controlled conditions.

Materials:

  • Quinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized if necessary[7]

  • Carbon Tetrachloride (CCl₄) or Dichloroethane (DCE) (anhydrous)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve quinoline (1.0 equiv) in anhydrous CCl₄ or DCE.

  • Reagent Addition: At room temperature, add N-Bromosuccinimide (1.05 equiv) to the solution in portions over 10-15 minutes to control any initial exotherm. For reactions targeting specific positions (like benzylic), a radical initiator such as AIBN may be required, and the mixture might need to be heated to reflux[6][7]. For many aromatic brominations, the reaction can proceed at or below room temperature[6].

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature (e.g., room temperature or reflux). Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired monobromoquinoline isomer[1][9].

References

Technical Support Center: Purification Strategies for Bromoquinolin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification and separation of bromoquinolin-4-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of bromoquinolin-4-ol?

The main difficulty in separating positional isomers of bromoquinolin-4-ol (e.g., 5-bromo, 6-bromo, 7-bromo, and 8-bromo) lies in their similar physicochemical properties. These isomers have the same molecular weight and elemental composition, leading to subtle differences in polarity, solubility, and pKa, which makes their resolution by standard purification techniques challenging.

Q2: Which purification techniques are most effective for separating bromoquinolin-4-ol isomers?

The most common and effective methods for purifying and separating bromoquinolin-4-ol isomers are High-Performance Liquid Chromatography (HPLC) and column chromatography. Recrystallization can also be employed, particularly if there are significant differences in the solubility of the isomers in a specific solvent system.

Q3: What are the expected physicochemical properties of bromoquinolin-4-ol isomers?

While comprehensive comparative data is scarce, individual isomers exhibit properties that can be exploited for separation. The position of the bromine atom influences the electronic distribution and steric factors of the molecule, which in turn affects its interaction with stationary and mobile phases in chromatography.

Property5-Bromoquinolin-4-ol6-Bromoquinolin-4-ol7-Bromoquinolin-4-ol8-Bromoquinolin-4-ol
Molecular Formula C₉H₆BrNOC₉H₆BrNOC₉H₆BrNOC₉H₆BrNO
Molecular Weight 224.05 g/mol 224.05 g/mol 224.05 g/mol 224.05 g/mol
Melting Point (°C) Not readily available~283[1][2]Not readily availableNot readily available
Appearance White to pale yellow solid (expected)White to light yellow powder[2]White solid (expected)Colorless to white solid[3]

Q4: Are there any known safety concerns when handling bromoquinolin-4-ol isomers?

Yes, bromoquinolin-4-ol and its isomers are organic compounds and should be handled with appropriate safety precautions. They may be toxic if ingested or inhaled.[3] It is crucial to work in a well-ventilated area, wear personal protective equipment (PPE) such as gloves and safety glasses, and avoid skin and eye contact.[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

  • Question: My HPLC chromatogram shows a single broad peak or overlapping peaks for my bromoquinolin-4-ol isomers. How can I improve the separation?

  • Answer: Co-elution is a common issue when separating isomers. A systematic approach to optimizing your HPLC method is necessary.

    • DOT Script:

      HPLC_Troubleshooting_CoElution start Poor Resolution/ Co-elution mob_phase Optimize Mobile Phase start->mob_phase stat_phase Change Stationary Phase mob_phase->stat_phase If insufficient flow_temp Adjust Flow Rate/ Temperature stat_phase->flow_temp If necessary end Improved Separation flow_temp->end

    • Caption: Troubleshooting workflow for HPLC co-elution.

    Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic content can increase retention and may improve separation.

      • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.

      • pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of the quinolinol moiety, affecting retention and selectivity.

    • Change Stationary Phase:

      • If mobile phase optimization is unsuccessful, the column chemistry may not be suitable. For positional isomers, consider columns that offer different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, in addition to the standard C18.

    • Adjust Flow Rate and Temperature:

      • Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time.

      • Varying the column temperature can also alter selectivity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for bromoquinolin-4-ol are tailing or fronting. What could be the cause and how do I fix it?

  • Answer: Poor peak shape can compromise quantification and resolution.

    • DOT Script:

      Peak_Shape_Troubleshooting start Poor Peak Shape tailing Tailing start->tailing fronting Fronting start->fronting cause_tailing1 Secondary Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_fronting1 Solvent Mismatch fronting->cause_fronting1 cause_fronting2 Column Overload fronting->cause_fronting2 solution_tailing1 Adjust pH / Additive cause_tailing1->solution_tailing1 solution_tailing2 Reduce Sample Load cause_tailing2->solution_tailing2 solution_fronting1 Dissolve in Mobile Phase cause_fronting1->solution_fronting1 solution_fronting2 Reduce Sample Load cause_fronting2->solution_fronting2

    • Caption: Causes and solutions for poor HPLC peak shape.

    Troubleshooting Steps:

    • For Peak Tailing:

      • Secondary Interactions: Interactions between the basic nitrogen of the quinoline ring and residual silanols on the silica-based stationary phase can cause tailing. Lowering the mobile phase pH or adding a basic modifier like triethylamine (TEA) can mitigate this.[4]

      • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.

    • For Peak Fronting:

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, fronting can occur. Dissolve the sample in the initial mobile phase if possible.

Column Chromatography

Issue: Isomers are not separating on the column.

  • Question: I am trying to separate bromoquinolin-4-ol isomers using silica gel column chromatography, but they are eluting together. What can I do?

  • Answer: Improving separation in column chromatography involves optimizing the mobile phase and stationary phase.

    • DOT Script:

      Column_Chromatography_Workflow start Crude Isomer Mixture tlc TLC Analysis for Solvent System Selection start->tlc packing Column Packing (Silica or Alumina) tlc->packing loading Sample Loading packing->loading elution Elution with Gradient/ Isocratic Mobile Phase loading->elution fractions Fraction Collection and Analysis elution->fractions end Separated Isomers fractions->end

    • Caption: General workflow for column chromatography.

    Troubleshooting Steps:

    • TLC Analysis: Before running a column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows some separation between the isomers.

    • Solvent System Polarity: If the isomers are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are not moving from the baseline, increase the polarity.

    • Gradient Elution: A shallow gradient of increasing polarity can be more effective at separating closely related compounds than an isocratic (constant solvent composition) elution.

    • Stationary Phase: While silica gel is common, alumina can offer different selectivity and may be effective for separating these isomers.[5]

Recrystallization

Issue: Oiling out or no crystal formation.

  • Question: When I try to recrystallize my mixture of bromoquinolin-4-ol isomers, the compound "oils out" or no crystals form upon cooling. What should I do?

  • Answer: "Oiling out" occurs when a compound comes out of solution above its melting point. No crystal formation can be due to high solubility or supersaturation.

    Troubleshooting Steps:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out or the formation of very small, impure crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Solvent Combination: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

Experimental Protocols

Protocol 1: General HPLC Method for Isomer Separation Analysis

This protocol provides a starting point for developing an HPLC method for the separation of bromoquinolin-4-ol isomers. Optimization will likely be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the isomer mixture.

  • Dissolve in 1.0 mL of methanol or a solvent compatible with the initial mobile phase conditions.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: General Column Chromatography for Isomer Separation

This is a general procedure that should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: Start with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC results.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the separated isomers. Combine the pure fractions of each isomer and evaporate the solvent.

Protocol 3: General Recrystallization Procedure
  • Place the crude isomer mixture in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • If there are insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

References

How to avoid hydrolysis of intermediates in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on avoiding the hydrolysis of intermediates during quinoline synthesis.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during various quinoline synthesis methods, with a focus on preventing the degradation of key intermediates.

Issue 1: Low Yield in Combes Synthesis Due to Schiff Base Hydrolysis

Question: My Combes quinoline synthesis is resulting in a low yield of the desired 2,4-disubstituted quinoline, and I suspect the intermediate Schiff base is hydrolyzing back to the starting aniline and β-diketone. How can I prevent this?

Answer: The acid-catalyzed condensation of anilines with β-diketones in the Combes synthesis proceeds through a Schiff base intermediate, which is susceptible to hydrolysis, especially in the presence of water.[1][2] To minimize this side reaction and improve your yield, consider the following strategies:

  • Anhydrous Reaction Conditions: Water is the primary culprit in Schiff base hydrolysis. Ensure all your reagents and solvents are thoroughly dried.

    • Use freshly distilled solvents.

    • Dry glassware in an oven prior to use.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choice of Acid Catalyst: While strong protonating acids like concentrated sulfuric acid are traditionally used, they can also facilitate hydrolysis if water is present.[1]

    • Lewis Acids: Consider using Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) which can act as effective dehydrating agents, driving the equilibrium towards the cyclized product.[3]

    • Milder Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) can be a good alternative, providing sufficient acidity for cyclization without being overly aggressive in promoting hydrolysis.

  • Azeotropic Removal of Water: If the reaction solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively remove water as it is formed, pushing the reaction to completion.

Issue 2: Poor Yields in Friedländer Synthesis Attributed to Enamine Intermediate Hydrolysis

Question: I am performing a Friedländer synthesis, and my yields are consistently low. I believe the enamine intermediate is hydrolyzing back to the 2-aminoaryl ketone and the α-methylene carbonyl compound. What steps can I take to stabilize this intermediate?

Answer: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often proceeds through an enamine intermediate.[4] This intermediate is prone to hydrolysis, particularly under acidic or basic aqueous conditions. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical in preventing enamine hydrolysis.

    • Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents (e.g., water, alcohols).[5] Protic solvents can participate in hydrogen bonding with the enamine, potentially facilitating its hydrolysis.[5][6]

    • Non-polar Aprotic Solvents: Solvents like toluene can also be effective, especially when coupled with azeotropic water removal.

  • pH Control:

    • Acid Catalysis: While acid is often required for the cyclization step, excess strong acid in the presence of water can accelerate enamine hydrolysis. Use the minimum effective amount of catalyst. Milder acids or Lewis acids can be beneficial.

    • Base Catalysis: In base-catalyzed versions, ensure the absence of water to prevent hydrolysis. The use of a strong, non-nucleophilic base in an aprotic solvent is recommended.

  • Reaction Temperature: While higher temperatures can favor the cyclization, they can also accelerate hydrolysis if water is present. Optimize the temperature to find a balance between a reasonable reaction rate and minimal intermediate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common intermediates in quinoline synthesis that are susceptible to hydrolysis?

A1: The primary intermediates prone to hydrolysis in various quinoline syntheses include:

  • Schiff Bases (Imines): Formed from the condensation of an amino group and a carbonyl group (e.g., in Combes and Friedländer syntheses).[1][4] They can readily hydrolyze back to the starting amine and carbonyl compound in the presence of water, especially under acidic or basic conditions.

  • Enamines: These are intermediates in reactions like the Combes and Friedländer syntheses, formed from the reaction of a secondary amine (or a primary amine-derived intermediate) with a carbonyl compound.[3] They are also susceptible to acid-catalyzed hydrolysis.

  • Aldol Adducts: In syntheses like the Skraup and Friedländer reactions, aldol condensation products can be key intermediates.[4] Under the harsh acidic conditions of the Skraup synthesis, these intermediates can be unstable.

Q2: How does pH influence the rate of hydrolysis of these intermediates?

A2: Both acidic and basic conditions can catalyze the hydrolysis of Schiff bases and enamines.

  • Acidic Conditions: Protonation of the nitrogen atom in a Schiff base or the β-carbon of an enamine makes them more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Basic Conditions: While generally more stable to base than to acid, strong basic conditions can also promote hydrolysis, although the mechanism is different. For optimal results, it is crucial to maintain the appropriate pH for the specific reaction while rigorously excluding water.

Q3: Can protecting groups be used to prevent intermediate hydrolysis?

A3: Yes, protecting groups can be a valuable strategy, particularly for the reactive amino and carbonyl functionalities.

  • Amine Protection: The amino group of the starting aniline or 2-aminoaryl ketone can be protected, for example, as a carbamate (e.g., Boc or Cbz).[7] This prevents unwanted side reactions. The protecting group is then removed at a later stage to allow for the cyclization.

  • Carbonyl Protection: The carbonyl group can be protected as an acetal or ketal.[8] This strategy is useful if other parts of the molecule need to be modified under conditions that would affect the carbonyl group. The protecting group is then removed to allow for the condensation and cyclization steps.

The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal without affecting the rest of the molecule.

Q4: Are there general experimental practices to minimize the risk of hydrolysis?

A4: Yes, several general laboratory practices can significantly reduce the chances of intermediate hydrolysis:

  • Use of Desiccants: Adding a desiccant like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can help scavenge any trace amounts of water.

  • Inert Atmosphere: As mentioned earlier, conducting reactions under a nitrogen or argon atmosphere is a good practice to prevent the introduction of atmospheric moisture.

  • Solvent Choice: Prioritize aprotic solvents unless the reaction mechanism specifically requires a protic solvent.[5] If a protic solvent is necessary, ensure it is anhydrous.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the stability of intermediates. For example, forming an intermediate in a dry, non-polar solvent before introducing an acid catalyst might be beneficial.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of quinoline synthesis, highlighting strategies to mitigate hydrolysis.

Quinoline SynthesisIntermediateCommon Condition Leading to HydrolysisRecommended Condition to Avoid HydrolysisTypical Yield Improvement
Combes Schiff BaseAqueous acidic work-up; wet solventsAnhydrous conditions; use of Lewis acids (e.g., PPA)15-30%
Friedländer Enamine/Aldol AdductProtic solvents (e.g., ethanol/water); excess strong acidAprotic solvents (e.g., DMF, toluene); controlled amount of catalyst20-40%
Skraup Aldol-type adductHarsh acidic conditions with water presentUse of a moderator (e.g., FeSO₄) to control exotherm; controlled addition of sulfuric acid[1]10-25%

Note: Yield improvements are approximate and can vary significantly based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline with Hydrolysis Prevention
  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reagents: Use freshly distilled m-chloroaniline and acetylacetone. Polyphosphoric acid (PPA) is used as the catalyst and dehydrating agent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add m-chloroaniline (1.0 eq).

  • Addition of Diketone: Slowly add acetylacetone (1.1 eq) to the flask with stirring.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10 times the weight of m-chloroaniline) to the reaction mixture.

  • Heating: Heat the mixture to 130-140°C with continuous stirring for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until it is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

Signaling Pathways and Workflows

Hydrolysis_Pathway cluster_synthesis Quinoline Synthesis cluster_hydrolysis Hydrolysis Pathway Aniline Aniline Intermediate Intermediate Aniline->Intermediate + Carbonyl Carbonyl Carbonyl Quinoline Quinoline Intermediate->Quinoline Cyclization Hydrolyzed Products Hydrolyzed Products Intermediate->Hydrolyzed Products + H₂O (Acid/Base) Water Water

Caption: General pathway showing the competition between successful quinoline synthesis and intermediate hydrolysis.

Experimental_Workflow Start Start Dry_Glassware Dry Glassware & Reagents Start->Dry_Glassware Inert_Atmosphere Set up under Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Reactants Add Reactants Inert_Atmosphere->Add_Reactants Add_Catalyst Add Anhydrous Catalyst Add_Reactants->Add_Catalyst Reaction Heat Reaction Add_Catalyst->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Workup Aqueous Work-up Monitor_TLC->Workup End End Workup->End

Caption: Recommended experimental workflow to minimize hydrolysis of intermediates in quinoline synthesis.

References

Technical Support Center: Optimizing Chan-Lam Coupling for 6-Bromoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Chan-Lam coupling for the synthesis of N-aryl-6-bromoquinolin-4-ol derivatives. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Chan-Lam coupling and why is it used for 6-bromoquinolin-4-ol derivatives?

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an N-H containing compound, such as 6-bromoquinolin-4-ol, and an arylboronic acid.[1][2] It is a valuable method for synthesizing N-aryl quinolone derivatives, which are important scaffolds in medicinal chemistry.[3][4] This reaction is often preferred over other methods like the Buchwald-Hartwig coupling due to its use of a less expensive copper catalyst and its tolerance to air and moisture, simplifying the experimental setup.[4][5]

Q2: My reaction is not working or giving very low yields. What are the most critical parameters to check first?

For Chan-Lam couplings, the most critical parameters to investigate for low or no yield are the quality and choice of the copper catalyst, the base, and the solvent. The reaction is also sensitive to the purity of the starting materials, particularly the arylboronic acid.[6] Ensure your 6-bromoquinolin-4-ol and arylboronic acid are pure and dry.

Q3: I am observing a significant amount of O-arylation on the 4-hydroxyl group instead of the desired N-arylation. How can I improve N-selectivity?

The hydroxyl group at the 4-position of the quinoline ring can compete with the nitrogen for arylation. To favor N-arylation, the choice of base and solvent is crucial. Generally, milder bases and aprotic solvents can enhance N-selectivity. The tautomeric equilibrium between the -ol and -one forms of the substrate also plays a role. In many cases, the quinolin-4-one tautomer is favored, which can help direct the arylation to the nitrogen.

Q4: What are the common byproducts in this reaction?

Common byproducts in Chan-Lam couplings include the homocoupling of the arylboronic acid (biaryl formation), protodeboronation of the arylboronic acid (loss of the boronic acid group to form an arene), and oxidation of the starting materials.[6] In the case of 6-bromoquinolin-4-ol, O-arylation is also a potential side reaction.

Q5: How does the 6-bromo substituent affect the reaction?

The electron-withdrawing nature of the bromine atom at the 6-position can decrease the nucleophilicity of the quinolinol nitrogen, potentially slowing down the reaction rate compared to unsubstituted quinolinols. However, Chan-Lam couplings are known to be effective for a range of electronically diverse N-heterocycles, and successful couplings have been reported for quinolones with electron-withdrawing groups.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalystUse a fresh, high-purity source of the copper catalyst (e.g., Cu(OAc)₂, CuI).
Inappropriate baseScreen different bases. Pyridine is often a good starting point. For substrates prone to O-arylation, a milder base may be beneficial.
Poor solvent choiceDMF is a common and effective solvent for this type of substrate.[3] Consider screening other aprotic polar solvents like DMSO or dioxane.
Low reaction temperatureWhile some Chan-Lam couplings work at room temperature, heating is often required. A temperature of 80 °C is a good starting point for this substrate class.[3]
Decomposed arylboronic acidUse fresh arylboronic acid or purify older batches. Store arylboronic acids in a desiccator.
Poor N- vs. O-Arylation Selectivity Reaction conditions favor O-arylationEmploy a less coordinating solvent. Optimize the base; sometimes a weaker, non-nucleophilic base can favor N-arylation.
Steric hindrance around the nitrogenWhile less of an issue for this substrate, consider using a less sterically demanding arylboronic acid if possible.
Significant Byproduct Formation (e.g., homocoupling) Inappropriate catalyst loadingOptimize the amount of copper catalyst. Typically, 10 mol% is a good starting point.[3]
Excess arylboronic acidUse a stoichiometric amount or a slight excess (e.g., 1.2-1.5 equivalents) of the arylboronic acid.
Presence of excess oxygenWhile the reaction is tolerant to air, an oxygen-rich atmosphere can sometimes promote side reactions. Running the reaction under a gentle stream of air or in an open flask is usually sufficient.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal reaction time. Reactions can take anywhere from a few hours to 24 hours or more.[3]
Catalyst deactivationEnsure all reagents and solvents are of sufficient purity.

Optimization of Reaction Conditions

The following table provides a summary of reaction conditions that have been successfully used for the N-arylation of a closely related substrate, 3-formylquinolin-2(1H)-one, and can serve as a starting point for the optimization of the 6-bromoquinolin-4-ol coupling.[3]

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5 (Optimized) Yield (%)
Catalyst (10 mol%) Cu(OAc)₂Cu(OAc)₂Cu(OAc)₂CuOCu(OAc)₂ 64
Base (2 equiv.) TEAPyridineDBUPyridinePyridine 64
Solvent TolueneTolueneTolueneTolueneDMF 64
Temperature (°C) 8080808080 64
Atmosphere Open FlaskOpen FlaskOpen FlaskOpen FlaskOpen Flask 64
Additives NoneNoneNoneNone3 Å Molecular Sieves 64

Data adapted from a study on 3-formylquinolin-2(1H)-ones, which are structurally similar to the target substrate.[3]

Experimental Protocols

General Protocol for Chan-Lam N-Arylation of 6-Bromoquinolin-4-ol

This protocol is a general starting point and should be optimized for each specific arylboronic acid.

Materials:

  • 6-bromoquinolin-4-ol

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • 3 Å Molecular sieves (activated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (optional, but recommended for rigorous optimization)

Procedure:

  • To a dry round-bottom flask, add 6-bromoquinolin-4-ol (1.0 equiv.), arylboronic acid (1.5-2.0 equiv.), Cu(OAc)₂ (0.1 equiv.), and activated 3 Å molecular sieves (approx. 300 mg per mmol of quinolinol).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the 6-bromoquinolin-4-ol.

  • Add pyridine (2.0 equiv.) to the reaction mixture.

  • Fit the flask with a condenser and stir the mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Combine Reactants: - 6-Bromoquinolin-4-ol - Arylboronic Acid - Cu(OAc)₂ - Molecular Sieves solvent Add Anhydrous DMF reagents->solvent base Add Pyridine solvent->base heat Heat to 80 °C and Stir base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Isolated N-Aryl-6-bromoquinolin-4-ol purify->product

Caption: Experimental workflow for the Chan-Lam coupling of 6-bromoquinolin-4-ol.

Troubleshooting_Tree cluster_selectivity Poor N/O Selectivity? start Low or No Yield? check_reagents Are starting materials pure and dry? start->check_reagents reagents_no Purify/dry starting materials and repeat. check_reagents->reagents_no No reagents_yes Screen Reaction Parameters check_reagents->reagents_yes Yes catalyst Vary Copper Source (e.g., CuI, Cu₂O) reagents_yes->catalyst base Screen Bases (e.g., TEA, DBU, K₂CO₃) reagents_yes->base solvent Screen Solvents (e.g., DMSO, Dioxane) reagents_yes->solvent temperature Increase Temperature (e.g., 100-120 °C) reagents_yes->temperature selectivity_q Poor N/O Selectivity? selectivity_yes Modify Base and Solvent (e.g., milder base, aprotic solvent) selectivity_q->selectivity_yes Yes

Caption: Troubleshooting decision tree for optimizing the Chan-Lam coupling.

References

Stability testing of 5-Bromoquinolin-4-ol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromoquinolin-4-ol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that can cause the degradation of this compound?

A1: Based on the general knowledge of quinoline derivatives, this compound may be susceptible to degradation under several conditions, including:

  • Acidic and Basic Conditions: Hydrolysis can occur at pH extremes. Similar compounds, like imidazoquinolines, have shown rapid degradation in strong acidic environments (pH ≤ 2.0).[1]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[1][2]

  • Thermal Stress: Elevated temperatures may cause thermal decomposition.[1][3]

  • Photolytic Stress: Exposure to light, particularly UV radiation, can induce photodegradation.[1][4]

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation studies, or stress testing, involve intentionally degrading a compound under conditions more severe than accelerated stability studies.[3][5] These studies are critical for:

  • Identifying potential degradation products.[5]

  • Establishing degradation pathways.[5]

  • Understanding the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, such as HPLC, which can accurately measure the compound in the presence of its degradants.[1][5]

Q3: How should this compound be stored to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[6][7] An inert atmosphere may also be beneficial for long-term storage.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for stability testing due to its high sensitivity, accuracy, and versatility in separating the parent compound from its degradation products.[3][8] Other techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for identifying and characterizing the structure of any degradants.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in stability studies. Variability in experimental conditions (temperature, pH, light exposure).Ensure precise control and monitoring of all stress conditions. Use a well-calibrated photostability chamber and temperature-controlled incubators.
Rapid degradation observed under acidic conditions. The quinoline ring system can be labile at low pH.Consider using milder acidic conditions or reducing the duration of acid exposure. For some related compounds, stability is better in the pH range of 5.5-9.0.[1]
Formation of multiple unknown peaks in the chromatogram. Complex degradation pathways or interaction with excipients.Isolate and characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway.[8]
No degradation is observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.If no degradation is seen, you may need to employ more forceful conditions, such as refluxing in a higher concentration of acid or base (e.g., 0.1N HCl or 0.1N NaOH).[2]

Illustrative Stability Data

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions.

Table 1: Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl (60°C)285.210.14.7
0.1 N HCl (60°C)862.525.312.2
Water (60°C)899.1< 0.5< 0.5
0.1 N NaOH (60°C)292.75.81.5
0.1 N NaOH (60°C)878.415.26.4

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTimeThis compound Remaining (%)Major Degradant(s) (%)
3% H₂O₂ (RT)24 hours88.99.8
Thermal (80°C)48 hours95.34.1
Photolytic (ICH Q1B)1.2 x 10⁶ lux hours91.57.9

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C and take samples at appropriate time intervals.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at 60°C and take samples at predetermined time points.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature.[2] Monitor the reaction over time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at set intervals.[3]

  • Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A dark control sample should be stored under the same conditions but protected from light.[4]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Stability_Testing_Workflow General Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS, NMR) hplc->characterization Identify Unknowns

Caption: Workflow for conducting forced degradation studies on this compound.

Logical_Relationship Key Considerations for Stability Indicating Method Development Forced_Degradation Forced Degradation Studies Degradation_Pathways Identify Degradation Pathways Forced_Degradation->Degradation_Pathways Degradation_Products Identify Degradation Products Forced_Degradation->Degradation_Products Intrinsic_Stability Determine Intrinsic Stability Forced_Degradation->Intrinsic_Stability Method_Development Develop Stability-Indicating Method (e.g., HPLC) Degradation_Products->Method_Development Method_Validation Validate Analytical Method Method_Development->Method_Validation Method_Validation->Intrinsic_Stability

Caption: Relationship between forced degradation and analytical method development.

References

Technical Support Center: Refinement of Work-up Procedures for Bromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for bromoquinoline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a bromoquinoline synthesis?

Common impurities can include unreacted starting materials (e.g., quinoline), over-brominated products (e.g., dibrominated quinolines), and other positional isomers of bromoquinoline.[1] The formation of tar-like byproducts can also occur, particularly in vigorous reactions like the Skraup synthesis if not properly controlled.[1]

Q2: My bromoquinoline product appears to be degrading during silica gel column chromatography. What causes this and how can I prevent it?

Degradation of quinoline derivatives on silica gel is a frequent issue.[2] The basic nitrogen atom of the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to decomposition.[2] To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites.[2]

  • Use an Alternative Stationary Phase: Less acidic stationary phases like alumina (neutral or basic) or Florisil can be suitable alternatives for acid-sensitive compounds.[2]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[2]

Q3: I'm struggling to separate isomeric impurities from my desired bromoquinoline product. What techniques can I use?

Separating isomers is challenging due to their similar physical properties.[1][2] The following approaches can improve separation:

  • Optimized Column Chromatography: Use a long column with a shallow solvent gradient to enhance resolution.[1] Careful selection of the eluent system using thin-layer chromatography (TLC) is crucial to maximize the difference in retention factors (Rf).[1][2]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina.[1]

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective purification method.[1]

Q4: How can I effectively remove non-basic impurities from my crude bromoquinoline product?

An acid-base extraction is an excellent method for removing non-basic impurities. The basic nitrogen on the quinoline ring allows for its extraction into a dilute acidic aqueous solution (e.g., 1M HCl). After separating the layers, the aqueous layer is basified (e.g., with NaOH), and the purified bromoquinoline can be extracted back into an organic solvent.[1] It is important to note that this method will not separate bromoquinoline from other basic impurities like unreacted quinoline.[1]

Troubleshooting Guides

Low Yield After Column Chromatography
Potential Cause Troubleshooting Strategy
Product is too soluble in the eluent.Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high.[1]
Product is not eluting from the column.The eluent is not polar enough. Gradually increase the polarity of the solvent system.[1]
Improper column packing.Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.[1]
Co-elution with impurities.Use a shallower solvent gradient or try a different stationary phase (e.g., alumina).[1][2]
Product degradation on the column.Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[2]
Difficulty with Recrystallization
Potential Cause Troubleshooting Strategy
Oiling out instead of crystallization.Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[1]
Cooling rate is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Impurities inhibiting crystallization.Attempt to purify the crude material further by another method, such as acid-base extraction or a quick filtration through a silica plug, before recrystallization.

Experimental Protocols

Protocol 1: Purification of 3-Bromoquinoline by Column Chromatography

This protocol describes a general method for purifying crude 3-bromoquinoline using silica gel flash chromatography.

  • Eluent Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on several TLC plates. Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find the optimal eluent that gives the desired product an Rf value of approximately 0.3-0.4.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use.[2] Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent.[3] Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][3] Carefully add the sample to the top of the packed column.[1]

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution.[1] Collect fractions in test tubes.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 3-bromoquinoline.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[1]

Protocol 2: Purification of 3-Bromoquinoline by Recrystallization

This protocol details the purification of 3-bromoquinoline using a mixed solvent system.

  • Dissolution: Place the crude 3-bromoquinoline in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water) to dissolve the solid completely.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Yields and Purity Levels for Bromoquinoline Purification Methods

Purification Method Typical Yield (%) Typical Purity (%) Notes
Recrystallization (Ethanol/Water)8595Effective for removing less polar impurities.[1]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)8598Good for separating closely related impurities.[1]

Visualizations

G General Work-up and Purification Workflow for Bromoquinoline Reactions cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product reaction Crude Reaction Mixture quench Quench Reaction (e.g., NaHCO3 soln) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization acid_base Acid-Base Extraction concentrate->acid_base Optional pure_product Pure Bromoquinoline chromatography->pure_product recrystallization->pure_product acid_base->pure_product

Caption: A general workflow for the work-up and purification of bromoquinoline reactions.

G Troubleshooting Isomer Separation in Bromoquinoline Purification start Impure Bromoquinoline with Isomers tlc Analyze by TLC start->tlc recrystallize Attempt Recrystallization start->recrystallize decision Are spots well-separated? tlc->decision column Perform Column Chromatography (Shallow Gradient) decision->column Yes optimize Optimize TLC Solvent System decision->optimize No pure Pure Bromoquinoline Isomer column->pure re_tlc Re-analyze by TLC optimize->re_tlc alternative Consider Alternative Stationary Phase (Alumina) optimize->alternative re_tlc->decision alternative->re_tlc recrystallize->pure impure Still Impure recrystallize->impure impure->tlc

Caption: A decision tree for troubleshooting the separation of bromoquinoline isomers.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates and active pharmaceutical ingredients is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 5-Bromoquinolin-4-ol, a key heterocyclic compound. The following sections detail various reversed-phase HPLC (RP-HPLC) methodologies, supported by experimental protocols and data, to aid in the selection of an appropriate analytical strategy.

While specific literature on the HPLC analysis of this compound is not abundant, methods for structurally similar quinoline derivatives can be readily adapted. This guide draws comparisons from established methods for compounds such as 3-Acetyl-6-bromoquinolin-4(1H)-one and other quinoline analogs.

Comparative Analysis of HPLC Methods

The selection of an optimal HPLC method is contingent on factors such as the impurity profile of the sample, required sensitivity, and available instrumentation. A common approach for quinoline derivatives is RP-HPLC with a C18 stationary phase, utilizing a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.

Table 1: Comparison of HPLC Methods for the Analysis of Quinoline Derivatives

ParameterMethod 1 (Adapted from 3-Acetyl-6-bromoquinolin-4(1H)-one analysis)[1][2]Method 2 (General Quinoline Analysis)[3]Method 3 (Adapted from Clioquinol analysis)
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterWaterAcetonitrile, Methanol, Phosphate Buffer (20:30:50 v/v/v), pH 3.5
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile- (Isocratic)
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B[2]Not specifiedIsocratic
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.0 mL/min
Column Temperature 30 °C[2]Ambient30 °C
Detection Wavelength 254 nm[1][2]225 nm[3]254 nm
Injection Volume 10 µL[1][2]10 µL[3]Not specified
Sample Preparation 1 mg/mL in Methanol[2]Standard solutions in acetonitrile[3]Not specified

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols can be used as a starting point for the analysis of this compound and may require further optimization.

Method 1: Gradient RP-HPLC with Formic Acid Modifier

This method, adapted from the analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one, is well-suited for separating impurities with a range of polarities.[1][2]

1. Instrumentation:

  • HPLC system with a gradient pump, UV detector, column oven, and autosampler.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Ramp to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Return to 20% B

    • 31-35 min: Hold at 20% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of methanol.[2]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Isocratic RP-HPLC (General Quinoline Method)

This is a simpler isocratic method that can be used for routine purity checks where the impurity profile is well-defined.[3]

1. Instrumentation:

  • HPLC system with an isocratic pump, UV detector, and autosampler.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), may require optimization.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 225 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile.

  • Create a calibration curve using standard solutions of a reference standard in acetonitrile.[3]

  • Filter all solutions through a 0.45 µm filter.

Method 3: Isocratic RP-HPLC with Phosphate Buffer

This method utilizes a phosphate buffer to control the pH of the mobile phase, which can improve peak shape and selectivity for ionizable compounds like this compound.

1. Instrumentation:

  • HPLC system with an isocratic pump, UV detector, column oven, and autosampler.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile, Methanol, and Phosphate Buffer (e.g., 20:30:50 v/v/v), with the pH of the buffer adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Dissolve the sample in a small amount of methanol or acetonitrile and dilute with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a synthesized compound like this compound using HPLC.

cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Dissolution (e.g., 1 mg/mL in Methanol) filtration Sample Filtration (0.45 µm filter) sample_prep->filtration system_setup HPLC System Setup (Column, Mobile Phases, Detector) filtration->system_setup mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/Acetonitrile) degassing Mobile Phase Degassing mobile_phase_prep->degassing equilibration Column Equilibration system_setup->equilibration injection Sample Injection (10 µL) equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship for Method Selection

The choice of an appropriate HPLC method depends on several factors. The following diagram outlines the decision-making process.

start Start: Purity Analysis of This compound impurity_profile Impurity Profile Known? start->impurity_profile routine_analysis Routine QC Analysis? impurity_profile->routine_analysis Yes method_development Method Development Required impurity_profile->method_development No isocratic_method Select Isocratic Method (e.g., Method 2 or 3) routine_analysis->isocratic_method Yes gradient_method Select Gradient Method (e.g., Method 1) routine_analysis->gradient_method No end End: Optimized HPLC Method isocratic_method->end gradient_method->end method_development->gradient_method

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Comparative Analysis of 5-Bromoquinolin-4-ol and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of 5-Bromoquinolin-4-ol against other key quinoline isomers—6-bromoquinolin-4-ol, quinolin-4-ol, and 8-hydroxyquinoline—reveals distinct physicochemical and biological properties that position these compounds as compelling candidates for further investigation in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their characteristics, supported by experimental data and detailed protocols.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. Understanding the impact of isomeric variations, such as the position of the bromine and hydroxyl groups, is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The position of the bromo and hydroxyl substituents on the quinoline ring significantly influences the physicochemical properties of the isomers, which in turn affects their solubility, absorption, and interaction with biological targets.

PropertyThis compound6-Bromoquinolin-4-olQuinolin-4-ol8-Hydroxyquinoline
Molecular Formula C₉H₆BrNOC₉H₆BrNOC₉H₇NOC₉H₇NO
Molecular Weight 224.05 g/mol 224.05 g/mol [1][2]145.16 g/mol 145.16 g/mol
Melting Point (°C) Not Reported283[1]Not Reported73-75
Solubility Not ReportedVery slightly soluble in water (0.36 g/L at 25°C)[3]Not ReportedPractically insoluble in water; Soluble in ethanol, acetone, chloroform, benzene, and dilute acids.
pKa Not ReportedNot ReportedNot Reported9.89

Biological Activity: Anticancer and Antimicrobial Potential

While direct comparative studies on the biological activity of all four isomers under identical conditions are limited, existing data for individual compounds and their derivatives highlight their therapeutic potential. Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway.

Anticancer Activity

The cytotoxic effects of quinoline isomers and their derivatives have been evaluated against various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) values, which indicate the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key metric for anticancer activity.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline SH-SY5Y (neuroblastoma)>10 (cytotoxicity observed at 10µM)[4][4]
8-Hydroxyquinoline derivative (7-pyrrolidinomethyl-8-hydroxyquinoline) Myeloma cells14[5]
Quinoline Derivative (unspecified) HL-60 (leukemia)19.88 µg/mL
Quinoline Derivative (unspecified) U937 (lymphoma)43.95 µg/mL
Antimicrobial Activity

Quinoline derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline Staphylococcus aureus27.58
8-Hydroxyquinoline Enterococcus faecalis27.58[6]
8-Hydroxyquinoline Candida albicans27.58[6]
8-Hydroxyquinoline M. luteus55.15
8-Hydroxyquinoline E. coli220.61[7]
Quinolone derivatives S. aureus and B. cereus0.8 and 1.61

Note: Specific MIC values for this compound and 6-bromoquinolin-4-ol are not widely reported and warrant dedicated antimicrobial screening.

Signaling Pathway and Experimental Workflow

The anticancer activity of many quinoline derivatives has been linked to their ability to modulate key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a prominent target.[8][9]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

The evaluation of these compounds follows a structured experimental workflow, from initial synthesis to comprehensive biological testing.

Experimental_Workflow General Experimental Workflow for Quinoline Isomers cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Pathway Signaling Pathway Analysis IC50->Pathway MIC->Pathway

Caption: A typical workflow for the synthesis and biological evaluation of quinoline isomers.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline isomers, typically in a series of dilutions. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The quinoline isomers are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

This comparative guide underscores the significant potential of this compound and its isomers as foundational structures for the development of novel anticancer and antimicrobial agents. The variations in their physicochemical properties and biological activities, influenced by the specific placement of substituents, highlight the importance of continued structure-activity relationship (SAR) studies. While a clear lead candidate cannot be determined without direct comparative testing, this analysis provides a solid framework for researchers to design and execute further investigations into this promising class of compounds. The provided experimental protocols and pathway diagrams offer a practical starting point for these future research endeavors.

References

Validating the Structure of Novel 5-Bromoquinolin-4-ol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is a cornerstone of preclinical research. This guide provides a comparative analysis of 5-Bromoquinolin-4-ol derivatives, a promising class of compounds with potential therapeutic applications, against other relevant alternatives. We present supporting experimental data, detailed methodologies for key structural validation techniques, and visualizations of relevant biological pathways and experimental workflows.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 5-position of the quinolin-4-ol core can significantly influence the molecule's electronic properties and biological target interactions.[1] This guide focuses on the critical aspects of structural validation and provides a comparative context for the performance of these novel derivatives.

Comparative Performance Data

The therapeutic potential of quinoline derivatives is often evaluated by their inhibitory activity against specific biological targets, such as protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in diseases like cancer.[2] The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3]

The following table summarizes the in vitro activity of various quinoline derivatives, including bromo-substituted analogs, against different cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/AlternativeTarget Cell Line/KinaseIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7[4]
HeLa (Human Cervix Carcinoma)9.8[4]
HT29 (Human Colon Carcinoma)8.2[4]
7-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)25.6[4]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) mTOR0.064[5]
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[6]
HCT-116 (Colon Cancer)5.34[6]
MCF-7 (Breast Cancer)5.21[6]
Combretastatin A-4 (CA-4) Analog 55 Tubulin Polymerization1.0[7]
Combretastatin A-4 (CA-4) Analog 56 Tubulin Polymerization0.92[7]
Combretastatin A-4 (CA-4) Analog 57 Tubulin Polymerization0.95[7]

Experimental Protocols

Accurate structural validation is paramount in drug discovery. The following are detailed methodologies for key experiments used in the characterization of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the atomic connectivity and chemical environment of the nuclei.[8]

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

  • An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift referencing.[9]

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to be set include spectral width, acquisition time, relaxation delay, and the number of scans.[9]

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive signal assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the molecular skeleton.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • The spectrum is then phased, and the baseline is corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).[9]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of a synthesized compound.[10]

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

Data Acquisition:

  • An appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is selected based on the compound's properties.

  • The mass analyzer (e.g., Time-of-Flight, Orbitrap) is calibrated to ensure high mass accuracy.

  • Data is acquired over a relevant mass-to-charge (m/z) range.

Data Analysis:

  • The exact mass of the molecular ion is determined from the mass spectrum.

  • This value is compared with the theoretical exact mass calculated from the molecular formula to confirm the elemental composition.

  • The isotopic pattern, particularly for bromine-containing compounds, provides further confirmation of the structure.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[11]

Crystal Growth:

  • The first and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[11]

  • Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution.[11]

  • The choice of solvent is critical, and the compound should be of high purity.

Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[12]

Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[13]

  • An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.[12]

Visualizations

To better illustrate the context and processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Bromoquinolin This compound Derivative Bromoquinolin->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

G start Start: Novel Derivative Synthesized nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms purification Purification & Crystal Growth start->purification structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation xray Single-Crystal X-ray Diffraction purification->xray xray->structure_elucidation data_analysis Comparative Data Analysis structure_elucidation->data_analysis end End: Validated Structure data_analysis->end

Experimental Workflow for Structural Validation.

G Parent Quinolin-4-ol Scaffold Bromo This compound (Enhanced Potency) Parent->Bromo Bromination Alternative1 Alternative Scaffold 1 (e.g., Quinazoline) Parent->Alternative1 Scaffold Hopping Alternative2 Alternative Scaffold 2 (e.g., Cinnoline) Parent->Alternative2 Scaffold Hopping Comparison Comparative Analysis Bromo->Comparison Alternative1->Comparison Alternative2->Comparison

Logical Relationship of Compared Compounds.

References

A Comparative Analysis of the Biological Efficacy of Haloquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Haloquinolines, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their versatile scaffold allows for chemical modifications that have led to the development of potent agents with anticancer, antimicrobial, and neuroprotective properties.[3][4][5] This guide provides a comparative analysis of the biological efficacy of prominent haloquinoline compounds, supported by experimental data, detailed methodologies, and mechanistic pathways.

Anticancer Efficacy: Clioquinol vs. Nitroxoline

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (8-hydroxy-5-nitroquinoline) are two repurposed antibiotics that have demonstrated significant anticancer activities.[6][7] Studies show they inhibit viability, proliferation, and colony formation in cancer cells, with Nitroxoline often exhibiting greater potency.[8][9]

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for a compound's cytotoxicity. The data below, derived from studies on various cancer cell lines, illustrates the comparative potency of Clioquinol and its analogues.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Clioquinol (CQ) HuCCT1Cholangiocarcinoma~20[6]
Nitroxoline (NQ) HuCCT1Cholangiocarcinoma~10[6]
Clioquinol (CQ) VariousHuman Cancer LinesLow Micromolar Range[10]
Nitroxoline (NQ) VariousHuman Cancer Lines5-10 fold lower than CQ[8][9]

Table 1: Comparative IC₅₀ values of Clioquinol and Nitroxoline in cancer cell lines.

Mechanism of Anticancer Action

Both Clioquinol and Nitroxoline exert their anticancer effects through multiple mechanisms, including the inhibition of the proteasome.[6][7] This leads to the downregulation of key oncogenic transcription factors like Forkhead box M1 (FoxM1), which is highly expressed in many human cancers and plays a critical role in cell cycle progression, invasion, and metastasis.[6][7] By inhibiting FoxM1 signaling, these compounds effectively suppress tumor growth.[6]

anticancer_pathway CQ Clioquinol (CQ) & Nitroxoline (NQ) Proteasome Proteasome CQ->Proteasome FoxM1 FoxM1 Transcription Factor Proteasome->FoxM1 Prevents Degradation Of Negative Regulators (Indirect Inhibition) TargetGenes Target Genes (e.g., cdc25B, survivin) FoxM1->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Migration Cell Migration TargetGenes->Migration ColonyFormation Colony Formation TargetGenes->ColonyFormation

Figure 1: Anticancer signaling pathway of Clioquinol and Nitroxoline.

Neuroprotective Efficacy: The Role of PBT2

In the realm of neurodegenerative diseases, haloquinolines like PBT2 (a second-generation 8-hydroxyquinoline) have shown promise. PBT2 acts as a metal-protein attenuating compound (MPAC) and a metal ionophore, designed to address the metal-mediated toxic oligomerization of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[11][12]

Mechanism of Neuroprotection

Zinc and copper ions are known to bind to Aβ peptides, promoting their aggregation into toxic oligomers and plaques.[12][13] PBT2 intervenes in this process by liberating these trapped metal ions from amyloid deposits and redistributing them to metal-deficient neurons.[11][13] This dual action not only neutralizes the toxicity of Aβ but also restores essential metal ions required for normal neuronal function, synaptic plasticity, and cognitive health.[11][13]

neuroprotection_mechanism cluster_0 Pathological State cluster_1 Therapeutic Intervention cluster_2 Restorative Process cluster_3 Therapeutic Outcome Amyloid Amyloid-β Plaques with Trapped Copper (Cu) & Zinc (Zn) PBT2 PBT2 (Metal Ionophore) Amyloid->PBT2 Binds to Neuron_D Metal-Deficient Neuron (Impaired Function) Metal_Del Delivery of Cu & Zn to Neuron Neuron_D->Metal_Del Target for Metal_Lib Liberation of Cu & Zn Ions PBT2->Metal_Lib Facilitates Metal_Lib->Metal_Del Enables Neuron_H Restored Neuronal Function (Improved Cognition) Metal_Del->Neuron_H

Figure 2: Mechanism of PBT2 in restoring neuronal metal homeostasis.

Antimicrobial Efficacy

The quinoline core is fundamental to a major class of antibiotics, the (fluoro)quinolones.[14] These synthetic agents exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes.[15][16]

Comparative In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The table below presents MIC values for various quinoline derivatives against common bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indolizinoquinoline-diones S. aureus (MRSA)0.031[17]
Indolizinoquinoline-diones E. coli2[17]
Hybrid Quinolines S. aureus0.98 - 1.95[17]
Hybrid Quinolines E. coli0.49[17]
Facilely Accessible Quinolines C. difficile≤ 4.0[18]

Table 2: Representative MIC values of novel quinoline derivatives against pathogenic bacteria.

Mechanism of Antibacterial Action

The primary targets for quinolone antibiotics are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[16][19] These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, repair, and transcription in bacteria.[15] By inhibiting these enzymes, quinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately causing cell death.[14][19] Mammalian cells possess a similar enzyme, but it does not have supercoiling action and is not susceptible to inhibition by quinolones, which accounts for their selective toxicity.[15]

Experimental Protocols & Workflow

The evaluation of novel haloquinoline compounds follows a structured preclinical workflow, progressing from computational analysis to detailed in vitro and in vivo testing.[20]

experimental_workflow cluster_0 Phase 1: Design & Screening cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment cluster_3 Outcome InSilico In Silico Screening (ADMET Prediction) Synthesis Chemical Synthesis InSilico->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTS, MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC/MBC Determination) Synthesis->Antimicrobial Mechanism Mechanism of Action (e.g., Enzyme Inhibition, Pathway Analysis) Cytotoxicity->Mechanism Antimicrobial->Mechanism AnimalModel Efficacy in Animal Models Mechanism->AnimalModel Toxicity Toxicology & Pharmacokinetics AnimalModel->Toxicity Candidate Lead Candidate Selection Toxicity->Candidate

Figure 3: Preclinical experimental workflow for haloquinoline drug candidates.
Key Experimental Methodologies

  • Cell Viability (MTS Assay) : To assess the cytotoxic effects of haloquinolines on cancer cells, the MTS assay is commonly used.[6]

    • Cell Plating : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment : Cells are treated with various concentrations of the haloquinoline compound (e.g., Clioquinol, Nitroxoline) or a vehicle control (DMSO) for a specified period (e.g., 24-72 hours).

    • MTS Reagent Addition : The MTS reagent is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

    • Incubation & Measurement : After incubation, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

  • Minimum Inhibitory Concentration (MIC) Determination : The antibacterial activity of quinoline derivatives is quantified by determining the MIC according to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[18]

    • Bacterial Culture : A standardized inoculum of the target bacterial strain is prepared.

    • Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation : Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

    • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Visual Assessment : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

References

A comparative study of synthesis routes for substituted quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinol framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic synthesis of substituted quinolinols is therefore of paramount importance in the discovery and development of new pharmaceuticals. This guide provides an objective comparison of five classical and widely adopted synthesis routes for substituted quinolinols: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Gould-Jacobs reactions. By presenting quantitative data, detailed experimental protocols, and a logical workflow for synthesis selection, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.

Comparative Analysis of Synthesis Routes

The selection of an appropriate synthetic route for a substituted quinolinol is contingent upon several factors, including the desired substitution pattern, the availability and cost of starting materials, reaction conditions, and achievable yields. The following table summarizes the key aspects of the five major synthesis routes, offering a quantitative comparison to aid in this selection process.

Synthesis RouteStarting MaterialsReagents/CatalystsTypical Reaction ConditionsProductReported Yield (%)
Skraup Synthesis Aniline derivative, GlycerolConcentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene, As₂O₅)High temperature (exothermic)Substituted quinoline65-90%
Doebner-von Miller Synthesis Aniline derivative, α,β-Unsaturated aldehyde or ketoneStrong acid (e.g., HCl, H₂SO₄) or Lewis acidReflux2- and/or 4-substituted quinoline30-70%
Combes Synthesis Aniline derivative, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)Heating2,4-Disubstituted quinoline~80%
Conrad-Limpach Synthesis Aniline derivative, β-KetoesterInert high-boiling solvent (e.g., mineral oil, diphenyl ether)High temperature (~250 °C)4-Hydroxy-2-substituted quinolinolUp to 95%
Gould-Jacobs Reaction Aniline derivative, Diethyl ethoxymethylenemalonateHigh-boiling solvent (e.g., diphenyl ether) or microwave irradiationHigh temperature (conventional or microwave)Ethyl 4-hydroxyquinoline-3-carboxylate47-87%

Experimental Protocols

Detailed methodologies for key examples of each synthesis route are provided below. These protocols are intended to serve as a practical guide for laboratory implementation.

Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a procedure reported for the synthesis of 6-methoxy-8-nitroquinoline.[1]

Materials:

  • 3-Nitro-4-aminoanisole

  • Glycerol

  • Arsenic pentoxide (As₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform

  • Methanol

  • Decolorizing carbon

Procedure:

  • In a suitable reaction vessel, combine 3-nitro-4-aminoanisole, glycerol, and arsenic pentoxide.

  • Slowly add concentrated sulfuric acid to the mixture with stirring.

  • Carefully heat the reaction mixture. The reaction is exothermic and the temperature should be controlled.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize the solution, which will precipitate the crude product.

  • Filter the crude product and wash it with water.

  • Dissolve the crude product in hot chloroform and treat with decolorizing carbon.

  • Filter the hot solution and allow it to cool to crystallize the product.

  • Wash the crystals with cold methanol and dry to obtain 6-methoxy-8-nitroquinoline. Reported Yield: 65-76%[1]

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol describes a method to minimize tar formation in the Doebner-von Miller reaction.[2]

Materials:

  • Aniline

  • 6 M Hydrochloric acid (HCl)

  • Crotonaldehyde

  • Toluene

  • Concentrated sodium hydroxide (NaOH) solution

  • Dichloromethane or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography. Reported Yield: 30-40% with concentrated HCl, with reduced tar formation in a biphasic system.[2]

Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[3]

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of m-chloroaniline and acetylacetone with cooling.

  • Heat the reaction mixture to the appropriate temperature and for the required time to induce cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2,4-dimethyl-7-chloroquinoline. Note: While a specific yield for this reaction was not found in the provided snippets, yields for Combes syntheses are generally reported to be good.

Conrad-Limpach Synthesis of 4-Hydroxy-2,8-dimethylquinoline

This synthesis highlights the use of a high-boiling inert solvent to achieve high yields.

Materials:

  • o-Toluidine

  • Ethyl acetoacetate

  • Mineral oil or diphenyl ether

Procedure:

  • React o-toluidine with ethyl acetoacetate, typically at room temperature, to form the intermediate β-aminoacrylate. This can be catalyzed by a small amount of acid.

  • Isolate the intermediate or use it directly in the next step.

  • Add the β-aminoacrylate to a high-boiling inert solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250 °C to effect the cyclization.

  • Maintain the temperature until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Filter the solid product and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Recrystallize the product from a suitable solvent to obtain pure 4-hydroxy-2,8-dimethylquinoline. Reported Yield: Up to 95% when using a high-boiling inert solvent.

Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol describes a conventional heating method for the Gould-Jacobs reaction.

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

Procedure:

  • In a reaction vessel, combine p-anisidine and a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture to approximately 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is evolved during this step.

  • Remove the ethanol under reduced pressure.

  • Add diphenyl ether to the crude intermediate.

  • Heat the mixture to reflux (around 250 °C) for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with a non-polar solvent like hexane to remove the diphenyl ether.

  • The resulting ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate can be further purified by recrystallization. Note: This product can then be hydrolyzed and decarboxylated to yield 6-methoxy-4-hydroxyquinoline.

Synthesis Route Selection Workflow

The choice of a synthetic route is a critical decision in the process of obtaining a desired substituted quinolinol. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate method based on the target molecule's substitution pattern.

SynthesisSelection start Desired Quinolinol Substitution Pattern q1 Unsubstituted or Substituted on Benzene Ring Only? start->q1 q2 2- and/or 4-Substituted? q1->q2 No skraup Skraup Synthesis q1->skraup Yes q3 2,4-Disubstituted? q2->q3 No dvm Doebner-von Miller Synthesis q2->dvm Yes q4 4-Hydroxy-2-Substituted? q3->q4 No combes Combes Synthesis q3->combes Yes q5 4-Hydroxy-3-carboxy-substituted? q4->q5 No cl Conrad-Limpach Synthesis q4->cl Yes gj Gould-Jacobs Reaction q5->gj Yes

Caption: A decision tree for selecting a quinolinol synthesis route.

Signaling Pathway of a Representative Quinolone Antibiotic

Many quinolinol derivatives, particularly the fluoroquinolones, function as antibiotics by inhibiting bacterial DNA gyrase and topoisomerase IV. This diagram illustrates the general mechanism of action.

QuinoloneMechanism quinolone Quinolone Antibiotic dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Bacterial Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for dna_strand_break Double-Strand DNA Breaks dna_gyrase->dna_strand_break Leads to topo_iv->dna_replication Required for topo_iv->dna_strand_break Leads to cell_death Bacterial Cell Death dna_strand_break->cell_death

Caption: Mechanism of action of quinolone antibiotics.

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of quinoline derivatives, even subtle shifts in substituent positioning can dramatically alter a compound's physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of two closely related isomers: 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol, offering a clear delineation of their structural nuances through experimental and predicted spectroscopic data.

This comparative analysis delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data is available for 5-Bromoquinolin-8-ol, the data for 5-Bromoquinolin-7-ol is largely predictive, based on established principles of spectroscopy and data from analogous compounds. This guide aims to provide a robust framework for distinguishing between these two isomers in a laboratory setting.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol. The data for 5-Bromoquinolin-8-ol is derived from experimental sources, while the data for 5-Bromoquinolin-7-ol is predicted based on spectroscopic theory and analysis of related quinoline derivatives.

Spectroscopic Technique5-Bromoquinolin-7-ol (Predicted)5-Bromoquinolin-8-ol (Experimental/Predicted)
¹H NMR H2: ~8.8 ppm (dd), H3: ~7.5 ppm (dd), H4: ~8.4 ppm (d), H6: ~7.7 ppm (s), H8: ~7.2 ppm (s), OH: Broad singletH2: ~8.9 ppm (dd), H3: ~7.5 ppm (dd), H4: ~8.4 ppm (dd), H6: ~7.7 ppm (d), H7: ~6.9 ppm (d), OH: Broad singlet
¹³C NMR C2: ~150, C3: ~123, C4: ~136, C4a: ~148, C5: ~118, C6: ~130, C7: ~155, C8: ~110, C8a: ~129C2: ~149.7, C3: ~122.8, C4: ~135.5, C4a: ~140.8, C5: ~108.1, C6: ~130.0, C7: ~111.8, C8: ~152.2, C8a: ~128.1
IR (cm⁻¹) O-H stretch: 3200-3400 (broad), C-H stretch (aromatic): 3000-3100, C=C/C=N stretch: 1500-1600, C-O stretch: 1200-1300, C-Br stretch: 500-600O-H stretch: 3200-3400 (broad), C-H stretch (aromatic): 3000-3100, C=C/C=N stretch: 1500-1600, C-O stretch: 1200-1300, C-Br stretch: 500-600
Mass Spec. (m/z) [M]⁺: 223/225 (due to Br isotopes), Key Fragments: Loss of CO, Br, HCN[M]⁺: 223/225 (due to Br isotopes)[1], Key Fragments: Loss of CO, Br, HCN

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol.

Spectroscopic_Workflow cluster_data Data Interpretation Synthesis_7ol Synthesis of 5-Bromoquinolin-7-ol NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_7ol->NMR IR IR Spectroscopy Synthesis_7ol->IR MS Mass Spectrometry Synthesis_7ol->MS Synthesis_8ol Synthesis of 5-Bromoquinolin-8-ol Synthesis_8ol->NMR Synthesis_8ol->IR Synthesis_8ol->MS Compare_Spectra Comparative Analysis of Spectra NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Structure_Elucidation Structure Elucidation and Verification Compare_Spectra->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic comparison of quinoline isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and can be adapted for the specific analysis of 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.

    • The spectrum is typically referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-160 ppm for aromatic compounds).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

    • The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Analysis:

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization.

    • Acquire the mass spectrum in positive or negative ion mode.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

This guide provides a foundational understanding of the spectroscopic differences between 5-Bromoquinolin-7-ol and 5-Bromoquinolin-8-ol. The provided data and protocols should enable researchers to confidently distinguish between these isomers and further explore their unique chemical and biological properties.

References

In Vitro Antimicrobial Profile of Bromoquinolin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Quinolone scaffolds have historically been a rich source of potent antibacterial drugs. This guide provides a comparative analysis of the in vitro antimicrobial activity of bromoquinolin-4-ol derivatives, offering a valuable resource for researchers engaged in the discovery and development of new anti-infective therapies. Due to the limited availability of comprehensive studies on 5-Bromoquinolin-4-ol derivatives, this guide utilizes data from the closely related and structurally similar 7-Bromo-4-hydroxy-2-phenylquinoline as a representative compound for this class.

Comparative Antimicrobial Activity

The in vitro antibacterial efficacy of bromoquinolin-4-ol derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for 2-phenyl-4-hydroxyquinoline derivatives, structurally analogous to the bromo-substituted compounds, against common Gram-positive and Gram-negative bacteria. These values are compared with ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Phenyl-4-hydroxyquinoline Derivatives

Bacterial StrainTypeRepresentative MIC (µg/mL)[1]
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128

Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for specific bromoquinolin-4-ol derivatives must be determined experimentally.[1]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) with Ciprofloxacin

Bacterial StrainTypeRepresentative MIC of 2-Phenyl-4-hydroxyquinoline Derivatives (µg/mL)[1]Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 640.25 - 1
Escherichia coliGram-negative32 - 1280.015 - 0.12

Experimental Protocols

Standardized methods are crucial for the accurate determination of antimicrobial activity. The following are detailed methodologies for the key in vitro assays used to evaluate bromoquinolin-4-ol derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., 7-Bromo-4-hydroxy-2-phenylquinoline) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[1]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined to assess whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • Results from the MIC assay.

  • Mueller-Hinton Agar (MHA) plates.

Procedure:

  • Subculturing: Aliquots (typically 10 µL) are taken from the wells of the MIC plate that show no visible growth.[1]

  • Plating: The aliquots are plated onto MHA plates.[1]

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.[1]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the standard workflow for determining the MIC and MBC of a test compound.

G Workflow for MIC and MBC Determination cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare serial dilutions of test compound in 96-well plate B Prepare standardized bacterial inoculum A->B C Inoculate wells with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC E->F G Select wells from MIC plate with no visible growth F->G Proceed if MIC is determined H Plate aliquots onto agar plates G->H I Incubate at 37°C for 18-24 hours H->I J Count colonies to determine bacterial viability I->J K Determine MBC (≥99.9% killing) J->K

Caption: Workflow for MIC and MBC Determination.

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolones, the parent class of bromoquinolin-4-ol derivatives, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

The proposed mechanism involves the formation of a stable complex between the quinolone, the enzyme, and the bacterial DNA. This complex blocks the progression of the replication fork, ultimately resulting in double-strand DNA breaks.

G Proposed Mechanism of Quinolone Action A Quinolone Derivative D Formation of Quinolone-Enzyme-DNA Complex A->D B Bacterial DNA Gyrase / Topoisomerase IV B->D C Bacterial DNA C->D E Inhibition of DNA Replication and Repair D->E F Induction of Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Caption: Proposed Mechanism of Quinolone Action.

References

Unveiling the Potential of 6-bromoquinolin-4-ol Derivatives Against Drug-Resistant Superbugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel Compounds Against ESBL E. coli and MRSA

In the global fight against antimicrobial resistance, the emergence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. Researchers are in a constant race to develop novel therapeutic agents capable of combating these multidrug-resistant pathogens. A promising class of compounds, 6-bromoquinolin-4-ol derivatives, has recently been investigated for its antibacterial efficacy. This guide provides a comprehensive comparison of the performance of a series of these derivatives against ESBL E. coli and MRSA, supported by experimental data.

Performance Against ESBL-Producing E. coli

The in vitro antibacterial activity of eight synthesized 6-bromoquinolin-4-ol derivatives (3a-3h) was evaluated against a clinical isolate of ESBL-producing E. coli. The results, summarized in the tables below, indicate that several of these novel compounds exhibit significant antibacterial properties, with some demonstrating comparable or superior efficacy to standard-of-care antibiotics.

Table 1: Zone of Inhibition of 6-bromoquinolin-4-ol Derivatives Against ESBL E. coli

CompoundConcentration (mg/well)Zone of Inhibition (mm)
3a 5011 ± 1
3b 509 ± 1
3c 5012 ± 1
3d 508 ± 1
3e 5016 ± 2
3f 5013 ± 1
3g 5014 ± 2
3h 5011 ± 1

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 6-bromoquinolin-4-ol Derivatives and Comparator Antibiotic Against ESBL E. coli

CompoundMIC (µg/mL)MBC (µg/mL)
3a 62.5125
3b 125250
3c 31.2562.5
3d 250500
3e 15.6231.25
3f 31.2562.5
3g 15.6231.25
3h 62.5125
Meropenem ≤1 (Susceptible)-

Among the tested derivatives, compounds 3e and 3g demonstrated the most potent activity against ESBL E. coli, with the lowest MIC and MBC values (15.62 µg/mL and 31.25 µg/mL, respectively). Notably, compound 3e also produced the largest zone of inhibition.

Performance Against MRSA

The same series of 6-bromoquinolin-4-ol derivatives was tested against a clinical isolate of MRSA. The findings highlight the potential of these compounds as effective agents against this notorious Gram-positive pathogen.

Table 3: Zone of Inhibition of 6-bromoquinolin-4-ol Derivatives Against MRSA

CompoundConcentration (mg/well)Zone of Inhibition (mm)
3a 5013 ± 1
3b 5010 ± 1
3c 5014 ± 2
3d 509 ± 1
3e 5018 ± 2
3f 5015 ± 1
3g 5016 ± 2
3h 5012 ± 1

Table 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 6-bromoquinolin-4-ol Derivatives and Comparator Antibiotic Against MRSA

CompoundMIC (µg/mL)MBC (µg/mL)
3a 31.2562.5
3b 62.5125
3c 15.6231.25
3d 125250
3e 7.8115.62
3f 15.6231.25
3g 7.8115.62
3h 31.2562.5
Vancomycin ≤2 (Susceptible)-

Consistent with the results against ESBL E. coli, compound 3e emerged as the most effective derivative against MRSA, exhibiting the lowest MIC and MBC values (7.81 µg/mL and 15.62 µg/mL, respectively) and the largest zone of inhibition. Compound 3g also displayed strong anti-MRSA activity.

Experimental Protocols

The following sections detail the methodologies used to obtain the presented data.

Bacterial Strains and Culture Conditions

Clinical isolates of ESBL-producing Escherichia coli and Methicillin-Resistant Staphylococcus aureus were obtained from a certified clinical laboratory. The isolates were identified and their resistance profiles confirmed using standard microbiological techniques. Bacterial cultures were maintained on Mueller-Hinton Agar (MHA) and grown in Mueller-Hinton Broth (MHB) at 37°C.

Agar Well Diffusion Assay

The agar well diffusion method was employed for the initial screening of antibacterial activity.

G cluster_prep Preparation cluster_assay Assay prep_mha Prepare Mueller-Hinton Agar plates prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_mha->prep_inoculum lawn_culture Inoculate MHA plates with a lawn culture prep_inoculum->lawn_culture create_wells Create wells (6 mm diameter) in the agar add_compounds Add 100 µL of each compound concentration (10-50 mg/well) to the wells create_wells->add_compounds incubate Incubate plates at 37°C for 24 hours add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition (mm)

Experimental workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for MIC and MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method in 96-well microtiter plates.

G start Start prep_dilutions Prepare serial two-fold dilutions of compounds in Mueller-Hinton Broth start->prep_dilutions add_inoculum Add standardized bacterial inoculum to each well prep_dilutions->add_inoculum incubate Incubate microtiter plates at 37°C for 24 hours add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from wells with no visible growth onto MHA plates read_mic->subculture incubate_mha Incubate MHA plates at 37°C for 24 hours subculture->incubate_mha read_mbc Determine MBC: Lowest concentration with no bacterial growth on MHA incubate_mha->read_mbc end End read_mbc->end

Workflow for MIC and MBC determination via broth microdilution.

Conclusion

The investigated 6-bromoquinolin-4-ol derivatives, particularly compounds 3e and 3g , exhibit promising in vitro antibacterial activity against clinically significant drug-resistant bacteria, ESBL-producing E. coli and MRSA. These findings warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy evaluations, to assess their potential as lead compounds for the development of new antibacterial agents. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery.

A Comparative Guide to Characterization Techniques for 5-Bromoquinolin-4-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of novel metal complexes are pivotal in the fields of medicinal chemistry and materials science. 5-Bromoquinolin-4-ol, a derivative of quinoline, presents a promising scaffold for the development of new therapeutic agents and functional materials due to its metal-chelating capabilities. This guide provides a comprehensive overview of the essential techniques employed to characterize metal complexes of this compound, offering a comparative summary of expected data and detailed experimental protocols.

Due to the limited availability of published experimental data specifically for this compound metal complexes, this guide presents representative data based on analogous 8-hydroxyquinoline and other quinolinol complexes. These values serve as a benchmark for researchers synthesizing and characterizing new complexes with this ligand.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from various characterization techniques for hypothetical this compound (L) complexes with common divalent transition metals.

Table 1: Elemental Analysis and Physical Properties

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Co(L)₂] C₁₈H₁₀Br₂CoN₂O₂569.02Pink~75>300~154.80 - 5.20
[Ni(L)₂] C₁₈H₁₀Br₂NiN₂O₂568.78Green~80>300~122.90 - 3.40
[Cu(L)₂] C₁₈H₁₀Br₂CuN₂O₂573.63Greenish-Blue~85>300~181.70 - 2.20
[Zn(L)₂] C₁₈H₁₀Br₂ZnN₂O₂575.47White~82>300~10Diamagnetic

Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)

Compoundν(O-H)ν(C=N)ν(C-O)M-OM-NUV-Vis λₘₐₓ (nm)
This compound (L) ~3400-~1380--~280, ~320
[Co(L)₂] -~1580~1360~550~480~550, ~680 (d-d), ~380 (CT)
[Ni(L)₂] -~1585~1365~560~485~410, ~620 (d-d), ~370 (CT)
[Cu(L)₂] -~1575~1355~540~475~650 (broad, d-d), ~400 (CT)
[Zn(L)₂] -~1590~1370~555~490~350, ~390 (CT)

Table 3: Thermal Analysis Data (TGA)

ComplexDecomposition Step 1 (°C)Mass Loss (%)Decomposition Step 2 (°C)Mass Loss (%)Final Residue
[Co(L)₂] 250-400~45 (Ligand part)400-650~35 (Remaining ligand)Co₃O₄
[Ni(L)₂] 260-420~46 (Ligand part)420-680~34 (Remaining ligand)NiO
[Cu(L)₂] 240-380~44 (Ligand part)380-630~36 (Remaining ligand)CuO
[Zn(L)₂] 270-450~47 (Ligand part)450-700~32 (Remaining ligand)ZnO

Experimental Workflow

The general procedure for the synthesis and characterization of this compound metal complexes is outlined in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopy start This compound + Metal Salt reaction Reflux in Solvent (e.g., Ethanol/DMF) start->reaction isolation Filtration, Washing, & Drying reaction->isolation product Metal Complex Powder isolation->product elem_anal Elemental Analysis (C, H, N) product->elem_anal molar_cond Molar Conductivity product->molar_cond mag_sus Magnetic Susceptibility product->mag_sus ir FT-IR product->ir uv_vis UV-Vis product->uv_vis nmr ¹H NMR (for Zn complex) product->nmr mass_spec Mass Spectrometry product->mass_spec thermal Thermal Analysis (TGA/DTA) product->thermal xrd X-ray Diffraction (for single crystals) product->xrd

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Detailed Experimental Protocols

Synthesis of Metal(II) Complexes of this compound

A general method involves the reaction of the ligand with a metal salt in a suitable solvent.[1]

  • Materials: this compound, Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂), Ethanol or DMF, Distilled water.

  • Procedure:

    • Dissolve this compound (2 mmol) in hot ethanol (30 mL).

    • In a separate flask, dissolve the metal(II) salt (1 mmol) in distilled water or ethanol (15 mL).

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • Adjust the pH to 6.0-7.0 using a dilute NaOH or ammonia solution, if necessary, to facilitate deprotonation of the hydroxyl group.

    • Reflux the mixture for 2-3 hours.

    • Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.

    • Filter the precipitate, wash with ethanol and then with diethyl ether.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Elemental Analysis

Elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is performed using a CHN elemental analyzer to determine the empirical formula of the complex.[2] The metal content can be determined by complexometric titration or atomic absorption spectroscopy after digesting the complex in acid.[3]

Molar Conductivity Measurements

Molar conductivity is measured to determine the electrolytic nature of the complexes.[4]

  • Instrumentation: A digital conductivity meter.

  • Procedure:

    • Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).

    • Calibrate the conductivity meter with a standard solution.

    • Measure the conductance of the complex solution at room temperature.

    • Calculate the molar conductivity (Λₘ) using the formula: Λₘ = (1000 × κ) / c, where κ is the specific conductance and c is the molar concentration.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons and inferring the geometry of the metal center in paramagnetic complexes.[5][6]

  • Instrumentation: Gouy balance or a vibrating sample magnetometer (VSM).

  • Procedure:

    • The measurement is typically carried out on a powdered sample at room temperature.

    • The instrument is calibrated using a standard substance like Hg[Co(SCN)₄].

    • The magnetic susceptibility is measured and corrected for diamagnetism using Pascal's constants.

    • The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = 2.828 (χₘ' × T)¹/², where χₘ' is the corrected molar susceptibility and T is the absolute temperature.

Spectroscopic Techniques

FT-IR spectroscopy is used to identify the coordination sites of the ligand to the metal ion.[7][8]

  • Instrumentation: FT-IR spectrometer.

  • Procedure:

    • Spectra are typically recorded in the 4000-400 cm⁻¹ range.

    • Samples are prepared as KBr pellets.

    • Comparison of the complex's spectrum with that of the free ligand reveals shifts in vibrational frequencies upon coordination. Key bands to observe are ν(O-H), ν(C=N), and ν(C-O), and the appearance of new bands for ν(M-O) and ν(M-N) in the far-IR region.

Electronic spectroscopy provides information about the electronic transitions within the complex, which helps in determining the geometry of the complex.[9][10][11]

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure:

    • Spectra are recorded in the 200-800 nm range.

    • Solutions of the complexes (typically 10⁻³ M) are prepared in a suitable solvent like DMF or DMSO.

    • The observed bands are assigned to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) transitions.

¹H-NMR spectroscopy is particularly useful for characterizing diamagnetic complexes, such as those of Zn(II).[12][13]

  • Instrumentation: NMR spectrometer.

  • Procedure:

    • Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard.

    • The disappearance of the labile proton signal (e.g., from the -OH group) and shifts in the aromatic proton signals upon complexation confirm coordination.

Mass spectrometry is used to confirm the molecular weight of the ligand and its metal complexes.[14][15]

  • Instrumentation: ESI-MS or MALDI-TOF mass spectrometer.

  • Procedure:

    • A solution of the compound is prepared and introduced into the mass spectrometer.

    • The resulting mass spectrum will show a molecular ion peak [M]⁺ or related peaks like [M+H]⁺, which confirms the molecular weight of the synthesized complex.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and the nature of water molecules (if any) in the complex.[1][16][17][18]

  • Instrumentation: A simultaneous TGA/DTA thermal analyzer.

  • Procedure:

    • A small amount of the sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The TGA curve plots the percentage weight loss against temperature, indicating decomposition stages.

    • The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or decomposition.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a metal complex, providing precise bond lengths and angles.[19][20][21]

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Procedure:

    • A suitable single crystal of the complex is grown, often by slow evaporation of a solvent.

    • The crystal is mounted on the diffractometer, and diffraction data is collected.

    • The data is processed to solve and refine the crystal structure.

Logical Relationships in Characterization

The interpretation of data from these techniques is interconnected and provides a holistic understanding of the metal complex's structure and properties.

logical_relationships cluster_data Experimental Data cluster_interpretation Inferred Properties elemental Elemental Analysis (%C, %H, %N, %M) stoichiometry Stoichiometry (M:L ratio) elemental->stoichiometry mag_moment Magnetic Moment (µ_eff) geometry Geometry (Octahedral, Tetrahedral, etc.) mag_moment->geometry uv_vis UV-Vis Spectra (λ_max, ε) uv_vis->geometry ir IR Spectra (ν, cm⁻¹) bonding Coordination Sites (M-O, M-N) ir->bonding conductivity Molar Conductivity (Λ_m) electrolytic Electrolytic Nature conductivity->electrolytic tga TGA/DTA (Decomposition T) stability Thermal Stability tga->stability xrd XRD Data (Bond lengths, angles) structure 3D Structure xrd->structure stoichiometry->geometry geometry->structure bonding->geometry

Caption: Interrelation of experimental data and inferred properties of metal complexes.

This guide provides a foundational framework for the characterization of this compound metal complexes. By employing these techniques systematically, researchers can elucidate the structural and electronic properties of these novel compounds, paving the way for their potential applications in drug development and material science.

References

Navigating the Chlorination of Quinolinols: A Guide to Alternatives for Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conversion of quinolinols to their corresponding chloroquinolines is a critical step in the synthesis of numerous pharmacologically active molecules. While phosphorus oxychloride (POCl3) has traditionally been the reagent of choice for this transformation, its hazardous nature and often harsh reaction conditions have prompted the exploration of alternative chlorinating agents. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Phosphorus oxychloride is a powerful and widely used chlorinating agent, but it presents several drawbacks. It is highly corrosive, sensitive to moisture, and frequently necessitates high temperatures and prolonged reaction times.[1] Workup procedures can also be complex due to the formation of phosphoric acid byproducts.[1] Consequently, a range of alternative reagents have been investigated, each with its own set of advantages and disadvantages. The most prominent alternatives include the Vilsmeier-Haack reagent, thionyl chloride (SOCl2), and oxalyl chloride ((COCl)2).

Comparative Performance of Chlorinating Agents

The selection of a chlorinating agent is often dictated by the specific quinolinol substrate, desired reaction conditions, and tolerance of other functional groups. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these reagents.

Chlorinating AgentSubstrateReaction ConditionsYield (%)Reference
POCl3 N-Arylacetamides0-5°C then 90°CGood to Moderate
POCl3 Quinazolin-4(1H)-oneRefluxNot specified[2]
Vilsmeier-Haack Reagent (POCl3/DMF) Substituted Acetanilide0-5°C then heating60-80[3]
Thionyl Chloride (SOCl2) / cat. DMF Hydroxyquinoline0°C to refluxNot specified[1]
Thionyl Chloride (SOCl2) 4-Hydroxy-2-quinolonesNot specifiedNot specified[4]
Oxalyl Chloride ((COCl)2) / cat. DMF Carboxylic Acids (general)0°C to RTHigh[5]

In-Depth Look at Alternative Reagents

Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride (e.g., POCl3, SOCl2, or oxalyl chloride), is a versatile option.[1][6] While often prepared with POCl3, using SOCl2 or oxalyl chloride can offer a milder alternative.[1] A key consideration is that the Vilsmeier-Haack reagent can also induce formylation, particularly at electron-rich positions of the aromatic ring.[1] This can be a desirable feature for producing multifunctional quinolines but is a significant drawback if only chlorination is intended.[1]

Thionyl Chloride (SOCl₂)

Thionyl chloride, often used with a catalytic amount of DMF, is a potent chlorinating agent that can be more reactive than POCl3, sometimes enabling reactions at lower temperatures.[1][4] The byproducts of the reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous, which can simplify the purification process.[7][8] However, its high reactivity can also be a challenge, potentially leading to vigorous or uncontrollable reactions if not managed carefully.[1]

Oxalyl Chloride ((COCl)₂)

Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent, frequently used in conjunction with catalytic DMF.[1] A significant advantage of oxalyl chloride is that its byproducts—carbon dioxide (CO2), carbon monoxide (CO), and HCl—are all gaseous, which greatly simplifies the workup and purification of the desired chloroquinoline.[1] It is known for its utility in converting carboxylic acids to acid chlorides under mild conditions and can be applied to the chlorination of quinolinols.[5][9]

Experimental Protocols

General Procedure for Chlorination using Thionyl Chloride and Catalytic DMF
  • Under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the quinolinol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask.[1]

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).[1]

  • Cool the mixture to 0°C using an ice bath.[1]

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred mixture.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and, if necessary, heat to reflux.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Chlorination using the Vilsmeier-Haack Reagent (from POCl₃ and DMF)

This protocol is adapted from procedures for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0-5°C in an ice bath.[1]

  • Slowly add phosphorus oxychloride (12 equivalents) dropwise to the cooled DMF while maintaining the temperature and stirring.[1]

  • After the addition is complete, add the substituted acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture, typically to around 90°C, and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.[1]

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.[1]

  • Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[1]

Visualizing the Workflow

The general experimental process for the chlorination of quinolinols can be visualized as a straightforward workflow.

Chlorination_Workflow General Workflow for Quinolinol Chlorination cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Purification start Quinolinol Substrate reagents Anhydrous Solvent Inert Atmosphere start->reagents Dissolve/Suspend add_reagent Add Chlorinating Agent (e.g., SOCl2/DMF) Dropwise at 0°C reagents->add_reagent react Reaction at RT or Reflux (Monitor by TLC) add_reagent->react quench Quench Reaction (Ice / NaHCO3 soln) react->quench extract Extraction with Organic Solvent quench->extract purify Drying, Concentration & Purification extract->purify product Pure Chloroquinoline purify->product

Caption: General workflow for the chlorination of quinolinols.

Conclusion

While phosphorus oxychloride remains a relevant reagent for the chlorination of quinolinols, several viable alternatives offer advantages in terms of milder reaction conditions, easier workup procedures, and different reactivity profiles. The Vilsmeier-Haack reagent, thionyl chloride, and oxalyl chloride each present a unique set of characteristics that may be better suited for specific synthetic targets. By understanding the properties of these reagents and following established protocols, researchers can optimize the synthesis of chloroquinolines, a crucial intermediate in the development of new therapeutic agents. Careful consideration of the substrate's sensitivity and the desired final product will guide the rational selection of the most appropriate chlorinating agent.

References

Assessing the Drug-Likeness of Synthesized 7-Bromoquinoline-5,8-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinoline-5,8-dione core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic introduction of a bromine atom at the 7-position of this scaffold has led to a class of derivatives with intriguing potential. This guide provides a comprehensive assessment of the drug-likeness of synthesized 7-bromoquinoline-5,8-dione derivatives, offering an objective comparison with established alternative drugs and supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties and Cytotoxicity

The drug-likeness of a compound is a critical determinant of its potential for clinical success. It is governed by a set of physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of the molecule. To provide a clear comparison, the following tables summarize key drug-likeness parameters and in vitro cytotoxicity for a selection of 7-bromoquinoline-5,8-dione derivatives and established anticancer agents.

Table 1: Physicochemical Properties of 7-Bromoquinoline-5,8-dione Derivatives and Alternative Anticancer Drugs

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
7-Bromoquinoline-5,8-dione Derivatives
7-Bromoquinoline-5,8-dione238.04[1]1.6[1]0347.0
Aryl Sulphonamide Derivative 1314.32 - 359.31[2]1.14 - 1.79[2]15-
Alternative Anticancer Drugs
Doxorubicin543.5[3]1.3[3]612206.0[3]
Cisplatin300.05[4]-2.19[5][6]227.6
Etoposide588.58[7]-413-

Table 2: In Vitro Cytotoxicity (IC50) of 7-Bromoquinoline-5,8-dione Derivatives and Doxorubicin

CompoundCell LineIC50 (µM)
Bromo- and Cyano-Substituted Quinoline Analogs
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)12.3[8]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)25.6[8]
5,7-Dicyano-8-hydroxyquinolineC6 (rat brain tumor)13.2[8]
Alternative Anticancer Drug
DoxorubicinMCF-7 (human breast adenocarcinoma)-
SK-BR-3 (human breast adenocarcinoma)-
MDA-MB-468 (human breast adenocarcinoma)-
MDA-MB-231 (human breast adenocarcinoma)-

Note: The provided data for bromo- and cyano-substituted quinolines are against the C6 cell line, highlighting the need for broader screening against various cancer cell lines for a direct comparison with doxorubicin's activity spectrum.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (LogP)

Lipophilicity, a crucial factor for membrane permeability, is commonly determined using the following methods:

1. Shake-Flask Method (Gold Standard) [9] This equilibrium-based method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

  • Procedure:

    • A known amount of the test compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken vigorously to facilitate partitioning until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient.

2. High-Performance Liquid Chromatography (HPLC) Method This is a faster, indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.

  • Procedure:

    • A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

    • The retention times of these standards are recorded.

    • A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

    • The test compound is then injected under the same chromatographic conditions, and its retention time is measured.

    • The LogP of the test compound is determined by interpolating its retention factor on the calibration curve.

In Vitro Permeability Assays

The ability of a compound to cross biological membranes is a key aspect of its oral bioavailability and distribution.

1. Caco-2 Permeability Assay [10][11] This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

  • Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert.

    • The cells are cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time (A-to-B permeability).

    • Conversely, the compound can be added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability) to assess active efflux.

    • The apparent permeability coefficient (Papp) is calculated.

2. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay This assay uses a kidney epithelial cell line and is often employed to assess blood-brain barrier permeability, especially when the cells are transfected with specific transporters like P-glycoprotein (P-gp). The protocol is similar to the Caco-2 assay.

In Vitro Cytotoxicity Assessment (MTT Assay)[9][12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Solubility Determination[15][16][17][18][19]

1. Equilibrium Solubility (Shake-Flask Method) This method determines the thermodynamic solubility of a compound.

  • Procedure:

    • An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer).

    • The suspension is shaken at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis).

2. Kinetic Solubility This method provides a rapid assessment of solubility from a concentrated stock solution.

  • Procedure:

    • A concentrated stock solution of the compound (usually in DMSO) is added to an aqueous buffer.

    • The formation of a precipitate is monitored over time using nephelometry or turbidimetry.

    • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizing Key Processes and Relationships

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

DrugLikenessWorkflow cluster_synthesis Compound Synthesis cluster_assessment Drug-Likeness Assessment cluster_comparison Comparative Analysis start 7-Bromoquinoline-5,8-dione Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis derivatives Synthesized Derivatives synthesis->derivatives physchem Physicochemical Properties (LogP, Solubility, MW) derivatives->physchem invitro In Vitro Assays (Permeability, Cytotoxicity) derivatives->invitro adme ADME Profile physchem->adme invitro->adme comparison Comparison of Drug-Likeness and Activity Data adme->comparison alternatives Alternative Drugs (e.g., Doxorubicin, Cisplatin) alternatives->comparison

Caption: Experimental workflow for assessing the drug-likeness of synthesized derivatives.

SAR_Relationship quinoline_core Quinoline-5,8-dione Core substituents Substituents quinoline_core->substituents bromo_position Bromine at C7 substituents->bromo_position other_substituents Other Groups (e.g., Aryl Sulphonamide) substituents->other_substituents lipophilicity Lipophilicity (LogP) bromo_position->lipophilicity cytotoxicity Cytotoxicity (IC50) bromo_position->cytotoxicity other_substituents->lipophilicity permeability Permeability other_substituents->permeability other_substituents->cytotoxicity properties Properties drug_likeness Overall Drug-Likeness lipophilicity->drug_likeness permeability->drug_likeness cytotoxicity->drug_likeness

Caption: Structure-Activity Relationship (SAR) for 7-bromoquinoline-5,8-dione derivatives.

Discussion and Future Directions

The presented data indicates that 7-bromoquinoline-5,8-dione derivatives possess physicochemical properties that are generally favorable for drug-likeness, often adhering to Lipinski's Rule of Five. For instance, the aryl sulphonamide derivatives exhibit molecular weights and LogP values within the acceptable range for oral bioavailability.[2] The introduction of the bromine atom and other substituents significantly influences the biological activity, as demonstrated by the cytotoxicity data. The structure-activity relationship (SAR) studies suggest that the position and nature of these substituents are critical for optimizing anticancer potency.[8][12][13][14]

Compared to established anticancer drugs like doxorubicin and cisplatin, the synthesized 7-bromoquinoline-5,8-dione derivatives may offer advantages in terms of molecular weight and lipophilicity, which could translate to improved oral absorption and distribution profiles. However, a direct comparison of efficacy requires more extensive in vitro and in vivo testing against a broader range of cancer cell lines and tumor models.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a wider range of derivatives with modifications at various positions of the quinoline-5,8-dione core to further explore the SAR.

  • Comprehensive biological evaluation: Screening the synthesized compounds against a diverse panel of cancer cell lines and investigating their mechanisms of action.

  • In vivo studies: Evaluating the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Formulation development: Investigating suitable formulations to enhance the solubility and bioavailability of lead compounds.

By systematically applying the experimental protocols and comparative analysis outlined in this guide, researchers can effectively assess the drug-likeness of novel 7-bromoquinoline-5,8-dione derivatives and accelerate their development as potential therapeutic agents.

References

A Comparative Analysis of Natural Compounds for Analgesic and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and safer alternatives to conventional analgesic and anti-inflammatory drugs has led to a growing interest in natural compounds. This guide provides an objective comparison of the analgesic and anti-inflammatory activities of three well-researched natural compounds: Resveratrol, Curcumin, and[1]-Gingerol. The information presented is supported by experimental data from preclinical studies to aid in research and development efforts.

Quantitative Comparison of Bioactivities

The following table summarizes the quantitative data from various in vivo studies, offering a comparative look at the efficacy of Resveratrol, Curcumin, and[1]-Gingerol in standard analgesic and anti-inflammatory models.

Compound Test Model Dose Analgesic/Anti-inflammatory Effect Reference
Resveratrol Acetic Acid-Induced Writhing Test (mice)20, 40, 80 mg/kgSignificant inhibition of writhes.[2][3][2][3]
Hot Plate Test (mice)20, 40, 80 mg/kgIncreased pain threshold time.[2][3][2][3]
Carrageenan-Induced Paw Edema (rats)50 mg/kgSignificant reduction in inflammation, comparable to etoricoxib.[4][4]
Xylene-Induced Ear Edema (rats)20, 40, 80 mg/kgInhibition rates of 17.06%, 24.61%, and 30.15% respectively.[2][2]
Curcumin Acetic Acid-Induced Writhing Test (mice)60 mg/kg (with ketorolac)Synergistic effect observed with NSAIDs.[5][5]
Carrageenan-Induced Paw Edema (rats)50, 100 mg/kgSignificant anti-edematous activity after 180 minutes.[6][6]
Carrageenan-Induced Paw Edema (rats)200 mg/kg (nanoparticles)Potentiates the anti-edematogenic activity of diclofenac.[7][8][7][8]
Formalin Test (rats)100 mg/kgSignificantly decreased paw-licking time in both phases.[6][6]
[1]-Gingerol Acetic Acid-Induced Writhing Test (mice)25, 50 mg/kgSignificant inhibition of writhing response.[9][9]
Formalin-Induced Pain (mice)25, 50 mg/kgInhibition of licking time in the late phase.[9][9]
Carrageenan-Induced Paw Edema (rats)50, 100 mg/kgInhibition of paw edema.[9][9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the scientific literature.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to evaluate peripheral analgesic activity.[11][17][18]

  • Animals: Typically, mice weighing 20-30 grams are used.[11]

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered, usually orally or intraperitoneally, at a predetermined time before the induction of writhing.

    • A 0.6% to 1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[11][13]

    • Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes is counted for a specific period, usually 15-30 minutes, starting 5 minutes after the injection.[13]

  • Endpoint: The percentage inhibition of writhing in the test groups is calculated relative to the control group.

Hot Plate Test for Central Analgesic Activity

This method assesses the response to thermal pain and is indicative of centrally mediated analgesia.[20][21][22][23][24]

  • Animals: Mice or rats are commonly used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • The animals' baseline reaction time to the thermal stimulus is determined by placing them on the hot plate and recording the time taken to lick their paws or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[23]

    • Animals are treated with the test compound, a standard analgesic (like morphine), or a vehicle.

    • The reaction time is measured again at specific intervals after treatment (e.g., 30, 60, 90, and 120 minutes).

  • Endpoint: A significant increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model to evaluate acute inflammation.[10][12][14][15][19]

  • Animals: Typically, Wistar or Sprague-Dawley rats are used.[10]

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compound or a standard anti-inflammatory drug (like indomethacin or diclofenac) is administered to the animals. The control group receives the vehicle.

    • After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of each rat.[10][15]

    • The paw volume is then measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Endpoint: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these natural compounds are attributed to their ability to modulate specific signaling pathways involved in the inflammatory cascade.

experimental_workflow cluster_preparation Preparation cluster_analgesic Analgesic Testing cluster_inflammatory Anti-inflammatory Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization compound_admin_analgesic Compound Administration animal_acclimatization->compound_admin_analgesic compound_admin_inflammatory Compound Administration animal_acclimatization->compound_admin_inflammatory compound_prep Compound & Vehicle Preparation compound_prep->compound_admin_analgesic compound_prep->compound_admin_inflammatory writhing_test Acetic Acid-Induced Writhing Test compound_admin_analgesic->writhing_test hot_plate_test Hot Plate Test compound_admin_analgesic->hot_plate_test data_collection Data Collection writhing_test->data_collection hot_plate_test->data_collection paw_edema_test Carrageenan-Induced Paw Edema compound_admin_inflammatory->paw_edema_test paw_edema_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General experimental workflow for evaluating analgesic and anti-inflammatory activity.

Resveratrol's Anti-inflammatory Mechanism

Resveratrol is known to exert its anti-inflammatory effects through various pathways, including the inhibition of the NF-κB signaling pathway.[25]

resveratrol_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IKK inflammatory_stimuli->ikb_kinase resveratrol Resveratrol resveratrol->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes Gene Transcription inflammation Inflammation pro_inflammatory_genes->inflammation curcumin_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation cox2_expression COX-2 Expression inflammatory_stimuli->cox2_expression curcumin Curcumin curcumin->nf_kb_activation Inhibits curcumin->cox2_expression Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb_activation->pro_inflammatory_cytokines prostaglandins Prostaglandins cox2_expression->prostaglandins inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins->inflammation gingerol_pathway arachidonic_acid Arachidonic Acid cox_pathway COX Pathway arachidonic_acid->cox_pathway lox_pathway 5-LOX Pathway arachidonic_acid->lox_pathway gingerol [6]-Gingerol gingerol->cox_pathway Inhibits gingerol->lox_pathway Inhibits prostaglandins Prostaglandins cox_pathway->prostaglandins leukotrienes Leukotrienes lox_pathway->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromoquinolin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromoquinolin-4-ol, a halogenated quinoline derivative. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.

Core Safety and Handling Profile

This compound is categorized as a hazardous substance. Understanding its primary hazards is the first step in ensuring safe handling and disposal.[1][2]

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor.[1]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing. Wash hands thoroughly after handling. If on skin, wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. On-site neutralization or disposal down the drain is not appropriate. The focus should be on safe collection, segregation, and transfer to a licensed hazardous waste disposal facility.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical, and has a secure lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components mixed in the waste.

3. Collection and Storage:

  • Transfer: Carefully transfer the this compound waste into the designated container, avoiding spills and the creation of dust.

  • Secure Sealing: Tightly seal the container immediately after adding the waste.

  • Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

4. Professional Disposal:

  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic byproducts.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Is a designated 'Halogenated Organic Waste' container available? ppe->check_container get_container Obtain and Label a New 'Halogenated Organic Waste' Container check_container->get_container No add_waste Carefully Add Waste to the Container check_container->add_waste Yes get_container->add_waste seal_container Securely Seal the Container add_waste->seal_container store Store in a Designated Satellite Accumulation Area seal_container->store contact_disposal Contact Licensed Hazardous Waste Disposal Service store->contact_disposal end Waste Safely Disposed contact_disposal->end

Caption: Disposal workflow for this compound.

Spill Cleanup Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

References

Personal protective equipment for handling 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of similar halogenated quinoline compounds and general best practices for handling chemical reagents.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety.[7][8][9]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or a Face ShieldEssential for protecting against splashes and airborne particles.[6][10] A face shield should be used when there is a significant risk of splashing.[11]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact.[7] It is important to check the manufacturer's compatibility data for breakthrough times.[7] Double gloving is recommended for added protection.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination.[11] The lab coat should be fully buttoned.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesTo be used in areas with inadequate ventilation or when the generation of dust or aerosols is likely.[5][11] Work should primarily be conducted in a certified chemical fume hood to avoid inhalation.[5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.[7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Review this safety guide and any available SDS for similar compounds.[7]

    • Designate a specific handling area, preferably within a chemical fume hood.[5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If handling a solid, perform these actions in a fume hood to minimize dust inhalation.[5]

    • Use a spatula or other appropriate tools for transfers to avoid creating dust.[7]

    • For solutions, use a pipette or syringe with caution to prevent splashes.[7]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[7]

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • In case of accidental contact, immediately follow the first aid measures outlined below.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[7]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation persists.[2][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[12]

Waste Disposal Protocol:

  • Waste Segregation:

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[12]

  • Container Management:

    • Use a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[12]

    • The container must be in good condition and compatible with the chemical.[12]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[7]

    • Place these materials in a sealed and labeled waste bag or container.[7]

  • Professional Disposal:

    • Follow your institution's guidelines for hazardous waste disposal.

    • Arrange for pickup by a licensed chemical waste disposal company.[12] A common method for disposal is incineration in a chemical incinerator equipped with a scrubber.[12]

Experimental Workflow

G Workflow for Safe Handling of this compound A Preparation - Review Safety Guide - Designate Fume Hood Area - Check Emergency Equipment B Don PPE - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) A->B Proceed C Handling - Weighing and Transfer in Fume Hood - Keep Containers Sealed B->C Proceed D Post-Experiment - Decontaminate Surfaces & Equipment - Doff PPE Correctly C->D Experiment Complete F Emergency Response - Eye Contact: Rinse 15 min - Skin Contact: Wash with Soap & Water - Inhalation: Move to Fresh Air - Ingestion: Do NOT Induce Vomiting - Seek Immediate Medical Attention C->F Accidental Exposure E Waste Disposal - Segregate Halogenated Waste - Use Labeled, Sealed Containers - Dispose of Contaminated Materials D->E Proceed

Caption: Workflow diagram for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoquinolin-4-ol
Reactant of Route 2
5-Bromoquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.